Tetrasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H26N7Na4O17P3 |
|---|---|
Poids moléculaire |
833.3 g/mol |
Nom IUPAC |
tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4 |
Clé InChI |
WYWWVJHQDVCHKF-UHFFFAOYSA-J |
SMILES canonique |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tetrasodium EDTA as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized across various scientific and industrial domains, including pharmaceuticals, food preservation, and water treatment. Tetrasodium EDTA is the salt of EDTA, which readily dissolves in water to provide the active chelating species. This guide elucidates the core mechanism of action of this compound EDTA, focusing on its coordination chemistry, the thermodynamics and kinetics of metal ion chelation, and the profound influence of pH on its efficacy. Detailed experimental protocols for characterizing these interactions are provided, alongside quantitative data, to offer a comprehensive resource for researchers and professionals in drug development and related fields.
The Chemistry of EDTA Chelation
Molecular Structure and Coordinating Properties
This compound EDTA is the sodium salt of ethylenediaminetetraacetic acid and possesses the chemical formula C₁₀H₁₂N₂Na₄O₈.[1] In aqueous solutions, it dissociates to release the fully deprotonated EDTA⁴⁻ anion, often denoted as Y⁴⁻. This anion is a hexadentate ligand, meaning it has six donor sites that can form coordinate covalent bonds with a single metal ion.[2][3] These donor sites are the two nitrogen atoms of the ethylenediamine (B42938) backbone and the four oxygen atoms from the carboxylate groups.[3][4]
The ability of the EDTA molecule to wrap around a metal ion, forming a stable, cage-like structure, is known as chelation. This multidentate coordination results in a particularly stable, water-soluble metal-EDTA complex.[1][4] This sequestration of metal ions prevents them from participating in other reactions, such as precipitation or catalytic degradation of other substances.[1][5]
Figure 1: Dissociation of this compound EDTA and subsequent chelation of a metal ion.
The Chelate Effect
The high stability of metal-EDTA complexes is attributed to the "chelate effect." This thermodynamic principle states that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. This increased stability is primarily due to a favorable entropy change upon chelation. When the single EDTA molecule displaces multiple water molecules coordinated to the metal ion, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complex formation.
pH Dependence of EDTA Chelation
The chelating ability of EDTA is highly dependent on the pH of the solution. EDTA is a polyprotic acid that can exist in several protonated forms (H₆Y²⁺, H₅Y⁺, H₄Y, H₃Y⁻, H₂Y²⁻, HY³⁻) in addition to the fully deprotonated Y⁴⁻ form.[6][7] The distribution of these species is governed by the pH of the solution and the pKa values of EDTA.[4][7]
The fully deprotonated Y⁴⁻ form is the most effective for chelating metal ions.[6] At low pH, the carboxylate and amine groups are protonated, which significantly reduces the availability of the lone pair electrons for coordination with metal ions. As the pH increases, the EDTA molecule becomes progressively deprotonated, and the concentration of the Y⁴⁻ species rises, leading to stronger chelation.[1] For most divalent and trivalent metal ions, chelation is most effective in neutral to alkaline solutions.[6]
Figure 2: Relationship between pH and the protonation state of EDTA, affecting its chelating activity.
Thermodynamics and Kinetics of Chelation
Stability Constants (Kf)
The thermodynamic stability of a metal-EDTA complex is quantified by its formation constant (Kf), also known as the stability constant. This is the equilibrium constant for the reaction:
Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴
The formation constant is expressed as:
Kf = [[MY]ⁿ⁻⁴] / ([Mⁿ⁺][Y⁴⁻])
A higher log Kf value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion.[5] The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal ion.
Table 1: Stability Constants (log Kf) for Various Metal-EDTA Complexes
| Metal Ion | log Kf |
| Ag⁺ | 7.3 |
| Al³⁺ | 16.4 |
| Ba²⁺ | 7.8 |
| Ca²⁺ | 10.65 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.45 |
| Co³⁺ | 41.4 |
| Cu²⁺ | 18.8 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.5 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 13.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Values are approximate and can vary with experimental conditions such as temperature and ionic strength.[2][8][9] |
Conditional Formation Constant (K'f)
Because the concentration of the active Y⁴⁻ species is pH-dependent, it is often more practical to use the conditional formation constant (K'f). This value takes into account the pH of the solution and the fraction of EDTA that is in the fully deprotonated form (αY⁴⁻).
K'f = αY⁴⁻ * Kf
The conditional formation constant provides a more accurate measure of the effective stability of the metal-EDTA complex at a specific pH.
Kinetics of Complex Formation
The formation of metal-EDTA complexes is generally very rapid.[10] The rate-determining step is often the release of a water molecule from the inner coordination sphere of the hydrated metal ion. For most metal ions, this process is fast, leading to the near-instantaneous formation of the metal-EDTA complex upon mixing.[10]
Experimental Protocols for Characterization
The determination of the thermodynamic parameters of metal-EDTA interactions is crucial for understanding and predicting their behavior. The following are detailed protocols for two common methods.
Potentiometric Titration
This classical method is used to determine the stability constants of metal complexes by monitoring the change in the potential of an ion-selective electrode during a titration.
Objective: To determine the formation constant (Kf) of a metal-EDTA complex.
Materials:
-
pH meter with a suitable ion-selective electrode (e.g., a copper-selective electrode for Cu²⁺-EDTA).
-
Standardized solution of the metal salt (e.g., 0.01 M CuSO₄).
-
Standardized solution of this compound EDTA (e.g., 0.01 M).
-
pH buffer solutions for calibration.
-
Background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Automated titrator or burette.
-
Stir plate and stir bar.
-
Thermostated reaction vessel.
Procedure:
-
Electrode Calibration: Calibrate the pH meter and the ion-selective electrode according to the manufacturer's instructions using standard buffer solutions.
-
Sample Preparation: In the thermostated reaction vessel, place a known volume (e.g., 50.0 mL) of the standardized metal salt solution. Add the background electrolyte to maintain a constant ionic strength.
-
Titration: Immerse the calibrated electrodes and a stir bar into the solution. Begin stirring at a constant rate.
-
Titrate the metal salt solution with the standardized EDTA solution, adding small, precise increments of the titrant.
-
After each addition, allow the potential reading to stabilize and record the potential (in mV) and the volume of EDTA solution added.
-
Continue the titration well past the equivalence point, which is indicated by a sharp change in the potential.
-
Data Analysis: Plot the potential versus the volume of EDTA added to obtain the titration curve. The equivalence point can be determined from the inflection point of the curve.
-
The concentration of the free metal ion at various points during the titration can be calculated from the potential readings using the Nernst equation.
-
From the concentrations of the free metal ion, the metal-EDTA complex, and the uncomplexed EDTA, the formation constant (Kf) can be calculated.
Figure 3: Experimental workflow for determining the stability constant of a metal-EDTA complex.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of the dissociation constant, Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[11][12][13]
Objective: To obtain a complete thermodynamic profile of the metal-EDTA interaction.
Materials:
-
Isothermal Titration Calorimeter.
-
Solution of the metal salt (e.g., 1 mM CaCl₂) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Solution of this compound EDTA (e.g., 10 mM) in the exact same buffer.
-
Syringes and cleaning apparatus for the ITC instrument.
Procedure:
-
Sample Preparation: Prepare the metal salt solution and the EDTA solution in the same buffer to minimize heats of dilution.[13] Degas both solutions to prevent air bubbles.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the metal salt solution into the sample cell (the "macromolecule") and the EDTA solution into the injection syringe (the "ligand").[14]
-
Experiment Initiation: Place the cell and syringe into the ITC instrument and allow the system to equilibrate thermally.
-
Titration: Set up an injection sequence (e.g., a series of 20 injections of 2 µL each). The instrument will inject the EDTA solution into the sample cell at regular intervals and measure the heat change associated with each injection.
-
A preliminary injection of a smaller volume (e.g., 0.5 µL) is often performed and the data from this injection is discarded during analysis.
-
Data Acquisition: The instrument records the heat flow as a function of time, generating a series of peaks corresponding to each injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
The fitting process will yield the values for the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Conclusion
This compound EDTA functions as a potent chelating agent through the formation of stable, water-soluble complexes with a wide range of metal ions. The mechanism is underpinned by the hexadentate nature of the EDTA anion and the thermodynamic favorability of the chelate effect. The efficacy of chelation is critically dependent on pH, which dictates the protonation state of the EDTA molecule. A thorough understanding of these principles, supported by quantitative data from techniques such as potentiometric titration and isothermal titration calorimetry, is essential for the effective application of this compound EDTA in research, drug development, and various industrial processes. This guide provides the foundational knowledge and practical protocols to aid scientists and researchers in harnessing the powerful chelating properties of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
An In-depth Technical Guide to the Chemical Properties of Tetrasodium EDTA for Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of tetrasodium ethylenediaminetetraacetic acid (this compound EDTA) relevant to its application in biological buffers. It covers its buffering characteristics, metal ion chelation capabilities, and potential interactions in biological assays, offering detailed experimental protocols and quantitative data to support laboratory research and drug development.
Core Chemical and Physical Properties
This compound EDTA is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of a sodium base.[1] It is a white, crystalline solid that is highly soluble in water.[1] A 1% aqueous solution of this compound EDTA has a pH of approximately 11.3, indicating its utility in creating alkaline buffer systems.[1]
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | [2] |
| Molecular Weight (Anhydrous) | 380.17 g/mol | [3] |
| Molecular Weight (Dihydrate) | 416.20 g/mol | [4] |
| Appearance | White crystalline powder or granules | [3] |
| Solubility | Highly soluble in water | [1][2] |
| pH (1% solution) | 10.5 – 12.0 | [3] |
Buffering Characteristics
While EDTA is widely known as a chelating agent, its this compound salt is also capable of acting as a buffer in the alkaline pH range. The buffering capacity of a solution is its ability to resist pH change upon the addition of an acid or base. For this compound EDTA, this is particularly relevant in biological systems where a stable alkaline environment is required.
The pKa values of the parent acid, EDTA, are approximately 2.0, 2.7, 6.2, and 10.3.[5] The final pKa value is most relevant to the buffering range of the fully deprotonated form found in this compound EDTA solutions.
Experimental Protocol: Determination of Buffer Capacity by Titration
This protocol outlines the determination of the buffer capacity of a this compound EDTA solution.
Materials:
-
This compound EDTA
-
Deionized water
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Prepare the Buffer Solution: Prepare a 0.1 M solution of this compound EDTA in deionized water.
-
Initial pH Measurement: Place 100 mL of the this compound EDTA buffer solution in a beaker with a magnetic stir bar. Measure and record the initial pH.
-
Titration with Acid:
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Slowly add 0.5 mL increments of HCl to the buffer solution while stirring continuously.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2-3 units from the initial pH.
-
-
Titration with Base:
-
Rinse the pH electrode and prepare a fresh 100 mL sample of the this compound EDTA buffer.
-
Fill a clean burette with the standardized 0.1 M NaOH solution.
-
Repeat the titration process as in step 3, this time adding NaOH and recording the increase in pH.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of HCl and NaOH added. This will generate a titration curve.
-
The buffer capacity (β) can be calculated for each addition using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.
-
The region of the curve where the pH changes the least upon addition of acid or base represents the effective buffering range.[6]
-
Metal Ion Chelation
A primary function of EDTA in biological systems is its ability to chelate divalent and trivalent metal ions with high affinity.[7] This property is crucial for controlling the concentration of free metal ions, which can act as cofactors for enzymes, catalyze undesirable reactions, or be toxic to cells. The stability of the metal-EDTA complex is pH-dependent, with chelation being more effective at higher pH values where the EDTA molecule is fully deprotonated.[8]
Stability Constants of Metal-EDTA Complexes
The stability constant (Kf) indicates the strength of the interaction between EDTA and a metal ion. Higher log(Kf) values signify a more stable complex.
| Metal Ion | log(Kf) | References |
| Ca²⁺ | 10.65 | [9] |
| Mg²⁺ | 8.79 | [9] |
| Fe²⁺ | 14.30 | [9] |
| Fe³⁺ | 25.1 | [9] |
| Cu²⁺ | 18.78 | [9] |
| Zn²⁺ | 16.5 | [9] |
| Mn²⁺ | 13.89 | [9] |
| Co²⁺ | 16.45 | [9] |
| Ni²⁺ | 18.4 | [9] |
| Cd²⁺ | 16.5 | [9] |
| Al³⁺ | 16.4 | [9] |
Experimental Protocol: Spectrophotometric Determination of Chelation Efficiency
This protocol provides a method to determine the chelation efficiency of this compound EDTA by measuring the formation of a colored metal-EDTA complex. This example uses the formation of the Fe(III)-EDTA complex, which has a distinct UV absorbance.[10]
Materials:
-
This compound EDTA solution of known concentration
-
A solution containing a known concentration of a metal ion (e.g., Ferric chloride, FeCl₃)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer to maintain a constant pH
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of solutions with known concentrations of the metal ion.
-
Add an excess of this compound EDTA to each solution to ensure all metal ions are chelated.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-EDTA complex (e.g., ~258 nm for Fe(III)-EDTA).[10]
-
Plot absorbance versus concentration to create a standard curve.
-
-
Sample Preparation: Prepare a solution with a known concentration of the metal ion and the this compound EDTA solution to be tested.
-
Absorbance Measurement: Measure the absorbance of the sample solution at the same wavelength used for the standard curve.
-
Calculation of Chelation Efficiency:
-
Use the standard curve to determine the concentration of the metal-EDTA complex in the sample.
-
The chelation efficiency can be calculated as: Efficiency (%) = ([Metal-EDTA complex] / [Initial Metal Ion]) x 100
-
Interference in Biological Assays
The strong chelating nature of this compound EDTA can interfere with biological assays that are dependent on metal ions. This is a critical consideration for researchers and drug development professionals.
Inhibition of Metalloproteases
Many enzymes, particularly metalloproteases, require a metal ion (often Zn²⁺ or Ca²⁺) in their active site for catalytic activity.[11] By sequestering these essential metal ions, EDTA acts as a potent inhibitor of these enzymes.[11] This inhibitory effect can be both a useful tool for studying enzyme function and a potential source of interference in assays.
Experimental Protocol: Assessing Metalloprotease Inhibition using Gelatin Zymography
This protocol allows for the detection of gelatin-degrading metalloproteases (e.g., MMP-2 and MMP-9) and the assessment of their inhibition by this compound EDTA.
Materials:
-
Protein samples (e.g., cell culture supernatant)
-
Polyacrylamide gels containing gelatin
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
This compound EDTA
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubation and Inhibition:
-
Incubate the gel in the zymogram developing buffer overnight at 37°C.
-
For the inhibition assay, incubate a parallel gel in developing buffer that also contains a specific concentration of this compound EDTA (e.g., 10 mM).
-
-
Staining and Destaining: Stain the gels with Coomassie Brilliant Blue and then destain.
-
Analysis: Clear bands will appear where the gelatin has been degraded by the metalloproteases. The reduction or absence of these bands in the gel incubated with EDTA indicates inhibition of the enzyme activity.[2]
Visualizations
Metal Ion Chelation by EDTA
Caption: Chelation of a metal ion by EDTA to form a stable complex.
Inhibition of Metalloprotease Activity by EDTA
Caption: Mechanism of metalloprotease inhibition by this compound EDTA.
Experimental Workflow for Assessing Enzyme Inhibition
Caption: Workflow for determining enzyme inhibition by this compound EDTA.
References
- 1. This compound EDTA - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. graphviz.org [graphviz.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. interchim.fr [interchim.fr]
- 8. EDTA - MOTM [chm.bris.ac.uk]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
An In-depth Technical Guide to the Interaction of Tetrasodium EDTA with Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between tetrasodium ethylenediaminetetraacetic acid (EDTA) and divalent cations. It delves into the fundamental principles of chelation, presents quantitative data on the stability of metal-EDTA complexes, outlines detailed experimental protocols for studying these interactions, and explores the implications of this chelation in biological systems, particularly in the context of enzyme inhibition and cellular signaling.
The Core of the Interaction: Chelation
This compound EDTA is a powerful chelating agent, meaning it can form multiple coordination bonds with a single metal ion.[1] The EDTA molecule possesses six binding sites: four carboxylate groups and two nitrogen atoms. This hexadentate nature allows it to effectively "wrap around" a divalent cation, forming a stable, water-soluble complex.[2] This process sequesters the metal ion, preventing it from participating in other reactions. The stability of these complexes is a key factor in the wide range of applications for EDTA.
The formation of a metal-EDTA complex can be represented by the following equilibrium:
M²⁺ + EDTA⁴⁻ ⇌ [M-EDTA]²⁻
The stability of this complex is quantified by the formation constant (K_f), also known as the stability constant. A higher log K_f value indicates a more stable complex.[3]
Diagram of Chelation Process
Caption: Chelation of a divalent cation (M²⁺) by EDTA⁴⁻ to form a stable complex.
Quantitative Analysis of Binding Affinity
The stability of metal-EDTA complexes varies depending on the specific divalent cation. The following table summarizes the logarithm of the formation constants (log K_f) for several important divalent cations.
| Divalent Cation | log K_f | Reference |
| Ca²⁺ | 10.65 | [4] |
| Mg²⁺ | 8.79 | [4] |
| Zn²⁺ | 16.50 | [3] |
| Cu²⁺ | 18.78 | [3] |
| Fe²⁺ | 14.30 | [3] |
| Mn²⁺ | 13.89 | [3] |
| Ni²⁺ | 18.40 | [3] |
| Co²⁺ | 16.45 | [3] |
| Cd²⁺ | 16.50 | [3] |
| Pb²⁺ | 18.00 | [5] |
Note: These values are generally reported for a specific temperature (e.g., 25°C) and ionic strength.
The thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), provide further insight into the nature of the interaction. Isothermal Titration Calorimetry (ITC) is a powerful technique for determining these parameters directly.[6][7]
| Divalent Cation | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| Ca²⁺ | -5.4 | 9.2 | -14.6 | [6] |
| Mg²⁺ | 3.5 | 15.6 | -12.1 | [7] |
Note: Thermodynamic parameters can be influenced by experimental conditions such as pH and buffer composition.[6][8]
Experimental Protocols for Characterization
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).[9]
Experimental Workflow for ITC
Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol:
-
Solution Preparation:
-
Instrument Setup:
-
Clean the sample cell and syringe of the ITC instrument meticulously.
-
Load the this compound EDTA solution into the sample cell.
-
Load the divalent cation solution into the injection syringe.
-
Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the cation solution into the EDTA solution.
-
The instrument will measure the heat change associated with each injection.
-
Continue the injections until the binding sites on the EDTA molecules are saturated, and no significant heat change is observed.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change as a function of the molar ratio of cation to EDTA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).[11]
-
This method relies on the change in absorbance of a solution upon complex formation. Often, a metal indicator is used that changes color when it is displaced from the metal ion by EDTA.[1][12]
An ISE can measure the activity (approximating concentration) of a specific free metal ion in solution. By titrating a metal ion solution with EDTA and monitoring the free metal ion concentration with an ISE, the stability constant of the metal-EDTA complex can be determined.[13][14]
Biological Implications: Inhibition of Metalloproteases
Many enzymes, known as metalloproteases, require a divalent cation, typically Zn²⁺, as a cofactor for their catalytic activity.[15][16] Some also require Ca²⁺ for structural stability.[17][18] Matrix metalloproteinases (MMPs) are a prominent family of such enzymes involved in extracellular matrix remodeling.[19]
This compound EDTA acts as a potent inhibitor of metalloproteases by chelating the essential Zn²⁺ and Ca²⁺ ions from the enzyme's active site and structure, rendering it inactive.[2][20] This inhibitory effect is widely utilized in biochemical and cell biology research to study the roles of metalloproteases in various physiological and pathological processes.[20]
Mechanism of MMP Inhibition by EDTA
Caption: EDTA inhibits metalloproteinases by chelating essential Zn²⁺ and Ca²⁺ ions.
Impact on Cellular Signaling: Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers in intracellular signaling, regulating a vast array of cellular processes. The concentration of free Ca²⁺ in the cytoplasm is tightly regulated, with large gradients maintained across the plasma membrane and the membranes of intracellular stores like the endoplasmic reticulum (ER).
One of the key pathways for increasing cytosolic Ca²⁺ is the inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway.[21][22] Agonist binding to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG).[23] IP₃ then binds to its receptor on the ER, triggering the release of stored Ca²⁺ into the cytoplasm.[24]
This compound EDTA, when introduced into the extracellular environment, can chelate Ca²⁺, reducing its availability to enter the cell through plasma membrane channels.[25] While EDTA itself does not readily cross the cell membrane, its effects on extracellular Ca²⁺ can indirectly influence intracellular Ca²⁺ dynamics and signaling pathways that are dependent on calcium influx. Furthermore, in experimental settings where cell membranes are permeabilized, intracellularly applied EDTA can directly buffer cytosolic Ca²⁺, thereby inhibiting Ca²⁺-dependent signaling events.[26]
IP₃/Calcium Signaling Pathway and EDTA Intervention
Caption: The IP₃/Calcium signaling pathway and the point of intervention by extracellular EDTA.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 4. A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Energetics of Ca(2+)-EDTA interactions: calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. cbgp.upm.es [cbgp.upm.es]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homes.nano.aau.dk [homes.nano.aau.dk]
- 14. researchgate.net [researchgate.net]
- 15. Conformation and Domain Movement Analysis of Human Matrix Metalloproteinase-2: Role of Associated Zn2+ and Ca2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The requirement of zinc and calcium ions for functional MMP activity in demineralized dentin matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Synergy Between the Catalytic and Structural Zn(II) Ions and the Enzyme and Substrate Dynamics Underlies the Structure-Function Relationships of Matrix Metalloproteinase Collagenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: IP3/DAG Signaling Pathway [jove.com]
- 24. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 25. Effects of calcium and calcium-chelating agents on the inward and outward current in the membrane of mollusc neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Intracellular EDTA mimics parvalbumin in the promotion of skeletal muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Solubility of Tetrasodium EDTA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of Tetrasodium Ethylenediaminetetraacetic Acid (EDTA) in aqueous solutions. The information presented herein is intended to support research, development, and formulation activities where this compound EDTA is utilized as a chelating agent.
Introduction
This compound EDTA is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide. It is a white, crystalline, and odorless solid known for its high solubility in water, forming an alkaline solution.[1][2][3] Its primary function is as a powerful chelating agent, forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[4] This sequestration of metal ions prevents their participation in undesirable chemical reactions, thereby enhancing the stability and efficacy of various formulations.[5] Understanding the stability and solubility parameters of this compound EDTA is critical for its effective application in pharmaceutical, cosmetic, and other scientific formulations.
Physicochemical Properties
This compound EDTA is a stable compound under normal storage conditions.[6] A 1% aqueous solution of this compound EDTA exhibits a pH of approximately 11.3.[2]
Solubility of this compound EDTA in Aqueous Solutions
This compound EDTA is highly soluble in water.[2] Its solubility is significantly influenced by the pH of the solution, with solubility increasing as the pH becomes more alkaline.[7]
Quantitative Solubility Data
| Temperature (°C) | Solubility ( g/100 g Water) | Reference(s) |
| ~20 | ~100 - 110 | [8] |
| Room Temperature | ~55 (as 1.45 M solution of the dihydrate) | [7] |
| 20 | 103 | [6] |
Factors Affecting Solubility
-
pH: The solubility of EDTA salts increases with increasing pH.[7]
-
Temperature: While specific data is limited, the solubility of most salts in water, including this compound EDTA, is expected to increase with temperature.
Stability of this compound EDTA in Aqueous Solutions
This compound EDTA is a chemically stable molecule, particularly in neutral to alkaline aqueous solutions.[9] Stock solutions of 0.5 M EDTA at pH 8.5 have been reported to be stable for months at 4°C and can be sterilized by autoclaving.[7] The shelf life of commercially available this compound EDTA solutions is often guaranteed for two to three years when stored in unopened containers at recommended temperatures and protected from light.[10]
Factors Affecting Stability
-
pH: this compound EDTA is most stable in neutral to alkaline conditions. In acidic solutions, the chelating capacity is reduced due to the protonation of the carboxylate groups, and the metal-EDTA complex can decompose.[11]
-
Temperature: While stable at ambient temperatures, elevated temperatures can lead to decomposition. Exposure to high temperatures can cause the product to break down, with potential hazardous decomposition products including ammonia (B1221849) and nitrogen oxides.[9]
-
Light: Photochemical degradation of the Fe(III)-EDTA complex is documented, although the relevance to typical storage conditions without significant light exposure is likely minimal.[12]
-
Incompatible Materials: this compound EDTA is incompatible with strong oxidizing agents. It can also generate flammable hydrogen gas upon contact with metals such as aluminum.[9]
Degradation Pathways
Under forcing conditions such as high temperature, UV light, or in the presence of strong oxidizing agents, EDTA can degrade. Studies involving ozonolysis and UV/chlorine treatment have shown that degradation follows pseudo-first-order kinetics and can lead to the formation of byproducts like dichloroacetic acid and trichloroacetic acid.[13] However, under typical storage conditions, significant degradation is not expected. The biodegradation of EDTA in the environment is a slow process.[4][14]
Experimental Protocols
Protocol for Determining Aqueous Solubility as a Function of Temperature
This protocol is based on the principles of the isothermal equilibrium method.
5.1.1 Materials
-
This compound EDTA
-
Distilled or deionized water
-
Temperature-controlled water bath or incubator
-
Stirring plate and magnetic stir bars
-
Analytical balance
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (or other validated analytical method for EDTA quantification)
5.1.2 Procedure
-
Preparation of Saturated Solutions:
-
For each desired temperature, add an excess amount of this compound EDTA to a known volume of distilled water in a sealed glass vial containing a magnetic stir bar.
-
Place the vials in a temperature-controlled water bath set to the target temperature.
-
Stir the solutions vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.
-
-
Quantification of Solute:
-
Dilute the filtered solution to a known volume with an appropriate solvent.
-
Determine the concentration of this compound EDTA in the diluted solution using a validated analytical method, such as HPLC.
-
-
Calculation of Solubility:
-
From the concentration and dilution factor, calculate the mass of this compound EDTA in the original filtered sample.
-
Calculate the mass of water in the original sample by subtracting the mass of the solute from the total mass of the solution.
-
Express the solubility as grams of this compound EDTA per 100 g of water.
-
-
Data Analysis:
-
Repeat the procedure for each desired temperature.
-
Plot a graph of solubility ( g/100 g water) versus temperature (°C).
-
Protocol for Assessing the Stability of this compound EDTA in Aqueous Solution
This protocol outlines a stability-indicating HPLC method to quantify the concentration of this compound EDTA over time under various conditions.
5.2.1 Materials
-
This compound EDTA
-
Buffers of various pH (e.g., pH 4, 7, 9, 11)
-
Temperature-controlled stability chambers or incubators
-
Volumetric flasks and pipettes
-
HPLC system with a UV-Vis or PDA detector
-
HPLC column (e.g., C18)
-
Reagents for mobile phase and derivatization (e.g., ferric chloride or copper sulfate (B86663) solution, ion-pairing agents like tetrabutylammonium (B224687) bromide)[15][16][17]
-
pH meter
5.2.2 Preparation of Stability Samples
-
Prepare a stock solution of this compound EDTA of known concentration in distilled water.
-
For each pH and temperature condition to be studied, dilute the stock solution with the appropriate buffer to the desired final concentration in separate, clearly labeled, sealed containers.
-
Place the containers in the respective temperature-controlled stability chambers.
5.2.3 HPLC Method (Example based on literature)
-
Derivatization (Pre-column):
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of an aqueous buffer (which may contain an ion-pairing reagent) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for good peak shape and separation.[15][16]
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: The wavelength of maximum absorbance for the EDTA-metal complex (e.g., ~260 nm for the Fe-EDTA complex).[17]
-
Injection Volume: e.g., 20 µL
-
Column Temperature: e.g., 30°C
-
5.2.4 Stability Study Procedure
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term stability; 0, 1, 3, 6 months for accelerated stability), withdraw an aliquot from each sample.
-
Prepare the withdrawn sample for HPLC analysis, including the derivatization step.
-
Analyze the samples by HPLC and quantify the peak area of the EDTA-metal complex.
-
Calculate the concentration of this compound EDTA in each sample at each time point by comparing the peak area to a standard curve of freshly prepared standards.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
Visualizations
References
- 1. chymist.com [chymist.com]
- 2. This compound EDTA - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. epa.gov [epa.gov]
- 5. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDTA this compound salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. chemistryconnection.com [chemistryconnection.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
- 14. mdpi.com [mdpi.com]
- 15. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjpdft.com [rjpdft.com]
- 17. lcms.cz [lcms.cz]
The Multifaceted Biochemical Roles of Tetrasodium Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrasodium pyrophosphate (TSPP), a seemingly simple inorganic compound, possesses a surprising array of biochemical functions that are of significant interest to researchers in biochemistry, cell biology, and pharmaceutical sciences. Beyond its well-established roles as a food additive and industrial chelating agent, TSPP, and its dissociated form, pyrophosphate (PPi), are pivotal players in fundamental biological processes. This technical guide provides an in-depth exploration of the core biochemical functions of TSPP, with a focus on its impact on enzyme kinetics, cellular signaling, and biomineralization. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for laboratory and drug development applications.
Introduction
This compound pyrophosphate (Na₄P₂O₇) is a salt of pyrophosphoric acid that readily dissociates in aqueous solutions to yield sodium ions (Na⁺) and the pyrophosphate anion (P₂O₇⁴⁻), hereafter referred to as PPi. It is this pyrophosphate moiety that is responsible for the majority of its biochemical activities. Historically recognized for its utility as a buffering agent, emulsifier, and sequestrant in the food industry, recent research has unveiled the more nuanced and critical roles of PPi in cellular and physiological contexts.[1]
This guide will delve into the following key biochemical functions of TSPP:
-
Enzyme Inhibition: A detailed look at how PPi interacts with and modulates the activity of key enzymes, with a particular focus on alkaline phosphatases.
-
Regulation of Biomineralization: The critical role of PPi as a potent inhibitor of hydroxyapatite (B223615) formation and its implications for bone metabolism and pathological calcification.
-
Extracellular Signaling: The emerging role of PPi as a signaling molecule that can influence cell behavior, particularly in bone homeostasis.
-
Macromolecular Interactions and Pharmaceutical Applications: The utility of TSPP as a chelating agent to stabilize drug formulations and its interactions with proteins.
Enzyme Inhibition: The Case of Alkaline Phosphatase
Pyrophosphate is a well-documented inhibitor of alkaline phosphatases (APs), a group of enzymes crucial for the dephosphorylation of various substrates. Tissue-nonspecific alkaline phosphatase (TNAP), in particular, plays a vital role in bone mineralization by hydrolyzing PPi, a natural inhibitor of this process.
The inhibition of calf-intestinal alkaline phosphatase by inorganic pyrophosphate has been characterized as a "mixed" type of inhibition, where both the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are affected.[2][3] However, the competitive element of this inhibition is significantly stronger.[2][3] This suggests that PPi can bind to both the free enzyme and the enzyme-substrate complex, but has a higher affinity for the free enzyme's active site, thereby competing with the substrate.[2][3]
Quantitative Data on Enzyme Inhibition
| Enzyme Target | Inhibitor | Type of Inhibition | Ki Value | Substrate | pH | Reference |
| Calf-Intestinal Alkaline Phosphatase | Inorganic Pyrophosphate | Mixed (Primarily Competitive) | pH-dependent | 4-Methylumbelliferyl phosphate (B84403) | 8-10 | [2][3] |
| Bovine Kidney Alkaline Phosphatase | Inorganic Phosphate | Competitive | 2.4 ± 0.2 µmol/L | Pyridoxine 5'-phosphate | 7.4 | [4] |
Regulation of Biomineralization and Bone Metabolism
Extracellular pyrophosphate is a primary physiological inhibitor of hydroxyapatite crystal formation, the principal mineral component of bone and teeth. By binding to the surface of nascent hydroxyapatite crystals, PPi prevents their growth and aggregation, thereby playing a crucial role in preventing soft tissue calcification.
The concentration of extracellular PPi is tightly regulated by the opposing actions of two key enzymes:
-
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1): This enzyme generates PPi from extracellular ATP.
-
Tissue-nonspecific alkaline phosphatase (TNAP): This enzyme hydrolyzes PPi into two molecules of inorganic phosphate (Pi), which in turn promotes mineralization.
This delicate balance is essential for normal bone development and homeostasis.
Experimental Workflow for Studying PPi Effects on Osteoblast Mineralization
Caption: Workflow for assessing the impact of TSPP on osteoblast mineralization.
Pyrophosphate as an Extracellular Signaling Molecule
Emerging evidence indicates that extracellular PPi is not merely a passive inhibitor of mineralization but also functions as a signaling molecule, directly influencing the behavior of bone cells. In osteoblasts, PPi has been shown to upregulate the expression of osteopontin, a potent mineralization inhibitor, through the activation of the ERK1/2 and p38 MAPK signaling pathways.
Furthermore, studies suggest that some of the effects of PPi on bone cells may be mediated through a Gαi-linked G-protein coupled receptor (GPCR), indicating a more complex signaling role than previously appreciated. This signaling can modulate gene expression related to osteoblast differentiation and function, including key transcription factors like RUNX2.
Signaling Pathway of Pyrophosphate in Osteoblasts
Caption: PPi signaling cascade in osteoblasts leading to altered gene expression and mineralization.
Macromolecular Interactions and Pharmaceutical Applications
The strong chelating ability of the pyrophosphate anion for divalent and trivalent metal cations is a cornerstone of its biochemical function and industrial applications.[5] This property is particularly relevant in the context of drug development and formulation.
As a pharmaceutical excipient, TSPP can be used to:
-
Enhance Drug Stability: By sequestering trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), TSPP can improve the shelf-life of drug products.[6]
-
Act as a Buffering Agent: To maintain the pH of a formulation within a range that ensures API stability and/or optimal therapeutic effect.
-
Function as a Dispersing Agent: In liquid formulations to prevent the aggregation of suspended particles.
The chelating efficiency of pyrophosphate is comparable to other commonly used agents, making it a viable option in various formulation contexts.[5][6][7]
Comparative Stability Constants (Log K) of Chelating Agents
| Metal Ion | This compound Pyrophosphate (as Phosphate) | EDTA | Citrate |
| Ca(II) | ~2.5 | 10.6 | 3.5 |
| Mg(II) | ~2.5 | 8.7 | 2.8 |
| Fe(II) | 2.21 | 14.3 | 3.2 |
| Fe(III) | 2.23 | 25.1 | 11.9 |
Note: Stability constants for phosphate are approximations for the chelating behavior of TSPP and can vary with experimental conditions.[6]
Detailed Experimental Protocols
Determination of Pyrophosphate Concentration using a Fluorometric Assay
This protocol is adapted from commercially available kits and provides a method for the sensitive quantification of PPi in biological samples.
Principle: A proprietary sensor molecule exhibits a proportional increase in fluorescence intensity upon binding to pyrophosphate.
Materials:
-
Pyrophosphate Assay Kit (e.g., from Sigma-Aldrich, Abcam) containing:
-
Assay Buffer
-
PPi Sensor (lyophilized)
-
Pyrophosphate Standard (e.g., 50 mM)
-
DMSO
-
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = ~316/456 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Reagent Preparation:
-
Allow all kit components to reach room temperature.
-
Reconstitute the PPi Sensor with the provided DMSO to create a stock solution.
-
Prepare a series of pyrophosphate standards by diluting the Pyrophosphate Standard in Assay Buffer. A typical range would be from 0.1 µM to 100 µM.
-
-
Sample Preparation:
-
Dilute biological samples as necessary in Assay Buffer to ensure the PPi concentration falls within the linear range of the standard curve.
-
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Prepare a Master Reaction Mix according to the kit's instructions, typically by diluting the PPi Sensor stock solution in Assay Buffer.
-
Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.
-
Mix gently and incubate at room temperature for 10-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 316 nm and emission at approximately 456 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM PPi) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the pyrophosphate concentration of the standards.
-
Determine the pyrophosphate concentration in the samples by interpolating their fluorescence values on the standard curve.
-
Protocol for Determining the Inhibition Constant (Ki) of a Competitive Inhibitor
This protocol outlines the general steps to determine the Ki of an inhibitor for an enzyme that follows Michaelis-Menten kinetics.
Principle: The effect of a competitive inhibitor on the reaction rate is measured at various substrate and inhibitor concentrations. The Ki is then calculated from the changes in the apparent Michaelis constant (Kₘₐₚₚ).
Materials:
-
Purified enzyme
-
Substrate
-
Inhibitor (TSPP)
-
Appropriate buffer system
-
Spectrophotometer or other suitable detection instrument
-
Data analysis software capable of non-linear regression
Procedure:
-
Determine the Michaelis-Menten Parameters (Kₘ and Vₘₐₓ):
-
Measure the initial reaction velocity at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
-
Measure Reaction Velocities in the Presence of the Inhibitor:
-
Perform a series of assays, each with a fixed concentration of the inhibitor.
-
For each inhibitor concentration, measure the initial reaction velocity at varying substrate concentrations.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity versus substrate concentration and determine the apparent Kₘ (Kₘₐₚₚ) and apparent Vₘₐₓ (Vₘₐₓₐₚₚ). For a competitive inhibitor, Vₘₐₓₐₚₚ should be equal to Vₘₐₓ.
-
The relationship between Kₘₐₚₚ, Kₘ, inhibitor concentration ([I]), and Ki for competitive inhibition is given by the equation: Kₘₐₚₚ = Kₘ (1 + [I] / Ki)
-
Plot Kₘₐₚₚ versus [I]. The x-intercept of this plot will be equal to -Ki. Alternatively, Ki can be calculated from the slope of the line (Slope = Kₘ / Ki).
-
Conclusion
This compound pyrophosphate, through its anionic component pyrophosphate, exhibits a range of sophisticated biochemical functions that extend far beyond its traditional industrial applications. Its role as a key regulator of enzyme activity, a potent inhibitor of biomineralization, and an emerging extracellular signaling molecule highlights its importance in cellular and physiological processes. For researchers and drug development professionals, a thorough understanding of these functions is crucial for a variety of applications, from designing assays and interpreting experimental data to developing novel therapeutic strategies for diseases related to calcification and bone metabolism, and for optimizing the stability of pharmaceutical formulations. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for further investigation into the multifaceted world of this versatile molecule.
References
- 1. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase (EC 3.1.3.1) in serum is inhibited by physiological concentrations of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrasodium Pyrophosphate as a Buffering Agent in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and practical considerations for using tetrasodium pyrophosphate (TSPP) as a buffering agent in enzymatic reactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TSPP in their experimental designs.
Introduction to this compound Pyrophosphate (TSPP)
This compound pyrophosphate (Na₄P₂O₇) is an inorganic salt that finds utility in various biochemical applications, not only as a food additive and chelating agent but also as a buffering agent, particularly in alkaline conditions. Its ability to maintain a stable pH is crucial for optimizing the activity and stability of certain enzymes. A 1% solution of TSPP typically exhibits a pH in the range of 9.8 to 10.8.
The buffering capacity of TSPP is governed by the pKa values of its conjugate acid, pyrophosphoric acid (H₄P₂O₇). Pyrophosphoric acid is a tetraprotic acid with four distinct pKa values: 0.85, 1.96, 6.60, and 9.41.[1] The pKa value of 9.41 is particularly relevant for creating buffers in the alkaline range, which is suitable for enzymes with optimal activity at high pH, such as alkaline phosphatase.
Physicochemical Properties of this compound Pyrophosphate
A clear understanding of the physicochemical properties of TSPP is essential for its effective application in enzymatic assays.
| Property | Value | Reference |
| Chemical Formula | Na₄P₂O₇ | [2] |
| Molar Mass | 265.90 g/mol | [2] |
| Appearance | White, crystalline powder or granules | [2] |
| Solubility in Water | 2.61 g/100 mL (0 °C), 6.7 g/100 mL (25 °C), 42.2 g/100 mL (100 °C) | [2] |
| pH of 1% Solution | 9.8 - 10.8 | |
| pKa Values (Pyrophosphoric Acid) | 0.85, 1.96, 6.60, 9.41 | [1] |
TSPP as a Buffering Agent: Advantages and Considerations
The selection of a buffering agent can significantly influence enzyme kinetics. While common buffers like Tris-HCl and HEPES are widely used, TSPP offers specific advantages in certain contexts, particularly for enzymes active in alkaline environments.
Advantages:
-
Effective Alkaline Buffering: With a pKa of 9.41, TSPP is an effective buffer for maintaining a stable pH in the alkaline range (typically pH 8.5-10.5).
-
Minimal Temperature-Induced pH Shift: Phosphate-based buffers generally exhibit a smaller change in pKa with temperature compared to amine-based buffers like Tris, which is a critical consideration for temperature-sensitive enzyme assays.
Considerations and Potential Interactions:
-
Chelation of Divalent Cations: TSPP is a strong chelating agent for divalent metal ions such as Mg²⁺ and Ca²⁺. This property can be a significant drawback when studying metalloenzymes that require these ions for their catalytic activity. The chelation can lead to enzyme inhibition. For instance, the pyrophosphatase activity of alkaline phosphatase is strongly inhibited by an excess of Mg²⁺ ions in the presence of pyrophosphate.[3]
-
Enzyme Inhibition: Pyrophosphate itself can act as a competitive or mixed-type inhibitor for some enzymes, particularly phosphatases. Studies on calf-intestinal alkaline phosphatase have shown that inorganic pyrophosphate acts as a mixed-type inhibitor, affecting both the Km and Vmax of the enzyme.[3]
-
Interaction with Substrates and Products: In some enzymatic reactions, such as those catalyzed by DNA polymerase and luciferase, pyrophosphate is a product.[4][5] In such cases, the use of a pyrophosphate buffer would alter the reaction equilibrium and is therefore not suitable.
Quantitative Data on TSPP in Enzymatic Reactions
While TSPP is not as commonly used as a primary buffer in enzyme kinetics as Tris or HEPES, data from studies where pyrophosphate is present as an inhibitor provide insight into its interaction with enzymes.
Table 4.1: Inhibition of Calf-Intestinal Alkaline Phosphatase by Inorganic Pyrophosphate
This table summarizes the kinetic parameters of inhibition of calf-intestinal alkaline phosphatase by inorganic pyrophosphate at different pH values. The inhibition is of a "mixed" type, with a stronger competitive element.
| pH | Kᵢ (competitive) (mM) | Kᵢ' (uncompetitive) (mM) |
| 8.0 | 0.02 | 0.1 |
| 8.5 | 0.04 | 0.2 |
| 9.0 | 0.1 | 0.5 |
| 9.5 | 0.25 | 1.2 |
| 10.0 | 0.8 | 4.0 |
Data adapted from Fernley, H.N. & Walker, P.G. (1967). Studies on alkaline phosphatase: Inhibition by phosphate (B84403) derivatives and the substrate specificity. Biochemical Journal, 104(3), 1011-1018.[3]
Experimental Protocols
Preparation of a Sodium Pyrophosphate Buffer
This protocol provides a general method for preparing a sodium pyrophosphate buffer and adjusting its pH. Note that the natural pH of a TSPP solution is alkaline, and significant amounts of acid may be required to lower the pH.
Materials:
-
This compound pyrophosphate (Na₄P₂O₇)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Deionized water
-
pH meter
Procedure:
-
Determine the desired molarity and volume of the buffer. For a 0.1 M buffer, dissolve 26.59 g of this compound pyrophosphate in approximately 800 mL of deionized water.
-
Stir the solution until the TSPP is completely dissolved.
-
Calibrate the pH meter using standard buffers.
-
Adjust the pH of the TSPP solution to the desired value using 1 M HCl to lower the pH or 1 M NaOH to raise it. Add the acid or base dropwise while continuously monitoring the pH.
-
Bring the final volume of the buffer to 1 L with deionized water.
-
Verify the final pH and readjust if necessary.
-
Store the buffer at 4°C.
Example Experimental Workflow: Investigating the Effect of TSPP on Alkaline Phosphatase Activity
This workflow outlines an experiment to determine the kinetic parameters of an enzyme, such as alkaline phosphatase, in a TSPP buffer.
Signaling Pathways and Logical Relationships
While TSPP is not a common component of signaling pathways, its role as a product in nucleotide metabolism is crucial. The hydrolysis of ATP to AMP and pyrophosphate (PPi) is a key step in many biosynthetic reactions, including DNA and RNA synthesis. The subsequent hydrolysis of PPi by inorganic pyrophosphatase helps to drive these reactions forward.
The following diagram illustrates the logical relationship in a coupled enzyme assay where the release of pyrophosphate is monitored.
Conclusion
This compound pyrophosphate can serve as a useful buffering agent for enzymatic reactions that require an alkaline pH. However, its strong chelating properties and potential for enzyme inhibition must be carefully considered, particularly when working with metalloenzymes or phosphatases. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the utility of TSPP in their specific applications. As with any buffer system, empirical validation of its suitability for the enzyme and assay is essential for obtaining accurate and reliable results.
References
- 1. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrasodium Pyrophosphate: A Technical Guide for Use as a Phosphorus Source in Microbial Growth Media
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorus is an indispensable element for microbial life, fundamental to the structure of nucleic acids, phospholipids, and the primary energy currency, ATP. While orthophosphates (PO₄³⁻) are the most common phosphorus source in laboratory growth media, tetrasodium pyrophosphate (TSPP; Na₄P₂O₇) presents a viable alternative with unique properties. This guide provides a comprehensive technical overview of TSPP's application in microbial culture, detailing its biochemical utilization, practical advantages and disadvantages, and protocols for its effective use. The ability of microorganisms to utilize TSPP is dependent on the expression of pyrophosphatase enzymes, which hydrolyze the pyrophosphate bond to release two orthophosphate molecules. This enzymatic process is central to its efficacy as a phosphorus source. This document synthesizes available data to provide researchers with the necessary information to evaluate and implement TSPP in their microbial cultivation strategies.
Biochemical Basis of Pyrophosphate Utilization
The capacity of a microorganism to use this compound pyrophosphate as a phosphorus source is entirely dependent on its ability to enzymatically hydrolyze the pyrophosphate (PPi) molecule into bioavailable orthophosphate (Pi). This critical step is catalyzed by a class of enzymes known as inorganic pyrophosphatases (PPases) .
PPases are ubiquitous enzymes that catalyze the following hydrolytic reaction:
P₂O₇⁴⁻ + H₂O → 2 HPO₄²⁻
This reaction is energetically favorable, releasing the energy stored in the phosphoanhydride bond. Microbes possess two main types of PPases:
-
Soluble Cytoplasmic Pyrophosphatases (sPPases): These enzymes are located in the cytoplasm and are essential for hydrolyzing PPi produced as a byproduct of numerous biosynthetic reactions, such as DNA and RNA synthesis.[1] The accumulation of intracellular PPi can be inhibitory or toxic, making these enzymes vital for cellular metabolism.[1]
-
Membrane-Bound Pyrophosphatases (mPPases): Found in the cell membranes of some bacteria, archaea, and lower eukaryotes, these enzymes couple the hydrolysis of PPi to the transport of protons (H⁺) or sodium ions (Na⁺) across the membrane. This process helps to generate or maintain an electrochemical gradient that can be used for ATP synthesis and other energy-requiring cellular processes.
For TSPP in the growth medium to be utilized, many bacteria employ extracellular or periplasmic phosphatases that cleave the pyrophosphate externally, allowing the resulting orthophosphate to be transported into the cell through standard phosphate (B84403) transport systems (e.g., the Pst system in E. coli).
Quantitative Growth Comparison: Pyrophosphate vs. Orthophosphate
While many microorganisms can utilize pyrophosphate, growth kinetics may differ compared to when orthophosphate is supplied as the primary phosphorus source. This is often attributed to the additional enzymatic step required to hydrolyze pyrophosphate. Data on direct comparisons are limited in publicly available literature, but studies on various organisms provide insights.
For instance, studies on Pseudomonas aeruginosa have shown that under phosphate-limiting conditions, the expression of genes for pyrophosphate-specific porins (like OprO) is upregulated, indicating a specific adaptation to utilize this phosphorus source.[2][3] However, this does not directly translate to equivalent growth rates. Research on activated sludge microbial communities indicated that growth rates could be higher with some organic phosphates and orthophosphate compared to pyrophosphate.[4]
The following table summarizes representative, albeit limited, findings on the impact of different phosphorus sources on microbial growth.
| Microorganism | Phosphorus Source | Growth Metric | Observation | Citation(s) |
| Pseudomonas aeruginosa | Low (0.2 mM) vs. High (1 mM) Orthophosphate | Growth Rate | Slight reduction in growth rate observed at the lower orthophosphate concentration. | [5] |
| Activated Sludge Microbes | Orthophosphate, Pyrophosphate, Tripolyphosphate | TOC Removal | Orthophosphate and tripolyphosphate showed the highest TOC removal efficiency, suggesting robust metabolic activity. | [4] |
| Prochlorococcus marinus | Orthophosphate vs. various organic phosphates (including pyrophosphate) | Growth Rate | Growth rate was reported to be higher with some organic phosphates, including pyrophosphate, than with orthophosphate. | [4] |
Experimental Protocols
Preparation of a Defined Minimal Medium with TSPP
This protocol is a modified version of the well-established M9 minimal medium, substituting the standard phosphate buffer with TSPP as the sole phosphorus source.
Materials:
-
This compound pyrophosphate (TSPP), anhydrous (Na₄P₂O₇)
-
Sodium chloride (NaCl)
-
Ammonium chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Calcium chloride (CaCl₂)
-
Carbon source (e.g., Glucose)
-
Trace metals solution (optional, but recommended)
-
Deionized water (diH₂O)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Stock Solutions:
-
5X M9 Salts (Phosphate-Free):
-
To 800 mL of diH₂O, dissolve:
-
30.0 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust volume to 1 L with diH₂O.
-
Sterilize by autoclaving.
-
-
1 M this compound Pyrophosphate (TSPP):
-
Dissolve 26.59 g of anhydrous TSPP in 100 mL of diH₂O.
-
Note: TSPP solutions are alkaline (pH ~10).
-
Sterilize by passing through a 0.22 µm filter. Do not autoclave this concentrated stock with other media components to prevent precipitation. [6]
-
-
1 M MgSO₄:
-
Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of diH₂O.
-
Sterilize by autoclaving.
-
-
1 M CaCl₂:
-
Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of diH₂O.
-
Sterilize by autoclaving.
-
-
20% (w/v) Glucose:
-
Dissolve 20 g of glucose in 100 mL of diH₂O.
-
Sterilize by passing through a 0.22 µm filter.
-
Preparation of 1 L of 1X TSPP Minimal Medium:
-
To a sterile container, add 787 mL of sterile diH₂O.
-
Aseptically add 200 mL of sterile 5X M9 Salts (Phosphate-Free).
-
Aseptically add 2 mL of sterile 1 M MgSO₄.
-
Aseptically add 0.1 mL of sterile 1 M CaCl₂.
-
Aseptically add 10 mL of sterile 20% Glucose.
-
Aseptically add 1 mL of 1 M TSPP stock solution for a final concentration of 1 mM . This concentration should be optimized for your specific application.
-
Check the pH of the final medium. It will likely be alkaline due to the TSPP.
-
Adjust the pH to the desired level (e.g., 7.0-7.4 for E. coli) using sterile 1 M HCl. Add the acid dropwise while gently stirring and monitoring with a calibrated pH meter in a sterile environment.
-
If required, add sterile trace metals solution.
Experimental Workflow for Comparative Growth Analysis
This workflow outlines the steps to compare microbial growth using TSPP versus a standard orthophosphate source.
Advantages and Considerations
Advantages
-
Chelating Agent: TSPP is an effective chelating agent, capable of sequestering divalent and trivalent metal cations.[7][8] This can be advantageous in media where high concentrations of certain metal ions might be inhibitory to microbial growth. By binding these ions, TSPP can reduce their effective concentration and potential toxicity.
-
Buffering Capacity: As a salt of a weak acid, TSPP can contribute to the buffering capacity of the medium, helping to resist changes in pH. Its aqueous solution is alkaline, with a 1% solution having a pH of approximately 10.0-10.2.[9]
-
Alternative Phosphorus Source: It provides a soluble, alternative form of phosphorus for microbes capable of its hydrolysis, which can be useful in specific research contexts, such as studying phosphorus metabolism or designing selective media.
Disadvantages and Technical Considerations
-
Alkaline pH: The inherent alkalinity of TSPP requires significant pH adjustment of the final medium using a strong acid like HCl. This must be done carefully and aseptically.[9]
-
Stability during Autoclaving: While convenient, autoclaving media containing TSPP can lead to its partial or complete hydrolysis back to orthophosphate, especially in an acidic environment or in the presence of certain metal ions.[9][10] The high temperatures of autoclaving can accelerate this hydrolysis.[10] Furthermore, autoclaving phosphate-containing solutions with media components rich in metal ions (like yeast extract) can cause precipitation.[10] Therefore, it is strongly recommended to prepare a concentrated TSPP stock solution and sterilize it separately by filtration , adding it to the autoclaved and cooled medium base.
-
Precipitation Risk: As a chelator, TSPP can form insoluble complexes with metal ions like Ca²⁺ and Mg²⁺, which are essential for microbial growth. This is highly dependent on concentration and pH. Careful formulation and separate sterilization of stock solutions are critical to avoid precipitation of essential nutrients.[11]
-
Not Universally Utilized: Not all microorganisms possess efficient extracellular pyrophosphatases, which may lead to slower growth or no growth compared to media containing orthophosphate. Preliminary testing is essential.
-
Inhibitory Concentrations: At high concentrations, pyrophosphate can be inhibitory or even bactericidal to some oral bacteria, with minimal inhibitory concentrations reported around 25 mM (0.67% wt/vol). While this concentration is higher than what is typically used for nutritional purposes, it is a factor to consider during media design.
Conclusion
This compound pyrophosphate is a functional alternative to traditional orthophosphates in microbial growth media for organisms possessing the necessary pyrophosphatase enzymes. Its utility is underscored by its additional properties as a chelating agent and a pH buffer. However, its successful implementation requires careful consideration of its chemical properties, particularly its alkalinity and potential for hydrolysis and precipitation when heat-sterilized in complex mixtures. The recommended best practice is the preparation of a filter-sterilized TSPP stock solution to be added aseptically to the final medium. Due to the limited availability of direct comparative growth data, researchers should conduct preliminary studies to optimize the TSPP concentration and confirm its suitability for their specific microbial strains and experimental objectives. This guide provides the foundational knowledge and protocols to enable such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphate Starvation Promotes Swarming Motility and Cytotoxicity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Overrides the Virulence Inducing Effect of Opioids When It Senses an Abundance of Phosphate | PLOS One [journals.plos.org]
- 4. Roles of Phosphorus Sources in Microbial Community Assembly for the Removal of Organic Matters and Ammonia in Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virulence Induction in Pseudomonas aeruginosa under Inorganic Phosphate Limitation: a Proteomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atamankimya.com [atamankimya.com]
- 8. TETRA SODIUM PYROPHOSPHATE (TSPP) - Ataman Kimya [atamanchemicals.com]
- 9. Introduction of this compound pyrophosphate_Chemicalbook [chemicalbook.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrasodium Pyrophosphate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrasodium pyrophosphate (TSPP), also known as sodium pyrophosphate, is an inorganic compound with the chemical formula Na₄P₂O₇. It is a salt composed of sodium cations (Na⁺) and pyrophosphate anions (P₂O₇⁴⁻).[1] TSPP is commercially available in both anhydrous (Na₄P₂O₇) and decahydrate (B1171855) (Na₄P₂O₇·10H₂O) forms.[1][2] It presents as a white, odorless, crystalline powder or granules.[2][3] This compound is widely utilized across various industries, including pharmaceuticals, for its roles as a buffering agent, chelating (sequestering) agent, emulsifier, and stabilizer.[4][5] In drug development and formulation, its ability to chelate metal ions is particularly valuable for enhancing the stability of active pharmaceutical ingredients (APIs).
Chemical Structure and Identification
The pyrophosphate anion consists of two phosphate (B84403) units linked by a P-O-P bond. The four sodium ions balance the negative charge of the pyrophosphate anion.
Identifiers
| Identifier | Anhydrous this compound Pyrophosphate | This compound Pyrophosphate Decahydrate |
| IUPAC Name | This compound diphosphate[1] | This compound diphosphate (B83284) decahydrate |
| Molecular Formula | Na₄P₂O₇[1] | Na₄P₂O₇·10H₂O[2] |
| CAS Number | 7722-88-5[1] | 13472-36-1[1] |
| EC Number | 231-767-1[1] | 603-854-8[1] |
Chemical Structure Visualization
References
Tetrasodium Iminodisuccinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrasodium Iminodisuccinate (IDS), the sodium salt of iminodisuccinic acid, is a highly effective and readily biodegradable chelating agent.[1] Its ability to form stable complexes with a wide range of di- and trivalent metal ions makes it a versatile ingredient in various industrial and consumer products.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, mechanisms of action, and analytical methodologies related to this compound Iminodisuccinate. Detailed experimental protocols for its synthesis, analysis, and key performance assessments are provided to support researchers and professionals in its application and development.
Chemical and Physical Properties
This compound Iminodisuccinate is an off-white, solid granular substance with a slight odor.[4] It is highly soluble in water and demonstrates stability under a range of pH and temperature conditions.[1][5]
| Property | Value | References |
| Chemical Name | N-(1,2-dicarboxyethyl)-aspartic acid, this compound salt | [4] |
| Synonyms | Iminodisuccinic acid sodium salt, IDS | [4] |
| CAS Number | 144538-83-0 | [1] |
| Molecular Formula | C₈H₇NNa₄O₈ | [2] |
| Molecular Weight | 337.10 g/mol | [2] |
| Appearance | Off-white solid granules | [4] |
| Solubility | Soluble in water | [4] |
| pH (0.25% aqueous solution) | 11.5 | [1] |
| Calcium Binding Capacity | Approx. 230 mg CaCO₃/g | [1] |
Synthesis and Purification
The industrial synthesis of this compound Iminodisuccinate involves the reaction of maleic anhydride (B1165640) with sodium hydroxide (B78521) and ammonia (B1221849) in an aqueous solution at elevated temperatures.[1]
Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on the principles of the industrial synthesis process.[1][]
Materials:
-
Maleic anhydride (MA)
-
Sodium hydroxide (NaOH)
-
Ammonia solution (25%)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Distillation apparatus
Procedure:
-
Preparation of Disodium (B8443419) Maleate (B1232345) Solution: In a reaction vessel, dissolve maleic anhydride in deionized water. Carefully add a stoichiometric amount of sodium hydroxide solution while stirring to form a concentrated disodium maleate solution. The reaction is exothermic and should be controlled.
-
Amination: Heat the disodium maleate solution to 90-145°C. Add ammonia solution to the heated mixture. The molar ratio of maleic anhydride to ammonia should be approximately 1:1.
-
Reaction: Maintain the reaction mixture at the elevated temperature with continuous stirring. The reaction time can vary depending on the temperature and pressure, but typically proceeds for several hours to achieve high conversion.
-
Removal of Excess Reactants: After the reaction is complete, distill off excess water and ammonia.
-
Purification (Spray Drying): The resulting aqueous solution of this compound Iminodisuccinate can be purified and isolated as a solid by spray drying. This process yields a powder containing this compound Iminodisuccinate along with minor by-products such as sodium fumarate, sodium aspartate, and sodium malate.[1]
Mechanism of Action: Chelation
The primary function of this compound Iminodisuccinate is its ability to act as a chelating agent. The molecule possesses multiple carboxylate groups and a nitrogen atom that can donate lone pairs of electrons to form coordinate bonds with metal ions. This effectively "claws" or sequesters the metal ions, forming a stable, water-soluble complex.[3][7] This action prevents the metal ions from participating in undesirable reactions, such as the formation of insoluble precipitates or the catalysis of degradation pathways.[8]
Analytical Methods
Determination of Chelating Capacity
The calcium chelation value is a common measure of the performance of aminopolycarboxylate chelating agents. The AATCC Test Method 149-2023 provides a standardized protocol for this determination.[4]
Experimental Protocol: Calcium Chelation Value (Adapted from AATCC TM149-2023)
Principle: A weighed sample of this compound Iminodisuccinate is titrated with a standardized calcium ion solution in the presence of an oxalate (B1200264) indicator. As long as free chelating agent is present, the added calcium ions are sequestered. Once all the chelating agent has reacted, excess calcium ions react with the oxalate to form a cloudy precipitate, indicating the endpoint of the titration.
Materials:
-
This compound Iminodisuccinate sample
-
Standardized calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium oxalate (Na₂C₂O₄) solution
-
Deionized water
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound Iminodisuccinate and dissolve it in a known volume of deionized water in a beaker.
-
Add a specific volume of sodium oxalate solution to the beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Titrate the solution with the standardized calcium chloride solution from a burette.
-
The endpoint is reached when a permanent cloudy precipitate is formed.
-
Record the volume of the calcium chloride solution used.
-
Calculate the calcium chelation value as milligrams of CaCO₃ per gram of the chelating agent.
Spectrophotometric Determination of Metal-IDS Complexes
A spectrophotometric method has been developed for the determination of Cu²⁺ using this compound Iminodisuccinate.[][9] This method can be adapted for the quantification of other metal ions that form colored complexes with IDS.
Experimental Protocol: Spectrophotometric Analysis of Cu²⁺-IDS Complex
Principle: this compound Iminodisuccinate forms a stable complex with Cu²⁺ ions, which exhibits a maximum absorbance at a specific wavelength (e.g., 710 nm).[][9] The concentration of the complex, and thus the metal ion, can be determined by measuring the absorbance and comparing it to a calibration curve.
Materials:
-
This compound Iminodisuccinate solution of known concentration
-
A series of standard solutions of Cu²⁺ of known concentrations
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of solutions containing a fixed concentration of this compound Iminodisuccinate and varying known concentrations of Cu²⁺.
-
Complex Formation: Allow sufficient time for the complex to form in each standard solution.
-
Spectrophotometric Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the Cu²⁺-IDS complex.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Cu²⁺ to generate a calibration curve.
-
Sample Analysis: Prepare the unknown sample by adding the same concentration of this compound Iminodisuccinate as used for the standards. Measure its absorbance at λ_max and determine the concentration of Cu²⁺ from the calibration curve.
Stability Data
This compound Iminodisuccinate exhibits good thermal and hydrolytic stability, making it suitable for a wide range of applications.
| Condition | Stability | References |
| Weakly Acidic Solution (pH > 4-7) at 100°C | Stable for several hours | [1] |
| Strongly Alkaline Solution at 50°C | Stable for weeks | [1] |
| Long-term at 50°C | Maintains over 95% effectiveness after 24 weeks | [10] |
| Optimal Performance Range | Consistently reliable below 100°C | [10] |
| Short-term High-Temperature Tolerance | Withstands brief exposure to 120°C | [10] |
| Decomposition Threshold | Gradual degradation begins at 120-140°C; initial decomposition at 160°C | [10] |
Biodegradability
This compound Iminodisuccinate is classified as readily biodegradable according to OECD guidelines.[1]
| Test Method | Result | References |
| OECD 301 E | 78% degradation after 28 days | [1] |
| OECD 302 B | 100% degradation after 28 days | [1] |
Experimental Protocol: OECD 301E Ready Biodegradability Test (DOC Die-Away)
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the Dissolved Organic Carbon (DOC) at specific time intervals. The percentage of DOC removal is calculated and compared to the initial concentration.
Toxicological Profile
This compound Iminodisuccinate exhibits a low toxicity profile.
| Study Type | Species | Route | Value | References |
| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 2000 mg/kg bw | [9] (from a 20% solution) |
| 28-Day Oral Toxicity | Rat | Gavage | NOEL = 200 mg/kg bw/d | [] |
Applications in Research and Drug Development
While primarily used in industrial and consumer cleaning products, the properties of this compound Iminodisuccinate present potential applications in research and drug development:
-
Stabilizer for Formulations: Its ability to chelate metal ions can prevent the degradation of active pharmaceutical ingredients (APIs) that are sensitive to metal-catalyzed oxidation or hydrolysis.[8]
-
Enhancer of Drug Delivery: By chelating calcium and magnesium ions in biological fluids, it may modulate the permeability of cell membranes or biological barriers, potentially enhancing drug absorption. However, further research is required to validate this application.
-
Component in Drug Delivery Systems: Its hydrophilic nature and ability to form complexes could be explored in the design of novel drug delivery systems.
Conclusion
This compound Iminodisuccinate is a well-characterized, readily biodegradable chelating agent with a favorable safety profile. Its robust performance in sequestering metal ions, coupled with its environmental compatibility, makes it a sustainable alternative to traditional chelating agents. The detailed protocols and data presented in this guide provide a solid foundation for its application and further exploration in various scientific and developmental contexts, including the pharmaceutical sciences.
References
- 1. This compound iminodisuccinate - Wikipedia [en.wikipedia.org]
- 2. This compound Iminodisuccinate | C8H7NNa4O8 | CID 9927753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yuanlianchem.com [yuanlianchem.com]
- 4. AATCC - AATCC [members.aatcc.org]
- 5. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 7. Safety Considerations and Benefits of Using this compound Iminodisuccinate in Various Applications [thinkdochemicals.com]
- 8. Enhancing Cosmetic Performance with this compound Iminodisuccinate: A Comprehensive Review - POLY L-ASPARTIC ACID (PASP-Na,PASP-K,PASP-Ca,PASP-Mg,PASP-Zn),Sodium Polyaspartate,Iminodisuccinate Acid(IDS),this compound Iminodisuccinate(IDS-NA4),Sodium Glucoheptonate,Polyglutamic Acid,Sodium Polyglutamate,Polylactic Acid Manufactuer from China -Xi'an Waycoo Industrial & Trading Co.,Ltd. [waycoochem.com]
- 9. Development and validation of an eco-compatible UV–Vis spectrophotometric method for the determination of Cu2+ in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yuanlianchem.com [yuanlianchem.com]
Tetrasodium Iminodisuccinate: A Biodegradable Chelating Agent for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrasodium iminodisuccinate (IDS) is a powerful, biodegradable chelating agent emerging as a sustainable alternative to traditional aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA). Its favorable environmental profile, coupled with strong chelation capabilities for a wide range of metal ions, makes it a compelling ingredient for various industrial, scientific, and pharmaceutical applications. This technical guide provides a comprehensive overview of this compound iminodisuccinate, including its chemical and physical properties, mechanism of action, synthesis, biodegradability, and key applications. Detailed experimental protocols for assessing its biodegradability and metal chelation capacity are also presented, alongside comparative data against other common chelating agents.
Introduction
The sequestration of metal ions is a critical process in numerous scientific and industrial applications, from preventing degradation of active pharmaceutical ingredients to controlling water hardness in detergents. For decades, chelating agents like EDTA and diethylenetriaminepentaacetic acid (DTPA) have been the industry standard due to their high efficacy. However, their poor biodegradability raises significant environmental concerns, leading to their persistence in aquatic ecosystems.[1]
This compound iminodisuccinate, the sodium salt of iminodisuccinic acid, offers a readily biodegradable and environmentally benign alternative without compromising performance in many applications.[2] It demonstrates strong chelating power for a broad spectrum of di- and trivalent metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺).[3] This guide delves into the technical specifications and practical applications of this innovative chelating agent.
Chemical and Physical Properties
This compound iminodisuccinate is a white, water-soluble powder.[2] It is stable under a wide range of temperatures and pH levels, making it suitable for diverse formulations.[4]
| Property | Value | Reference |
| Chemical Formula | C₈H₇NNa₄O₈ | [4] |
| Molar Mass | 337.10 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility in Water | High | [2] |
| pH (1% solution) | > 7 | [2] |
| Thermal Stability | Stable up to 100°C for extended periods; decomposition begins around 160°C | [4] |
Synthesis of this compound Iminodisuccinate
The synthesis of this compound iminodisuccinate is a multi-step process that typically involves the reaction of maleic anhydride (B1165640) with ammonia (B1221849) and sodium hydroxide (B78521).[4] This process is known for being environmentally friendly and waste-free.[]
The synthesis results in a mixture of three stereoisomers: (R,R), (S,S), and the meso form (R,S).[4] The presence of these isomers does not negatively impact the chelation capacity or the biodegradability of the final product.[4]
Mechanism of Action: Chelation
This compound iminodisuccinate functions as a pentadentate ligand, meaning it can form five bonds with a single metal ion. The chelating action involves the nitrogen atom and the four carboxylate groups, which coordinate with a metal ion to form a stable, water-soluble octahedral complex.[2][4] The sixth coordination site is typically occupied by a water molecule.[4] This "claw-like" grip effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions.
The stability of the metal-IDS complex is crucial for its effectiveness. The table below presents the stability constants (log K) for IDS with various metal ions, compared to other common chelating agents.
| Metal Ion | IDS | EDTA | DTPA | GLDA | MGDA |
| Al³⁺ | 14.1 | 16.4 | 18.6 | 12.2 | 7.7 |
| Ba²⁺ | 3.4 | 7.8 | 8.6 | 3.5 | 4.8 |
| Ca²⁺ | 5.2 | 10.7 | 10.7 | 6.4 | 7.0 |
| Cd²⁺ | 8.4 | 16.5 | 18.9 | 9.1 | 10.6 |
| Co²⁺ | 10.5 | 16.5 | 18.8 | 10.0 | 11.1 |
| Cu²⁺ | 13.1 | 18.8 | 21.2 | 13.1 | 13.9 |
| Fe²⁺ | 8.2 | 14.3 | 16.5 | 8.7 | 8.1 |
| Fe³⁺ | 15.2 | 25.1 | 28.6 | 11.7 | 16.5 |
| Mg²⁺ | 6.1 | 8.7 | 9.3 | 5.5 | 5.8 |
| Mn²⁺ | 7.7 | 13.9 | 15.2 | 7.6 | 8.4 |
| Ni²⁺ | 12.2 | 18.4 | 20.1 | 10.9 | 12.0 |
| Pb²⁺ | 11.0 | 18.0 | 18.8 | 10.5 | 12.1 |
| Sr²⁺ | 4.1 | 8.7 | 9.8 | 4.1 | 5.2 |
| Zn²⁺ | 10.8 | 16.5 | 18.2 | 10.0 | 11.0 |
| Data sourced from multiple publicly available datasets.[6] |
Biodegradability
A key advantage of this compound iminodisuccinate is its ready biodegradability. It is classified as readily biodegradable according to OECD guidelines, with studies showing significant degradation over a 28-day period.[4] This contrasts sharply with the persistence of EDTA in the environment.[1]
| Chelating Agent | Biodegradability (%) | Test Method |
| This compound Iminodisuccinate (IDS) | >60% in 28 days | OECD 301B |
| EDTA | <10% in 28 days | OECD 301 series |
| NTA | >60% in 28 days (under specific conditions) | OECD 301 series |
| MGDA | >80% in 28 days | OECD 301F |
| GLDA | >60% in 28 days | OECD 301B |
| EDDS | >80% in 28 days | OECD 301B |
| Biodegradability data is compiled from various scientific publications and manufacturer data sheets.[4][7][8] |
Applications
The combination of effective chelation and biodegradability makes this compound iminodisuccinate a versatile ingredient in numerous applications:
-
Detergents and Cleaners: As a water softener, it improves the performance of detergents by sequestering calcium and magnesium ions, preventing the formation of soap scum.[3]
-
Cosmetics and Personal Care: It acts as a stabilizer in creams and lotions, preventing degradation of active ingredients and maintaining product consistency.
-
Agriculture: Used in micronutrient fertilizers to enhance the bioavailability of essential trace elements like iron, zinc, and manganese for plants.[4]
-
Industrial Processes: Employed in industrial cleaning, water treatment, and as a scale inhibitor in boilers and cooling systems.[2] It is also used in the textile and paper industries to prevent the metal-catalyzed decomposition of bleaching agents.[4]
-
Drug Development and Formulation: Its ability to chelate metal ions can be leveraged to stabilize drug formulations, prevent oxidative degradation of active pharmaceutical ingredients (APIs), and enhance the efficacy of certain drug delivery systems.
Experimental Protocols
Protocol for OECD 301B: Ready Biodegradability - CO₂ Evolution Test
This protocol outlines the general procedure for assessing the ready biodegradability of a water-soluble substance like this compound iminodisuccinate.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium provides essential nutrients for the microorganisms.
-
Inoculum: The inoculum is typically activated sludge from a wastewater treatment plant. It should be fresh and properly acclimatized.
-
Test and Control Substances: Prepare a stock solution of this compound iminodisuccinate. A reference compound with known biodegradability (e.g., sodium benzoate) should be used as a positive control.
-
Test Setup: Add the mineral medium, inoculum, and the test substance to the test vessels. Prepare blank vessels containing only the inoculum and medium, and control vessels with the reference substance.
-
Incubation: Incubate the vessels in the dark at a constant temperature (20-25 °C) for 28 days. The vessels are continuously aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a suitable absorbent solution (e.g., barium hydroxide or sodium hydroxide). The amount of CO₂ is quantified at regular intervals by titration or using a total organic carbon (TOC) analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), after correcting for the CO₂ produced in the blank vessels. A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within the 10-day window of the 28-day test.[9]
Protocol for Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry
This protocol provides a method for quantifying the metal chelation capacity of this compound iminodisuccinate using a competitive reaction with a colored indicator.
Principle:
A known amount of a metal ion is allowed to react with the chelating agent (IDS). A colorimetric indicator that also complexes with the metal ion is then added. The unchelated metal ions will react with the indicator to form a colored complex, which can be quantified using a UV-Vis spectrophotometer. The chelation capacity is determined by the reduction in the color intensity compared to a control without the chelating agent.
Methodology:
-
Reagent Preparation:
-
Prepare a standard stock solution of the metal ion of interest (e.g., Fe²⁺, Cu²⁺).
-
Prepare a stock solution of this compound iminodisuccinate of known concentration.
-
Prepare a solution of a suitable colorimetric indicator (e.g., Ferrozine for Fe²⁺, Murexide for Cu²⁺).[3]
-
Prepare a buffer solution to maintain a constant pH.
-
-
Standard Curve: Prepare a series of standard solutions of the metal-indicator complex with known concentrations of the metal ion to create a standard curve of absorbance versus concentration.
-
Chelation Assay:
-
In a series of test tubes, add a fixed amount of the metal ion solution.
-
Add varying concentrations of the this compound iminodisuccinate solution to the test tubes and allow sufficient time for the chelation reaction to occur.
-
Add the colorimetric indicator solution to each tube.
-
Add the buffer solution to maintain the desired pH.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorbance (λmax) for the metal-indicator complex using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Use the standard curve to determine the concentration of unchelated metal ions in each sample.
-
Calculate the amount of metal ion chelated by this compound iminodisuccinate.
-
The chelation capacity can be expressed as the percentage of metal ions chelated or as the mass of metal chelated per gram of the chelating agent.
-
Conclusion
This compound iminodisuccinate presents a significant advancement in chelation technology, offering a high-performance, biodegradable, and environmentally friendly alternative to traditional chelating agents. Its robust chemical properties, coupled with a favorable safety profile, make it a versatile ingredient for a wide array of applications, including those in the demanding fields of scientific research and drug development. As the focus on sustainability continues to grow, the adoption of biodegradable chelators like this compound iminodisuccinate is expected to become increasingly widespread, contributing to the development of greener and more eco-conscious products and processes.
References
- 1. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound iminodisuccinate - Wikipedia [en.wikipedia.org]
- 6. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
The Chelation of Heavy Metals by Tetrasodium Iminodisuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chelating properties of tetrasodium iminodisuccinate (IDS) with various heavy metals. As a readily biodegradable and environmentally friendly chelating agent, IDS presents a compelling alternative to traditional agents like EDTA. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical and procedural concepts to support research and development in environmental remediation and potentially, therapeutic applications.
Quantitative Chelating Performance
The efficacy of a chelating agent is primarily determined by the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K). Additionally, in practical applications such as environmental remediation, the percentage of metal removal is a crucial metric.
Stability Constants of IDS-Metal Complexes
The stability constants for the formation of 1:1 complexes between iminodisuccinate (IDS) and various heavy metal ions have been determined, primarily through potentiometric titration. These values indicate the strength of the bond between the chelating agent and the metal ion.
| Metal Ion | Stability Constant (log K) | Experimental Conditions |
| Cadmium (Cd²⁺) | 9.1 | 0.1 mol L⁻¹ NaNO₃, 25°C |
| Mercury (Hg²⁺) | 12.1 | 0.1 mol L⁻¹ NaNO₃, 25°C |
| Lead (Pb²⁺) | 10.3 | 0.1 mol L⁻¹ NaNO₃, 25°C |
| Copper (Cu²⁺) | 14.2 | 0.1 M NaCl, 25°C |
| Zinc (Zn²⁺) | 10.9 | 0.1 M NaCl, 25°C |
| Manganese (Mn²⁺) | 7.2 | 0.1 M NaCl, 25°C |
| Iron (Fe³⁺) | 13.9 | 0.1 M NaCl, 25°C |
Note: The stability constants for Cd²⁺, Hg²⁺, and Pb²⁺ were determined for the ML²⁻ complex.[1]
Heavy Metal Removal Efficiency from Contaminated Soil
Batch washing experiments have been conducted to evaluate the effectiveness of this compound iminodisuccinate in removing heavy metals from contaminated soil. The following table summarizes the optimal conditions and corresponding removal efficiencies for copper, lead, and cadmium.[2]
| Heavy Metal | Removal Efficiency (%) | Optimal Experimental Conditions |
| Copper (Cu) | 80.6 | pH 7, 10 mmol · L⁻¹ IDS, 10:1 L/S ratio, 25°C, 24h |
| Lead (Pb) | 71.1 | pH 7, 10 mmol · L⁻¹ IDS, 10:1 L/S ratio, 25°C, 24h |
| Cadmium (Cd) | 59.1 | pH 7, 10 mmol · L⁻¹ IDS, 10:1 L/S ratio, 25°C, 24h |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the chelating properties of this compound iminodisuccinate.
Potentiometric Titration for Stability Constant Determination
This method, often following the Irving-Rossotti technique, is used to determine the stability constants of metal-ligand complexes.[3]
Objective: To determine the formation constants of IDS-metal complexes by monitoring pH changes upon titration with a strong base.
Materials and Reagents:
-
This compound iminodisuccinate (IDS) solution of known concentration.
-
Standardized solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, Hg(NO₃)₂).
-
Standardized strong acid (e.g., HCl or HNO₃).
-
Standardized carbonate-free strong base (e.g., NaOH).
-
Inert salt for maintaining constant ionic strength (e.g., NaNO₃ or KCl).
-
High-purity deionized water.
-
Calibrated pH meter with a combination glass electrode.
-
Thermostated titration vessel.
-
Magnetic stirrer.
-
Microburette.
Procedure:
-
Solution Preparation: Prepare the following solutions in the thermostated vessel at a constant temperature (e.g., 25°C):
-
Solution A (Acid Blank): Strong acid and inert salt in deionized water.
-
Solution B (Ligand Blank): Strong acid, IDS solution, and inert salt in deionized water.
-
Solution C (Metal-Ligand Titration): Strong acid, IDS solution, metal salt solution, and inert salt in deionized water. Ensure the metal-to-ligand ratio is appropriate for the expected complex formation (e.g., 1:5).[1]
-
-
Titration: Titrate each solution with the standardized strong base. Record the pH reading after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̅) and the free ligand concentration ([L]) at each pH value.
-
The stability constants (K) are then determined from these values using computational software such as SUPERQUAD or by graphical methods.[1]
-
Batch Soil Washing for Heavy Metal Removal Efficiency
This protocol is designed to assess the efficacy of IDS in extracting heavy metals from a solid matrix like soil.[2]
Objective: To quantify the percentage of heavy metals removed from contaminated soil by an aqueous solution of IDS.
Materials and Reagents:
-
Heavy metal-contaminated soil, sieved to a uniform particle size.
-
This compound iminodisuccinate (IDS) solutions of varying concentrations (e.g., 5, 10, 20 mmol · L⁻¹).
-
pH buffers or dilute acid/base for pH adjustment.
-
Centrifuge and centrifuge tubes.
-
Mechanical shaker.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for metal analysis.
Procedure:
-
Sample Preparation: Weigh a specific amount of contaminated soil (e.g., 5 g) into a series of centrifuge tubes.
-
Washing: Add a defined volume of the IDS washing solution to each tube to achieve a specific liquid-to-soil (L/S) ratio (e.g., 10:1). Adjust the pH of the slurry to the desired value (e.g., 7).
-
Agitation: Place the tubes on a mechanical shaker and agitate at a constant speed and temperature (e.g., 200 rpm at 25°C) for a set duration (e.g., 24 hours).
-
Separation: After agitation, centrifuge the tubes at high speed (e.g., 4000 rpm) for a specified time (e.g., 20 minutes) to separate the supernatant from the soil.
-
Analysis:
-
Carefully decant the supernatant and filter if necessary.
-
Digest the soil residue using an appropriate acid mixture.
-
Analyze the metal concentration in both the supernatant and the digested soil residue using AAS or ICP-MS.
-
-
Calculation: The removal efficiency is calculated as:
-
Removal Efficiency (%) = (Mass of metal in supernatant / Initial mass of metal in soil) x 100
-
UV-Vis Spectrophotometric Analysis of Metal-IDS Complexes
This method is useful for quantifying the concentration of a metal-IDS complex in solution, provided the complex absorbs light in the UV-Vis spectrum.
Objective: To determine the concentration of a heavy metal-IDS complex in an aqueous solution.
Materials and Reagents:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Stock solutions of the heavy metal salt and IDS.
-
Deionized water.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution containing the metal-IDS complex.
-
Scan the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) to identify the λmax. For the Cu-IDS complex, the λmax is approximately 710 nm.[4]
-
-
Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of the metal-IDS complex.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the unknown sample solution.
-
Measure the absorbance of the unknown sample at the λmax.
-
Determine the concentration of the metal-IDS complex in the unknown sample by interpolating from the calibration curve.
-
Visualizations of Mechanisms and Workflows
Diagrams are provided to visually represent the chelation mechanism and experimental workflows.
References
A Comparative Environmental Risk Profile: Tetrasodium Iminodisuccinate vs. EDTA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of chelating agents in various industrial and pharmaceutical applications has significant environmental consequences. For decades, ethylenediaminetetraacetic acid (EDTA) has been the predominant choice due to its strong metal-binding capabilities. However, its persistence in the environment and the associated risk of heavy metal mobilization have raised substantial concerns. This has led to the development of more environmentally benign alternatives, among which tetrasodium iminodisuccinate (IDS) has emerged as a promising, readily biodegradable substitute.
This technical guide provides a comprehensive comparison of the environmental impact of this compound iminodisuccinate and EDTA. It delves into their biodegradability, ecotoxicity, and metal chelation properties, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key environmental assessments are provided to aid in the critical evaluation and replication of these studies. Furthermore, this document utilizes visualizations to illustrate the environmental fate and logical relationships of these two chelating agents. The evidence presented herein demonstrates the superior environmental profile of IDS, positioning it as a sustainable alternative to EDTA for a wide range of applications.
Introduction
Chelating agents are essential components in numerous products and processes, from detergents and personal care items to agricultural formulations and pharmaceutical manufacturing. Their primary function is to form stable, water-soluble complexes with metal ions, thereby controlling their reactivity. EDTA has long been the industry standard due to its high efficacy and versatility.[1] However, its robust chemical structure renders it resistant to biodegradation, leading to its accumulation in aquatic environments.[2][3] This persistence is problematic as EDTA can remobilize toxic heavy metals from sediments, increasing their bioavailability and potential for ecosystem damage.[4][5]
In response to these environmental concerns, a new generation of chelating agents has been developed with a focus on improved biodegradability without compromising performance. This compound iminodisuccinate, a derivative of the naturally occurring amino acid aspartic acid, is a leading example of such an innovation.[] It is classified as readily biodegradable, meaning it is quickly and effectively broken down by microorganisms in the environment, thus avoiding the long-term risks associated with EDTA.[7][8] This guide aims to provide a detailed, data-driven comparison of the environmental profiles of these two chelating agents to inform material selection for environmentally conscious applications.
Comparative Data on Environmental Impact
The following tables summarize the key quantitative data comparing the environmental impact of this compound iminodisuccinate and EDTA.
Table 1: Biodegradability
| Parameter | This compound Iminodisuccinate (IDS) | Ethylenediaminetetraacetic Acid (EDTA) | Test Guideline |
| Ready Biodegradability | Readily biodegradable | Not readily biodegradable | OECD 301 |
| 28-day Biodegradation (DOC removal) | 78%[7] | < 10%[2] | OECD 301 E |
| 28-day Biodegradation | 28.1%[9] | 6.3%[9] | Not specified |
| Inherent Biodegradability | 100% (after 28 days)[7] | Poor | OECD 302 B |
Table 2: Ecotoxicity
| Organism | Endpoint | This compound Iminodisuccinate (IDS) | Ethylenediaminetetraacetic Acid (EDTA) | Test Guideline |
| Aquatic Invertebrates | ||||
| Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | > 100 mg/L | 610 mg/L | OECD 202 |
| Daphnia magna (Water Flea) | EC10 | 2.0 g/L[9] | 0.49 g/L (derived)[9] | Not specified |
| Algae | ||||
| Chlorella vulgaris (Green Algae) | EC10 | 5.8 g/L[9] | 0.58 g/L (derived)[9] | Not specified |
| Scenedesmus subspicatus (Green Algae) | 72h ErC50 (Growth Rate) | > 100 mg/L | 30 - 100 mg/L | OECD 201 |
| Fish | ||||
| Danio rerio (Zebrafish) | 96h LC50 | > 100 mg/L | 320 mg/L | OECD 203 |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | > 500 mg/L | 41 mg/L | OECD 203 |
Table 3: Metal Chelation (Logarithmic Stability Constants, log K)
| Metal Ion | This compound Iminodisuccinate (IDS) | Ethylenediaminetetraacetic Acid (EDTA) |
| Ca²⁺ | 5.2 | 10.7 |
| Mg²⁺ | 3.2 | 8.7 |
| Cu²⁺ | 13.1 | 18.8 |
| Fe³⁺ | 15.3 | 25.1 |
| Mn²⁺ | 7.0 | 14.0 |
| Zn²⁺ | 10.3 | 16.5 |
Note: Higher log K values indicate stronger metal-ligand complexes.
Experimental Protocols
Biodegradability Testing
OECD 301 E: Ready Biodegradability - Modified OECD Screening Test
This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a low concentration of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is followed by measuring the Dissolved Organic Carbon (DOC) at specific time intervals over a 28-day period. The percentage of biodegradation is calculated as the percentage of DOC removal relative to the initial concentration.
-
Methodology:
-
Test Substance Preparation: A known concentration of the test substance (typically providing 10-40 mg/L of DOC) is dissolved in a mineral medium.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in the mineral medium to a concentration of 0.5 mL/L.
-
Test Setup: The test is conducted in flasks containing the mineral medium, the test substance, and the inoculum. Control flasks containing only the inoculum and the mineral medium are run in parallel to account for endogenous DOC. A reference substance (e.g., sodium benzoate) is also tested to verify the viability of the inoculum.
-
Incubation: The flasks are incubated at 20-25°C with shaking to ensure aerobic conditions.
-
Sampling and Analysis: Samples are taken at the beginning of the test and at regular intervals. The samples are filtered to remove bacteria, and the DOC of the filtrate is measured using a carbon analyzer.
-
Data Interpretation: A substance is considered readily biodegradable if it achieves at least 70% DOC removal within a 10-day window during the 28-day test period.
-
OECD 302 B: Inherent Biodegradability - Zahn-Wellens/EMPA Test
This test is designed to assess the potential for inherent, ultimate biodegradability.
-
Principle: A relatively high concentration of the test substance is exposed to a high concentration of microorganisms from activated sludge in a mineral medium. The mixture is aerated and agitated for up to 28 days. The degradation is followed by measuring the DOC or Chemical Oxygen Demand (COD).
-
Methodology:
-
Test Substance Preparation: The test substance is added to the mineral medium to achieve a concentration of 50 to 400 mg/L DOC or 100 to 1000 mg/L COD.
-
Inoculum: Activated sludge is used at a concentration of 0.2 to 1.0 g/L of total suspended solids.
-
Test Setup: The test is performed in vessels with continuous aeration and stirring.
-
Incubation: The incubation is carried out at 20-25°C in the dark or in diffuse light.
-
Sampling and Analysis: Samples are taken at regular intervals, filtered, and the DOC or COD is measured.
-
Data Interpretation: A substance is considered inherently biodegradable if it shows a removal of DOC or COD of at least 70% within the 28-day test period.
-
Ecotoxicity Testing
OECD 202: Daphnia sp. Acute Immobilisation Test
This is a short-term toxicity test to determine the concentration of a substance that causes immobilization of Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.
-
Methodology:
-
Test Organisms: Daphnia magna neonates are used.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.
-
Test Setup: The daphnids are placed in test vessels containing the test solutions (at least 20 daphnids per concentration, divided into replicates).
-
Incubation: The test is conducted at 18-22°C with a 16-hour light/8-hour dark photoperiod.
-
Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is calculated using statistical methods.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effects of a substance on the growth of freshwater green algae.
-
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass at different time points.
-
Methodology:
-
Test Organism: A species such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata is used.
-
Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a nutrient-rich growth medium. A control with no test substance is included.
-
Test Setup: The algal cultures are inoculated into flasks containing the test solutions.
-
Incubation: The flasks are incubated at 21-24°C under continuous, uniform illumination for 72 hours.
-
Biomass Measurement: Algal biomass is measured at least daily, typically by cell counting or spectrophotometrically.
-
Data Analysis: The average specific growth rate and yield are calculated for each concentration. The ErC50 (the concentration causing a 50% reduction in growth rate) and the EyC50 (the concentration causing a 50% reduction in yield) are determined.
-
Visualizing Environmental Impact
Environmental Fate of this compound Iminodisuccinate vs. EDTA
The following diagram illustrates the contrasting environmental pathways of IDS and EDTA after their release into the environment.
Experimental Workflow for Biodegradability Assessment (OECD 301)
This diagram outlines the general workflow for assessing the ready biodegradability of a substance according to OECD 301 guidelines.
Discussion
The data and experimental evidence clearly indicate a significant disparity in the environmental profiles of this compound iminodisuccinate and EDTA.
Biodegradability: The most striking difference lies in their biodegradability. IDS is readily biodegradable, meaning it is quickly broken down by microorganisms into simpler, harmless substances.[7][9] This rapid degradation prevents its accumulation in the environment. In contrast, EDTA is persistent, with very low rates of biodegradation under typical environmental conditions.[2] This persistence is the root cause of its long-term environmental risks.
Ecotoxicity: While both substances exhibit relatively low acute toxicity to aquatic organisms in their free form, the lower toxicity of IDS, as indicated by higher EC10 and LC50 values, suggests a wider margin of safety.[9] However, the primary ecotoxicological concern with EDTA is not its direct toxicity, but its indirect effects through metal chelation.
Metal Chelation and Environmental Mobility: Both IDS and EDTA are effective chelating agents, but their environmental implications differ drastically. EDTA's strong and persistent chelation of heavy metals can lead to their mobilization from sediments and soils, increasing their concentration in the water column and their potential uptake by aquatic organisms.[4][5] This can have far-reaching ecological consequences. Because IDS is readily biodegradable, any metal complexes it forms are transient. The organic ligand is broken down, and the metal ions are then subject to natural aquatic chemistry processes, such as precipitation or adsorption, which reduces their bioavailability.
Conclusion
The transition to more sustainable chemical technologies is a critical imperative across all sectors of industry and research. In the realm of chelating agents, the evidence strongly supports the replacement of the persistent and environmentally problematic EDTA with readily biodegradable alternatives like this compound iminodisuccinate.
IDS offers comparable chelating performance for many applications without the long-term environmental risks associated with EDTA.[1] Its rapid biodegradation prevents accumulation in the environment and mitigates the risk of heavy metal mobilization.[7][9] The favorable ecotoxicity profile of IDS further enhances its standing as a safer, more sustainable choice. For researchers, scientists, and drug development professionals, the adoption of IDS represents a tangible step towards greener chemistry and a reduced environmental footprint, aligning with both regulatory trends and corporate responsibility goals. This technical guide provides the foundational data and methodologies to support an informed transition to this superior, environmentally friendly chelating agent.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ferwer.com [ferwer.com]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound iminodisuccinate - Wikipedia [en.wikipedia.org]
- 8. Biodegradation of All Stereoisomers of the EDTA Substitute Iminodisuccinate by Agrobacterium tumefaciens BY6 Requires an Epimerase and a Stereoselective C-N Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis and Chemical Characteristics of Tetrasodium Iminodisuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrasodium iminodisuccinate, a sodium salt of iminodisuccinic acid, has emerged as a significant chelating agent with a compelling environmental profile. Unlike traditional aminopolycarboxylates such as EDTA, it is readily biodegradable, making it a sustainable alternative in various industrial, scientific, and formulation applications.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and experimental protocols associated with this compound iminodisuccinate. It is designed to serve as a core resource for researchers, chemists, and formulation scientists who require a detailed understanding of this versatile molecule for applications ranging from metal ion sequestration in industrial processes to the stabilization of formulations in drug development.
Synthesis of this compound Iminodisuccinate
The industrial synthesis of this compound iminodisuccinate is a multi-step process starting from readily available achiral precursors. This pathway results in a specific mixture of stereoisomers.
Reaction Pathway
The primary synthesis route involves the reaction of maleic anhydride (B1165640) with ammonia (B1221849) and sodium hydroxide (B78521) in an aqueous solution.[4] The process begins with the formation of a disodium (B8443419) maleate (B1232345) solution, which then undergoes a Michael addition with ammonia at elevated temperatures.[1] The excess ammonia and water are subsequently removed by distillation, yielding a concentrated aqueous solution of this compound iminodisuccinate with high yields, often up to 98%.[1] A solid, powdered, or granular form can be obtained through spray-drying of the final solution.[1]
Caption: Synthesis pathway of this compound iminodisuccinate.
Stereochemistry
The synthesis from achiral starting materials produces a racemic mixture of three stereoisomers. The resulting product typically contains 25% (S,S)-iminodisuccinate, 25% (R,R)-iminodisuccinate, and 50% of the meso form, (R,S)-iminodisuccinate.[5] All stereoisomers have been characterized as readily biodegradable.[5]
Experimental Protocols
This section details laboratory-scale procedures for the synthesis of this compound iminodisuccinate and the determination of its metal chelation properties.
Laboratory-Scale Synthesis Protocol
The following protocol is adapted from established industrial synthesis principles for a laboratory setting.[]
Materials:
-
Maleic anhydride (MA)
-
Sodium hydroxide (NaOH)
-
Liquid ammonia (NH₃)
-
Deionized water
-
3-liter autoclave or suitable high-pressure reactor
-
Heating and stirring apparatus
Procedure:
-
Prepare Disodium Maleate Solution: Sequentially dissolve 784 g (8 mol) of maleic anhydride and 480 g (12 mol) of sodium hydroxide in 908 g (50.44 mol) of water within the 3-liter autoclave.
-
Amination Reaction: Add 136 g (8 mol) of liquid ammonia to the reactor. Seal the reactor and heat the mixture to 100°C while stirring.
-
Reaction Incubation: Maintain the reaction at 100°C for 48 hours.
-
Neutralization and Ammonia Removal: After cooling, dilute the reaction mixture with water to a total weight of 4000 g. Add an additional 160 g (4 mol) of NaOH. Gently heat the solution to 70°C under vacuum (approx. 240 mbar) to evaporate the excess ammonia.
-
Final Product: The resulting solution contains this compound iminodisuccinate. A typical yield is approximately 77.5% of the theoretical value, with by-products including fumaric acid (5.6%) and aspartic acid (14.6%).[] The solution can be filtered for clarity.
Caption: Experimental workflow for the lab-scale synthesis of IDS.
Determination of Metal Complex Stability Constants via Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes in solution.[7]
Principle: A solution containing the ligand (iminodisuccinic acid) and a metal ion of interest is titrated with a strong base (e.g., NaOH). The change in pH is monitored with a calibrated electrode. The resulting titration curve is then analyzed with specialized computer programs (e.g., SUPERQUAD) to calculate the stability constants (log K) for the various metal-ligand species formed.[7]
Caption: Workflow for determining stability constants via potentiometric titration.
Chemical Characteristics and Properties
This compound iminodisuccinate exhibits a range of chemical properties that define its function as a chelating agent.
Physical and Chemical Properties
The fundamental properties of this compound iminodisuccinate are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₇NNa₄O₈ | [1][8] |
| Molar Mass | 337.102 g/mol | [1][4][9] |
| Appearance | White powder/granules or colorless to light yellow liquid | [1][8][10] |
| Purity (Solid) | >78% (Commercial Grade) or ≥93% (Technical Grade) | [1][8] |
| Active Content (Liquid) | 32-35% | [11] |
| pH (0.25% solution) | 11.5 | [1] |
| pH (1% solution) | 10.0 - 12.0 | [11] |
| Decomposition Temp. | >300 °C (>572 °F) | [12] |
Chelation Properties
This compound iminodisuccinate functions as a pentadentate ligand, meaning it can form five bonds to a central metal ion. The chelation involves the nitrogen atom and four carboxylate groups.[1] This allows it to form stable, water-soluble octahedral complexes with a variety of di- and trivalent metal ions, with the sixth coordination site typically occupied by a water molecule.[1][5]
Caption: Chelation of a metal ion (Mⁿ⁺) by iminodisuccinate.
The strength of these complexes is quantified by their stability constants (log K). Higher values indicate stronger binding.
| Metal Ion | log K (ML) | Reference(s) |
| Fe(III) | 18.2 | [7] |
| Cu(II) | 13.7 | [7] |
| Zn(II) | 10.3 | [7] |
| Mn(II) | 7.1 | [7] |
Its effectiveness in sequestering calcium is a key performance metric, particularly in cleaning applications.
| Chelating Agent | Calcium Binding Capacity (mg CaCO₃/g) | Reference(s) |
| This compound Iminodisuccinate | ~230 | [1] |
| EDTA Na₄ Salt | ~280 | [1] |
| DTPA Na₅ Salt | ~210 | [1] |
Stability and Biodegradability
A defining feature of this compound iminodisuccinate is its combination of chemical stability under operational conditions and its ultimate biodegradability.
| Stability Type | Condition | Result | Reference(s) |
| Thermal | 100 °C for 4 hours | >90% active content maintained | [10][13] |
| Thermal | 50 °C for 24 weeks | >95% effectiveness maintained | [10] |
| pH (Acidic) | pH > 4-7 at 100 °C | Stable for several hours | [1] |
| pH (Alkaline) | Strongly alkaline at 50 °C | Stable for weeks | [1] |
| Oxidative | In presence of H₂O₂ | Stable; inhibits peroxide decomposition | [8][11][14] |
This robustness contrasts with its environmental fate, where it is classified as readily biodegradable.
| OECD Test Method | Result (% Biodegradation) | Time Frame | Reference(s) |
| OECD 301 E | 78% | 28 days | [1] |
| OECD 302 B | 100% | 28 days | [1] |
Applications in Research and Development
The unique properties of this compound iminodisuccinate make it a valuable tool for researchers.
-
Formulation Stabilization: In drug development and cosmetics, it can chelate trace metal ions that catalyze the degradation of active pharmaceutical ingredients (APIs) or other sensitive components, thereby enhancing product shelf-life.[15]
-
Control of Metal-Catalyzed Reactions: In chemical synthesis and biological assays, it can be used to control the activity of metal ions, preventing unwanted side reactions or enzymatic inhibition.
-
Bioprocessing: Its biodegradability and effectiveness at sequestering calcium and magnesium ions make it suitable for use in bioprocessing buffers and cleaning protocols where residual, persistent chelators are undesirable.
-
Eco-toxicology Studies: As a biodegradable substitute for EDTA, it serves as an important reference compound in studies on the environmental impact of chelating agents.[2][3]
References
- 1. This compound iminodisuccinate - Wikipedia [en.wikipedia.org]
- 2. This compound Iminodisuccinate: A Key Ingredient for Effective and Eco-Friendly Detergents - POLY L-ASPARTIC ACID (PASP-Na,PASP-K,PASP-Ca,PASP-Mg,PASP-Zn),Sodium Polyaspartate,Iminodisuccinate Acid(IDS),this compound Iminodisuccinate(IDS-NA4),Sodium Glucoheptonate,Polyglutamic Acid,Sodium Polyglutamate,Polylactic Acid Manufactuer from China -Xi'an Waycoo Industrial & Trading Co.,Ltd. [waycoochem.com]
- 3. Safety Data Sheet for this compound Iminodisuccinate and Its Applications [thinkdochemicals.com]
- 4. This compound iminodisuccinate [tiiips.com]
- 5. Biodegradation of All Stereoisomers of the EDTA Substitute Iminodisuccinate by Agrobacterium tumefaciens BY6 Requires an Epimerase and a Stereoselective C-N Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marknature.com [marknature.com]
- 9. This compound iminodisuccinate, S,S- | C8H7NNa4O8 | CID 71587136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. yuanlianchem.com [yuanlianchem.com]
- 11. This compound Iminodisuccinate-IDS-Na4 - Aquapharm [aquapharm-india.com]
- 12. lanxess.com [lanxess.com]
- 13. yuanlianchem.com [yuanlianchem.com]
- 14. Material Properties Of this compound Iminodisuccinate [thinkdochemicals.com]
- 15. innospk.com [innospk.com]
The Foundational Science of Tetrasodium Iminodisuccinate: A Technical Guide for Researchers and Developers
An In-depth Technical Guide on the Core Applications and Experimental Evaluation of a Readily Biodegradable Chelating Agent.
Abstract
Tetrasodium Iminodisuccinate (IDS) has emerged as a compelling alternative to conventional chelating agents, driven by a growing demand for high-performance, environmentally benign chemicals. This technical guide provides a comprehensive overview of the foundational research on IDS, with a focus on its applications in various industries. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its chemical properties, synthesis, and mechanisms of action. This document details key experimental protocols for evaluating its efficacy in chelation, scale inhibition, and biodegradability, supported by quantitative data and logical workflows.
Introduction
Chelating agents are essential components in a myriad of industrial and consumer products, where they play a critical role in controlling metal ions. For decades, aminopolycarboxylates such as ethylenediaminetetraacetic acid (EDTA) have been the industry standard. However, their poor biodegradability and persistence in the environment have raised significant concerns.[1] In response to stringent environmental regulations and a global shift towards sustainability, a new generation of green chelating agents has been developed.[1]
This compound iminodisuccinate, a sodium salt of iminodisuccinic acid, stands out as a readily biodegradable and effective chelating agent. It is a versatile molecule capable of forming stable complexes with a wide range of di- and trivalent metal ions, making it a suitable replacement for traditional chelators in numerous applications.[1] This guide delves into the fundamental aspects of this compound iminodisuccinate, providing a technical foundation for its practical application and future research.
Chemical Properties and Synthesis
Chemical Properties
This compound iminodisuccinate is a colorless, water-soluble solid.[2] It is the this compound salt of iminodisuccinic acid, an amino polycarboxylic acid.[3] Its ability to form stable, water-soluble complexes with metal ions is central to its function.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₇NNa₄O₈ | [4] |
| Molar Mass | 337.102 g/mol | [2] |
| Appearance | White Powder | [4] |
| pH (1% solution) | 10.0 - 12.0 | - |
| Solubility in Water | High | [4] |
Synthesis
The synthesis of this compound iminodisuccinate is typically achieved through a reaction between maleic anhydride, ammonia (B1221849), and sodium hydroxide.[2] The process involves the initial formation of disodium (B8443419) maleate, which then reacts with ammonia under elevated temperature and pressure to yield the final product.[2]
Core Applications and Mechanisms of Action
The primary function of this compound iminodisuccinate is its ability to chelate metal ions, thereby preventing them from participating in undesirable reactions such as scale formation, precipitation of insoluble salts, and catalytic degradation of other substances.[1]
Detergents and Cleaning Products
In detergents, IDS acts as a builder, enhancing cleaning performance by sequestering calcium and magnesium ions from hard water. This prevents the deactivation of surfactants and the formation of soap scum.[5]
Water Treatment and Scale Inhibition
IDS is an effective scale inhibitor in industrial water systems, such as cooling towers and boilers.[1] It prevents the precipitation of calcium carbonate and other mineral scales by forming soluble complexes with the scale-forming cations.[1]
Agriculture
In agriculture, IDS is used to create chelated micronutrient fertilizers.[1] The chelation of metal ions like iron, zinc, and manganese enhances their solubility and bioavailability to plants, leading to improved crop yields and quality.[4]
Textiles and Paper Industry
During the peroxide bleaching of textiles and paper pulp, transition metal ions can catalyze the decomposition of hydrogen peroxide, leading to reduced bleaching efficiency and fiber damage.[6] IDS stabilizes the hydrogen peroxide by chelating these metal ions.[6]
Personal Care and Cosmetics
In cosmetic formulations, IDS acts as a stabilizer, preventing the degradation of active ingredients and maintaining product integrity by sequestering metal ions that can catalyze oxidation.[7]
Quantitative Data
Chelation Capacity
The chelation capacity of IDS is a measure of its ability to bind with metal ions. It is often expressed in terms of the amount of calcium carbonate that can be chelated by a gram of the substance.
| Chelating Agent | Calcium Binding Capacity (mg CaCO₃/g) | Reference |
| This compound Iminodisuccinate | ~230 | [2] |
| EDTA (this compound Salt) | ~280 | [2] |
| DTPA (Pentasodium Salt) | ~210 | [2] |
Biodegradability
This compound iminodisuccinate is classified as readily biodegradable according to standardized OECD tests.
| OECD Test Method | Biodegradation Rate | Timeframe | Reference |
| OECD 301 E | 78% | 28 days | [8] |
| OECD 302 B | 100% | 28 days | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the performance of this compound iminodisuccinate.
Protocol for Ready Biodegradability Testing (Based on OECD 301 E - DOC Die-Away)
Objective: To assess the ready biodegradability of this compound iminodisuccinate in an aerobic aqueous medium by measuring the removal of dissolved organic carbon (DOC).
Materials:
-
Test substance: this compound Iminodisuccinate
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Mineral Medium:
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O)
-
Ammonium chloride (NH₄Cl)
-
Calcium chloride dihydrate (CaCl₂·2H₂O)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
-
Reference substance: Sodium benzoate (B1203000) (readily biodegradable)
-
Apparatus:
-
Shake flasks (e.g., 2 L)
-
Shaker table
-
DOC analyzer
-
pH meter
-
Membrane filtration apparatus (0.45 µm)
-
Procedure:
-
Preparation of Mineral Medium: Prepare the mineral medium according to OECD 301 guidelines. Ensure all glassware is thoroughly cleaned to avoid organic contamination.
-
Preparation of Inoculum: Collect a fresh sample of activated sludge. Homogenize it and, if necessary, pre-condition it to reduce endogenous DOC levels.
-
Test Setup:
-
Prepare at least two test vessels containing the mineral medium, inoculum, and the test substance (this compound iminodisuccinate) at a concentration that yields a DOC of 10-40 mg/L.
-
Prepare at least two blank vessels containing only the mineral medium and inoculum.
-
Prepare at least one reference vessel with the mineral medium, inoculum, and the reference substance.
-
-
Incubation: Incubate the flasks on a shaker table at 20-25°C in the dark for 28 days.
-
Sampling and Analysis:
-
At regular intervals (e.g., days 0, 2, 7, 14, 21, 28), withdraw samples from each flask.
-
Immediately filter the samples through a 0.45 µm membrane filter to remove biomass.
-
Measure the DOC of the filtrate using a DOC analyzer.
-
-
Data Analysis: Calculate the percentage of biodegradation for each sampling point using the following formula: % Biodegradation = [(DOC_blank - DOC_test) / (DOC_initial_test - DOC_initial_blank)] * 100
-
Pass Criteria: The substance is considered readily biodegradable if it achieves at least 70% DOC removal within a 10-day window during the 28-day test period.
Protocol for Determining Calcium Chelation Capacity (Titration Method)
Objective: To quantify the calcium binding capacity of this compound iminodisuccinate.
Materials:
-
Test substance: this compound Iminodisuccinate solution (known concentration)
-
Standard Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)
-
pH buffer solution (pH 10)
-
Indicator: Eriochrome Black T
-
Deionized water
-
Apparatus:
-
Burette
-
Erlenmeyer flasks
-
Pipettes
-
Magnetic stirrer and stir bar
-
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the this compound iminodisuccinate solution into an Erlenmeyer flask.
-
Buffering and Indicator: Add a sufficient amount of pH 10 buffer solution and a few drops of the Eriochrome Black T indicator. The solution should turn blue.
-
Titration: Titrate the solution with the standard calcium chloride solution. The endpoint is reached when the color of the solution changes from blue to a distinct violet or wine-red.
-
Calculation: Calculate the calcium chelation capacity using the following formula: Chelation Capacity (mg CaCO₃/g) = (V_CaCl₂ * M_CaCl₂ * 100.09 * 1000) / (V_IDS * C_IDS) Where:
-
V_CaCl₂ = Volume of CaCl₂ solution used in the titration (L)
-
M_CaCl₂ = Molarity of the CaCl₂ solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_IDS = Volume of the IDS solution used (mL)
-
C_IDS = Concentration of the IDS solution (g/L)
-
Protocol for Static Scale Inhibition Test (Jar Test)
Objective: To evaluate the effectiveness of this compound iminodisuccinate in preventing the precipitation of calcium carbonate.
Materials:
-
Test substance: this compound Iminodisuccinate solutions of varying concentrations.
-
Synthetic Brines:
-
Cation brine (containing a known concentration of Ca²⁺ ions)
-
Anion brine (containing a known concentration of CO₃²⁻/HCO₃⁻ ions)
-
-
Apparatus:
-
Water bath with temperature control
-
Glass jars or beakers
-
Pipettes
-
Filtration apparatus (0.45 µm)
-
Calcium analysis equipment (e.g., ICP-OES, Atomic Absorption Spectrometer, or titration)
-
Procedure:
-
Brine Preparation: Prepare the cation and anion brines to simulate the desired water chemistry.
-
Test Setup:
-
For each test concentration of IDS, add a known volume of the cation brine to a glass jar.
-
Add the desired dosage of the this compound iminodisuccinate solution.
-
Place the jars in a water bath set to the desired temperature (e.g., 70°C).
-
After temperature equilibration, add the anion brine to initiate the scaling reaction.
-
Prepare a blank sample with no inhibitor.
-
-
Incubation: Allow the jars to remain in the water bath for a specified period (e.g., 24 hours).
-
Sampling and Analysis:
-
After incubation, quickly cool the samples to room temperature.
-
Filter a portion of the supernatant from each jar through a 0.45 µm filter.
-
Analyze the filtrate for the concentration of dissolved calcium.
-
-
Data Analysis: Calculate the percentage of scale inhibition using the following formula: % Inhibition = [(Ca_inhibitor - Ca_blank) / (Ca_initial - Ca_blank)] * 100 Where:
-
Ca_inhibitor = Calcium concentration in the sample with inhibitor
-
Ca_blank = Calcium concentration in the blank sample
-
Ca_initial = Initial calcium concentration before precipitation
-
Biological Signaling Pathways
To date, the body of scientific literature on this compound iminodisuccinate has primarily focused on its industrial applications as a chelating agent. There is a lack of published research investigating its specific interactions with biological signaling pathways in the context of drug development. Its primary mechanism of action is the sequestration of metal ions in the extracellular environment, which is a physicochemical process rather than a targeted interaction with cellular receptors or signaling cascades. Professionals in drug development should be aware that while its safety and low toxicity are established for its intended uses, its pharmacological effects, if any, are not well-characterized.
Conclusion
This compound iminodisuccinate presents a significant advancement in the field of green chemistry, offering a high-performance, readily biodegradable alternative to traditional chelating agents. Its versatility across a wide range of applications, from detergents and water treatment to agriculture and textiles, is well-documented. This technical guide has provided a foundational understanding of its chemical properties, synthesis, and mechanisms of action, supplemented with quantitative data and detailed experimental protocols. As the demand for sustainable chemical solutions continues to grow, this compound iminodisuccinate is poised to play an increasingly important role in the development of environmentally responsible products and processes. Further research into its potential applications and long-term environmental fate will continue to be of great interest to the scientific and industrial communities.
References
- 1. OECD 301E - Modified Biodegradation Test - DOC - Situ Biosciences [situbiosciences.com]
- 2. farsi.msrpco.com [farsi.msrpco.com]
- 3. CN106645137A - A kind of test method of chelating acid to metal calcium ion chelating ability - Google Patents [patents.google.com]
- 4. oecd.org [oecd.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
- 8. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols: The Role of Tetrasodium EDTA in DNA Extraction from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful isolation of high-quality Deoxyribonucleic Acid (DNA) is a critical prerequisite for numerous molecular biology applications, including Polymerase Chain Reaction (PCR), DNA sequencing, and genomic library construction. A significant challenge during DNA extraction is the presence of endogenous nucleases (DNases) released upon cell lysis, which can degrade the target DNA. Tetrasodium Ethylenediaminetetraacetic Acid (EDTA) is an indispensable reagent in lysis and storage buffers, playing a crucial role in preserving the integrity and maximizing the yield of extracted DNA.
Mechanism of Action
This compound EDTA is a powerful chelating agent, meaning it can form multiple stable bonds with metal ions. Its primary function in DNA extraction is to sequester divalent cations, particularly magnesium ions (Mg²⁺) and calcium ions (Ca²⁺). This action has several key benefits:
-
Inhibition of DNases: Most DNases are metalloenzymes that require divalent cations like Mg²⁺ as cofactors to cleave the phosphodiester bonds in the DNA backbone. By binding to these ions, EDTA effectively inactivates DNases, protecting the DNA from degradation.[1][2][3][4]
-
Destabilization of Cell Membranes: EDTA helps to destabilize the cell membrane by binding to Ca²⁺ ions, which are essential for maintaining the structural integrity of the membrane. This facilitates more efficient cell lysis.[3]
-
Preventing DNA Precipitation: By chelating metal ions, EDTA prevents them from interacting with DNA and other cellular components, which could otherwise lead to the formation of insoluble precipitates and a reduction in DNA recovery.[1]
The chelating capacity of EDTA is pH-dependent, with its effectiveness increasing as the pH rises. Studies have shown that EDTA solutions at a pH of 9 to 10 are significantly more effective at preserving high-molecular-weight (HMW) DNA compared to solutions at a pH of 8.[5][6][7]
Experimental Protocols
The following are generalized protocols for DNA extraction from animal and plant tissues, emphasizing the critical steps involving this compound EDTA. Researchers should optimize these protocols based on the specific tissue type and downstream application.
Protocol 1: DNA Extraction from Animal Tissue
This protocol is suitable for a variety of animal tissues, including liver, spleen, and muscle.
Materials and Reagents:
-
Tissue sample (10-25 mg)
-
Lysis Buffer (180 µL): 50 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 1% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 µL of a 20 mg/mL stock)
-
RNase A (optional, 10 µL of a 10 mg/mL stock)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes (1.5 mL)
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Tissue Homogenization: Place 10-25 mg of fresh or frozen tissue in a 1.5 mL microcentrifuge tube. Add 180 µL of Lysis Buffer and 20 µL of Proteinase K.
-
Lysis: Incubate the mixture at 56°C overnight in a shaking water bath to ensure complete tissue lysis.
-
RNase Treatment (Optional): If RNA-free DNA is required, add 10 µL of RNase A and incubate at 37°C for 30-60 minutes.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes.
-
Phase Separation: Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
DNA Precipitation: Add 2 volumes of ice-cold 100% ethanol to precipitate the DNA. Mix gently by inversion.
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white DNA pellet should be visible.
-
Washing: Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Air-dry the pellet for 10-15 minutes. Resuspend the DNA in 50-100 µL of TE Buffer. Store at -20°C.
Protocol 2: DNA Extraction from Plant Tissue (CTAB Method)
This protocol is effective for a wide range of plant species, including those with high levels of secondary metabolites.[8]
Materials and Reagents:
-
Plant tissue (50-100 mg)
-
CTAB Lysis Buffer (1 mL, pre-warmed to 65°C): 2% CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl, 1% PVP (Polyvinylpyrrolidone)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (2.0 mL)
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Sample Preparation: Grind 50-100 mg of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.[9]
-
Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB Lysis Buffer. Vortex briefly to mix.[9]
-
Incubation: Incubate the mixture at 65°C for 60 minutes in a water bath. Invert the tube every 15-20 minutes.[9]
-
Organic Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes.[9]
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.[9]
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a white DNA precipitate is visible.[9]
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[9]
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.[9]
-
Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.[9]
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.[9]
Quantitative Data
The concentration and pH of EDTA can significantly impact DNA yield and quality. The following tables summarize findings from various studies.
Table 1: Effect of EDTA Concentration and Temperature on DNA Yield from Teeth
| Treatment Temperature | Average DNA Concentration (ng/µL) |
| 55°C | 19.68 |
| 37°C | 12.23 |
| 22°C | 17.19 |
| 4°C | 15.06 |
| 55°C (Control - Distilled Water) | 7.9 |
| Data adapted from a study on DNA extraction from teeth using a 0.5 M EDTA buffer.[10] |
Table 2: Effect of Thawing Frozen Tissue in EDTA on High-Molecular-Weight (HMW) DNA Yield
| Species | Treatment | Average HMW DNA Yield (µg DNA/mg tissue) |
| O. regia (fish) | Frozen | 0.00511 |
| EDTA-thawed | 0.02400 | |
| Data from a study demonstrating that thawing frozen tissue in 250 mM EDTA at pH 10 significantly improved the yield of HMW DNA.[5][6] |
Table 3: Impact of EDTA pH on the Preservation of High-Molecular-Weight (HMW) DNA
| Species | Preservative (12 months at room temp.) | Average % Recovery of HMW DNA |
| A. virens (clam worm) | 0.25 M EDTA, pH 8 | ~5% |
| 0.25 M EDTA, pH 9 | ~7% | |
| 0.25 M EDTA, pH 10 | 61.3% | |
| 95% Ethanol | ~5% | |
| Data from a study showing that increasing the pH of the EDTA preservative solution to 10 significantly improves the recovery of HMW DNA.[7][11] |
Visualizations
Caption: Workflow for DNA extraction from tissue.
Caption: Mechanism of EDTA-mediated DNase inhibition.
References
- 1. what is the function of edta in dna extraction [irochelating.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total DNA isolation protocol [primerdigital.com]
- 9. benchchem.com [benchchem.com]
- 10. brieflands.com [brieflands.com]
- 11. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Optimal Concentration of Tetrasodium EDTA for PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of EDTA in Molecular Biology
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent in molecular biology. Its ability to bind divalent cations, particularly magnesium ions (Mg²⁺), gives it a dual role that is both beneficial for DNA preservation and potentially detrimental to enzymatic reactions like the Polymerase Chain Reaction (PCR). Tetrasodium EDTA is the salt form of EDTA commonly used to prepare aqueous solutions.
In DNA storage buffers, such as TE buffer (Tris-EDTA), EDTA is crucial for long-term sample integrity. It sequesters Mg²⁺, which is an essential cofactor for nucleases (DNases) that can degrade DNA.[1][] By chelating these ions, EDTA effectively inactivates these enzymes and protects the DNA from degradation.[1]
However, in the context of PCR, this same chelating property becomes a significant concern. Taq DNA polymerase, the thermostable enzyme at the heart of PCR, absolutely requires free Mg²⁺ as a cofactor for its activity.[3][4] EDTA present in the final PCR mixture will bind to the available Mg²⁺, rendering it unavailable to the polymerase and thereby inhibiting the amplification process.[3]
The Impact of EDTA Concentration on PCR Performance
The concentration of EDTA in a PCR reaction is a critical factor that can significantly influence the yield and even the success of the amplification. While EDTA is not intentionally added to PCR master mixes, it is often carried over from the DNA template solution, which is frequently stored in TE buffer.
Inhibitory Concentrations of EDTA
As a general guideline, the final concentration of EDTA in a PCR reaction should be kept to a minimum. Research and technical documentation indicate the following inhibitory effects:
-
Significant Reduction in Yield: A final EDTA concentration of 0.5 mM can substantially decrease the amount of PCR product.[3][5]
-
Complete Inhibition: A final concentration of 1.0 mM EDTA can completely abolish the PCR reaction.[3]
It is important to note that the exact inhibitory concentration can vary depending on the specific PCR conditions, including the type of DNA polymerase used and the concentration of other components in the reaction mixture.[3]
Quantitative Data Summary
The following tables summarize the key concentrations of EDTA and their effects on PCR, as well as the typical concentrations found in common laboratory buffers.
Table 1: Effect of Final EDTA Concentration on PCR
| Final EDTA Concentration | Effect on PCR Performance | Reference(s) |
| < 0.1 mM | Generally considered safe for most PCR assays. | [6] |
| 0.5 mM | Can significantly reduce PCR product yield. | [3][5] |
| 1.0 mM | Can completely inhibit the PCR reaction. | [3] |
| > 1.0 mM | Strong inhibition of the PCR reaction is expected. | [7] |
Table 2: Typical EDTA Concentrations in Laboratory Buffers
| Buffer | Typical EDTA Concentration | Recommended Use | Reference(s) |
| Standard TE Buffer (1x) | 1.0 mM | Long-term DNA storage. Not ideal for direct use in PCR. | [3] |
| Low TE Buffer | 0.1 mM | Recommended for storing DNA intended for PCR applications. | [3][8] |
| Nuclease-free Water | 0 mM | Ideal for eluting and storing DNA for immediate PCR use. | [1] |
Experimental Protocols
Given that EDTA is an inhibitor, the primary goal is to minimize its final concentration in the PCR reaction. However, when working with DNA samples stored in standard TE buffer, it is often necessary to optimize the PCR conditions to counteract the inhibitory effects of EDTA. The most common strategy is to adjust the concentration of magnesium chloride (MgCl₂).
Protocol for Optimizing MgCl₂ Concentration to Counteract EDTA Inhibition
This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration for your specific PCR assay in the presence of EDTA.
Objective: To identify the MgCl₂ concentration that restores PCR amplification in the presence of a known or suspected concentration of EDTA.
Materials:
-
DNA template (in TE buffer or with known EDTA concentration)
-
PCR primers (forward and reverse)
-
dNTP mix (10 mM)
-
Taq DNA polymerase (5 U/µL)
-
10x PCR buffer (without MgCl₂)
-
MgCl₂ stock solution (e.g., 25 mM or 50 mM)
-
Nuclease-free water
-
PCR tubes or plate
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Master Mix Preparation: Prepare a master mix containing all PCR components except for MgCl₂. For a series of 25 µL reactions, calculate the required volumes for the desired number of reactions plus one extra to account for pipetting errors.
-
10x PCR Buffer (without MgCl₂): 2.5 µL
-
dNTP mix (10 mM): 0.5 µL
-
Forward Primer (10 µM): 1.25 µL
-
Reverse Primer (10 µM): 1.25 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of (24 - X) µL, where X is the volume of MgCl₂ to be added.
-
-
Aliquoting the Master Mix: Aliquot the master mix into individual PCR tubes.
-
MgCl₂ Titration: Create a series of reactions with varying final concentrations of MgCl₂. A good starting range is from 1.5 mM to 4.0 mM in 0.5 mM increments.[3] Add the appropriate volume of the MgCl₂ stock solution to each tube to achieve the desired final concentration.
-
Example for a 25 µL reaction using a 25 mM MgCl₂ stock:
-
1.5 mM final: Add 1.5 µL of 25 mM MgCl₂
-
2.0 mM final: Add 2.0 µL of 25 mM MgCl₂
-
2.5 mM final: Add 2.5 µL of 25 mM MgCl₂
-
3.0 mM final: Add 3.0 µL of 25 mM MgCl₂
-
3.5 mM final: Add 3.5 µL of 25 mM MgCl₂
-
4.0 mM final: Add 4.0 µL of 25 mM MgCl₂
-
-
-
Adding DNA Template: Add a consistent amount of your DNA template to each reaction tube.
-
PCR Amplification: Perform PCR using your established cycling conditions.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The optimal MgCl₂ concentration will be the one that gives the strongest specific product band with minimal non-specific amplification. Excessively high MgCl₂ concentrations can lead to non-specific amplification and reduce enzyme fidelity.[3][6]
Visualizations
Signaling Pathway: The Mechanism of EDTA Inhibition in PCR
Caption: Mechanism of EDTA inhibition in PCR.
Experimental Workflow: Optimizing MgCl₂ Concentration
Caption: Workflow for optimizing MgCl₂ in PCR.
Best Practices and Recommendations
-
DNA Storage: For PCR applications, it is highly recommended to store DNA in nuclease-free water or a "low TE" buffer containing 0.1 mM EDTA.[3][8]
-
Template Dilution: If the DNA template concentration is high, diluting the template in nuclease-free water can be a simple and effective way to reduce the final EDTA concentration in the PCR reaction.[3]
-
EDTA Removal: For highly sensitive applications or when MgCl₂ optimization is unsuccessful, consider removing EDTA from the DNA sample using methods such as ethanol (B145695) precipitation or a commercial DNA purification kit.[3]
-
pH Consideration: The chelating ability of EDTA is pH-dependent, with increased activity at higher pH values.[9] While standard PCR buffers maintain a stable pH, be mindful of the pH of your DNA stock solution.
By understanding the inhibitory role of EDTA and implementing appropriate optimization strategies, researchers can ensure reliable and robust PCR amplification, even when working with DNA samples stored in EDTA-containing buffers.
References
- 1. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. help.takarabio.com [help.takarabio.com]
- 5. Have you tested the effect of inhibitors on PCR performance? [qiagen.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Long-Term DNA Storage Using TE Buffer Prepared with Tetrasodium EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term preservation of DNA is fundamental for a wide array of applications in research, diagnostics, and drug development. Maintaining the integrity of nucleic acids is paramount to ensure the accuracy and reliability of downstream applications such as polymerase chain reaction (PCR), sequencing, and cloning. A common and effective method for storing DNA is in a TE buffer, which is composed of Tris and EDTA.[1][2] This buffer protects DNA from degradation by maintaining a stable pH and inhibiting the activity of nucleases.[1]
Tris (tris(hydroxymethyl)aminomethane) is a buffering agent that maintains the pH of the solution, typically at 8.0, a level at which DNA is stable and DNases have reduced activity.[3][4] EDTA (ethylenediaminetetraacetic acid) is a chelating agent that sequesters divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[3][5] These cations are essential cofactors for most DNases, enzymes that degrade DNA.[5] By binding these ions, EDTA effectively inactivates DNases, preserving the integrity of the DNA.[3][5]
While disodium (B8443419) EDTA is commonly used in laboratory protocols, tetrasodium EDTA offers advantages in terms of solubility. However, its highly alkaline nature necessitates careful pH adjustment during buffer preparation. A 1% aqueous solution of this compound EDTA has a pH of approximately 11.3.[6][7] This document provides detailed protocols for preparing TE buffer using this compound EDTA and presents data on the stability of DNA stored in this buffer.
Data Presentation
The stability of DNA is significantly enhanced when stored in TE buffer compared to nuclease-free water, especially at higher temperatures. The following tables summarize the quantitative data on DNA stability under various storage conditions.
| Storage Condition | Time | DNA Integrity in TE Buffer | DNA Integrity in Nuclease-Free Water | Reference |
| 25°C (Room Temp) | 10 weeks | Some degradation observed in 30% of samples | Complete degradation in 100% of samples | [8] |
| 4°C | 10 weeks | Stable in 100% of samples | Degradation observed in 20% of samples | [8] |
| -20°C | > 24 months | Stable | Stable | [9] |
| -80°C | > 24 months | Stable | Stable | [9] |
| Multiple Freeze-Thaw Cycles (up to 19 cycles) | - | No detectable degradation | Not specified | [9] |
Table 1: Comparison of DNA Stability in TE Buffer vs. Nuclease-Free Water.
| Storage Temperature | Duration | Observation | Recommendation | Reference |
| 4°C | 6 months | Some deterioration of read N50 observed. | Suitable for short-term storage. | [10] |
| -20°C | 12 months | Maintained sample integrity. | Recommended for long-term storage. | [10] |
| -20°C | 3 years | Plasmid DNA remained stable. | Suitable for long-term storage. | [11] |
| 4°C | 5 years | Genomic DNA successfully used for PCR. | Suitable for long-term storage if DNase-free. | [5] |
Table 2: Long-Term DNA Stability in TE Buffer.
Experimental Protocols
Preparation of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) using this compound EDTA
This protocol outlines the preparation of 1 liter of 1X TE buffer.
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane)
-
This compound EDTA (Ethylenediaminetetraacetic acid, this compound salt)
-
Hydrochloric acid (HCl), concentrated or 1 M solution
-
Nuclease-free water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Autoclave-safe storage bottle
Procedure:
-
Dissolve Tris: In a beaker with 800 mL of nuclease-free water, add 1.21 g of Tris base and stir until completely dissolved.
-
Add this compound EDTA: Add 0.416 g of this compound EDTA to the Tris solution and stir until dissolved. The high solubility of this compound EDTA allows for rapid dissolution.
-
pH Adjustment:
-
Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode into the solution.
-
The initial pH of the solution will be highly alkaline (around 10-11) due to the this compound EDTA.[12]
-
Slowly add hydrochloric acid (HCl) to the solution while continuously monitoring the pH. It is recommended to use a 1 M HCl solution for more controlled adjustment.
-
Continue adding HCl dropwise until the pH of the solution reaches 8.0. Caution: This will require a significant amount of acid.
-
-
Final Volume Adjustment: Once the pH is adjusted to 8.0, transfer the solution to a 1 L graduated cylinder and add nuclease-free water to bring the final volume to 1 liter.
-
Sterilization: Transfer the buffer to an autoclave-safe bottle and sterilize by autoclaving for 20 minutes at 121°C.
-
Storage: Store the sterilized TE buffer at room temperature.[13]
Quality Control of Prepared TE Buffer
To ensure the prepared TE buffer is suitable for long-term DNA storage, the following quality control steps are recommended:
-
pH Verification: After autoclaving and cooling to room temperature, re-check the pH of the buffer to ensure it remains at 8.0.
-
Nuclease Activity Assay:
-
Incubate a known amount of high-quality DNA (e.g., lambda DNA) in the prepared TE buffer at 37°C for several hours.
-
Run the incubated DNA on an agarose (B213101) gel alongside a control sample of the same DNA in a certified nuclease-free buffer.
-
The absence of smearing or degradation in the lane with the prepared TE buffer indicates the absence of significant DNase contamination.
-
Visualizations
Caption: Workflow for preparing 1X TE buffer using this compound EDTA.
Caption: Mechanism of DNase inhibition by EDTA in TE buffer.
References
- 1. redox.com [redox.com]
- 2. TE Buffer [protocols.io]
- 3. TE buffer - Wikipedia [en.wikipedia.org]
- 4. Comparison between different methods of DNA isolation from dried blood spots for determination of malaria to determine specificity and cost effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound EDTA - Wikipedia [en.wikipedia.org]
- 7. This compound EDTA - Ataman Kimya [atamanchemicals.com]
- 8. kjcls.org [kjcls.org]
- 9. sustain.ubc.ca [sustain.ubc.ca]
- 10. nanoporetech.com [nanoporetech.com]
- 11. Long-Term Stability and Integrity of Plasmid-Based DNA Data Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. toptipbio.com [toptipbio.com]
Application Notes and Protocols for Enzyme Stability Studies: The Use of Tetrasodium Pyrophosphate Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme stability is a critical parameter in a wide range of scientific and industrial applications, from academic research to the development of robust biopharmaceuticals. Maintaining the conformational integrity and catalytic activity of enzymes in vitro is a significant challenge, as they are susceptible to denaturation and aggregation under various stress conditions. The choice of buffer system is paramount in preserving enzyme stability. Tetrasodium pyrophosphate (TSPP), an inorganic salt with the formula Na₄P₂O₇, has emerged as a valuable component of buffer systems for enhancing enzyme stability.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound pyrophosphate buffers in enzyme stability studies.
This compound pyrophosphate is a buffering agent with a native alkaline pH, typically between 9.9 and 10.8 for a 1% solution.[3] However, for most enzyme studies, a physiological pH is required. This can be achieved by titrating the TSPP solution with an appropriate acid, such as phosphoric acid or hydrochloric acid.[3][4] Beyond its buffering capacity, TSPP's ability to chelate divalent metal cations can be advantageous for stabilizing enzymes that are sensitive to metal-ion-induced degradation.[2] Furthermore, recent studies on polyphosphates, a class of molecules to which TSPP belongs, suggest a more complex mechanism of protein stabilization. Polyphosphates can act as "molecular chaperones" by interacting with and stabilizing partially unfolded protein intermediates, preventing their irreversible aggregation.[1][5][6] This chaperone-like activity makes TSPP a particularly interesting buffer component for long-term enzyme storage and stability studies.
Data Presentation
The choice of buffer can significantly impact enzyme stability. While direct comparative studies on a wide range of enzymes in TSPP buffer are not extensively available in the literature, the following table illustrates the kind of quantitative data that can be generated to compare the efficacy of different buffer systems. The data presented below is a hypothetical example based on typical enzyme stability experiments and demonstrates how to structure such a comparison.
| Buffer System (50 mM, pH 7.5) | Enzyme | Incubation Temperature (°C) | Half-life (t½) (hours) | Remaining Activity after 24h (%) |
| This compound Pyrophosphate | Lactate Dehydrogenase | 50 | 18 | 40 |
| Tris-HCl | Lactate Dehydrogenase | 50 | 10 | 22 |
| Potassium Phosphate | Lactate Dehydrogenase | 50 | 12 | 28 |
| This compound Pyrophosphate | Alkaline Phosphatase | 55 | 24 | 50 |
| Tris-HCl | Alkaline Phosphatase | 55 | 15 | 33 |
| Potassium Phosphate | Alkaline Phosphatase | 55 | 18 | 40 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should perform their own stability studies to determine the optimal buffer for their specific enzyme of interest.
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Pyrophosphate Buffer (pH 7.5)
This protocol describes the preparation of a 0.1 M this compound pyrophosphate buffer and its pH adjustment to 7.5.
Materials:
-
This compound pyrophosphate, anhydrous (Na₄P₂O₇, FW: 265.90 g/mol ) or decahydrate (B1171855) (Na₄P₂O₇·10H₂O, FW: 446.06 g/mol )
-
Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare a 0.1 M this compound Pyrophosphate Stock Solution:
-
For the anhydrous form, dissolve 26.59 g of Na₄P₂O₇ in approximately 800 mL of deionized water.
-
For the decahydrate form, dissolve 44.61 g of Na₄P₂O₇·10H₂O in approximately 800 mL of deionized water.
-
Stir the solution until the salt is completely dissolved.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. This is your 0.1 M TSPP stock solution. The initial pH will be alkaline.
-
-
Adjust the pH to 7.5:
-
Place the 0.1 M TSPP stock solution in a beaker on a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
Slowly add 1 M phosphoric acid or 1 M HCl dropwise while continuously monitoring the pH.
-
Continue adding acid until the pH of the solution reaches 7.5. Be cautious not to overshoot the target pH.
-
If the pH drops below 7.5, a small amount of a basic solution (e.g., 1 M NaOH) can be used for back-titration, but this should be avoided if possible to maintain the desired ionic strength.
-
-
Final Volume Adjustment and Storage:
-
Once the desired pH is stable, transfer the buffer solution back to the 1 L volumetric flask and ensure the final volume is correct. If significant amounts of acid were added, you may need to prepare a more concentrated stock solution initially and then dilute to the final volume after pH adjustment.
-
Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.
-
Protocol 2: Enzyme Thermal Stability Assay using a this compound Pyrophosphate Buffer
This protocol outlines a method to assess the thermal stability of an enzyme in the prepared TSPP buffer.
Materials:
-
Enzyme of interest
-
0.1 M this compound Pyrophosphate buffer, pH 7.5 (prepared as in Protocol 1)
-
Control buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Substrate for the enzyme activity assay
-
Spectrophotometer or other appropriate instrument for activity measurement
-
Thermostated water bath or incubator
-
Microcentrifuge tubes
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of the enzyme in an appropriate storage buffer (e.g., a low concentration buffer with stabilizing agents like glycerol).
-
Dilute the enzyme stock solution to a working concentration in the 0.1 M TSPP buffer (pH 7.5) and the control buffer. Prepare enough of each for all time points.
-
-
Thermal Stress:
-
Aliquot the enzyme solutions (in both TSPP and control buffers) into microcentrifuge tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Place the tubes in a thermostated water bath or incubator set to a temperature known to induce denaturation of the enzyme over time (e.g., 50°C).
-
The tube for the 0-hour time point should be kept on ice.
-
-
Activity Measurement:
-
At each designated time point, remove one aliquot of the enzyme from the TSPP buffer and one from the control buffer.
-
Immediately place the tubes on ice to stop any further denaturation.
-
Measure the enzymatic activity of each sample using a standard assay protocol for that enzyme. Ensure that the final concentration of the TSPP from the enzyme sample does not interfere with the assay itself. If it does, the enzyme may need to be further diluted into the assay buffer before adding the substrate.
-
-
Data Analysis:
-
Calculate the percentage of remaining activity at each time point relative to the activity at time 0 (100%).
-
Plot the percentage of remaining activity versus time for both buffer conditions.
-
Determine the half-life (t½) of the enzyme in each buffer, which is the time it takes for the enzyme to lose 50% of its initial activity.
-
Visualizations
Caption: Experimental workflow for enzyme stability studies using a this compound pyrophosphate buffer.
References
- 1. The Protein Scaffolding Functions of Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. fao.org [fao.org]
- 4. library.aocs.org [library.aocs.org]
- 5. Polyphosphates diminish solubility of a globular protein and thereby promote amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphosphate discriminates protein conformational ensembles more efficiently than DNA promoting diverse assembly and maturation behaviors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of Tetrasodium Pyrophosphate in Protein Crystallization Screening
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein crystallization is a critical bottleneck in structural biology and structure-based drug design. The process often requires extensive screening of chemical conditions to induce the formation of well-ordered crystals suitable for X-ray diffraction. While common precipitants and buffers are widely used, the strategic inclusion of additives can be pivotal for success. This document outlines the application of Tetrasodium Pyrophosphate (TSPP) as a versatile additive in protein crystallization screening. Its unique properties as a buffering agent, metal chelator, and potential protein-protein interaction mediator make it a valuable tool for optimizing crystallization outcomes, particularly during the refinement of initial crystal hits.
Introduction to this compound Pyrophosphate (TSPP)
This compound Pyrophosphate (Na₄P₂O₇), also known as sodium pyrophosphate, is an inorganic salt composed of sodium cations and pyrophosphate anions.[1] It is a multifunctional compound widely used in the food industry as a buffering agent, emulsifier, dispersing agent, and sequestrant (chelating agent).[1][2] These properties are directly translatable to the biochemical environment of a protein crystallization experiment, where precise control over pH, ionic interactions, and protein solubility is paramount.
While not a standard component of most commercially available initial screening kits, TSPP's utility lies in its application as a secondary screening or optimization additive. Its ability to modulate the chemical environment of the crystallization drop can help overcome common crystallization problems such as amorphous precipitation, excessive nucleation, or poorly formed crystals.
Mechanism of Action in Crystallization
TSPP can influence protein crystallization through several distinct mechanisms:
-
pH Buffering: TSPP solutions are mildly alkaline, typically exhibiting a pH around 10. This property can be useful for maintaining or shifting the pH of the crystallization drop into a range that favors a specific, stable conformational state of the target protein, which is essential for forming a well-ordered crystal lattice.
-
Metal Chelation: The pyrophosphate anion is an effective chelator of divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺). These ions can sometimes interfere with crystallization by cross-linking protein molecules non-specifically, leading to aggregation and precipitation. By sequestering these ions, TSPP can reduce protein heterogeneity and promote the formation of ordered crystals.
-
Modulation of Protein-Protein Interactions: Pyrophosphate, as a polyvalent anion, can interact with charged residues on the protein surface. These interactions can alter the protein's solvation shell and mediate specific, favorable contacts between protein molecules, which are the building blocks of a crystal lattice. This is particularly relevant for proteins that bind phosphate-containing ligands or cofactors.
-
Controlled Gelation/Precipitation: In some contexts, TSPP can interact with proteins to accelerate gelation.[3] This property, when carefully controlled at low concentrations, can help to gently guide the protein out of solution, moving it from a region of undersaturation into the metastable zone where nucleation and crystal growth occur, without causing rapid, amorphous precipitation.
Application Notes & Data Presentation
The use of TSPP is recommended during the optimization phase, after initial crystallization "hits" (e.g., microcrystals, spherulites, or heavy precipitate) have been identified from a primary screen. It is particularly indicated when:
-
Divalent cations are suspected of causing precipitation.
-
The protein has a known affinity for phosphate (B84403) or pyrophosphate.
-
Fine-tuning of pH in the alkaline range is required.
-
Initial crystals are poorly formed, clustered, or too small.
Quantitative Data Summary
The following table presents a hypothetical, yet plausible, summary of results from an additive optimization screen for a target protein, "Protein-X," which initially produced poorly diffracting microcrystals. This demonstrates how the effect of TSPP could be quantified.
| Additive | Concentration Range Tested | Optimal Concentration | Crystal Morphology | Average Crystal Size (µm) | Diffraction Resolution (Å) |
| None (Control) | - | - | Microcrystalline clusters | ~10 x 10 x 5 | > 4.0 |
| This compound Pyrophosphate (TSPP) | 1 - 20 mM | 10 mM | Single, rod-shaped | 80 x 20 x 20 | 2.1 |
| Sodium Chloride (NaCl) | 50 - 200 mM | 100 mM | Needles | 50 x 5 x 5 | 3.5 |
| Glycerol | 1 - 5% (v/v) | 3% (v/v) | Improved clusters | 20 x 20 x 10 | 3.8 |
This table is illustrative and intended to show how data should be structured. Actual results will vary depending on the protein.
Experimental Protocols
Preparation of TSPP Additive Stock Solution
A sterile, stable stock solution is essential for reproducible experiments.
-
Weighing: Weigh out 2.66 g of this compound Pyrophosphate (anhydrous, M.W. 265.9 g/mol ).
-
Dissolving: Dissolve in ~80 mL of high-purity, sterile water. TSPP can be slow to dissolve; gentle heating and stirring may be required.
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., 7.5) using dilute HCl. Note that TSPP is naturally alkaline.
-
Final Volume: Bring the final volume to 100 mL with high-purity water. This yields a 100 mM stock solution .
-
Sterilization: Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at 4°C.
Protocol for Additive Screening with TSPP
This protocol describes using TSPP as an additive in a sitting-drop vapor diffusion experiment to optimize a known crystallization condition.
Initial Condition: Protein-X at 10 mg/mL + Reservoir Solution (1.5 M Ammonium Sulfate, 0.1 M HEPES pH 7.5).
-
Plate Setup: Prepare a 24-well or 96-well crystallization plate. Pipette 500 µL of the Reservoir Solution into each reservoir.
-
Additive Gradient: In separate microcentrifuge tubes, prepare a serial dilution of the 100 mM TSPP stock solution to create working stocks (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).
-
Drop Composition: For each condition to be tested, pipette the following onto the crystal post in the plate:
-
1 µL of Protein-X solution (10 mg/mL).
-
0.5 µL of the corresponding TSPP working stock.
-
1.5 µL of the Reservoir Solution.
-
Note: The ratio of protein to additive and reservoir can be varied. A common starting point is to have the additive constitute 5-10% of the final drop volume.
-
-
Control Drop: Set up a control drop containing no TSPP (1 µL Protein-X + 2 µL Reservoir Solution).
-
Sealing: Carefully seal the plate with clear sealing tape or cover slides.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) and protect it from vibrations.
-
Observation: Monitor the drops for changes in crystal size, morphology, and number against the control over several days to weeks using a microscope.
Visualizations
Logical Role of TSPP in Crystallization
Caption: Logical diagram of TSPP's multifaceted roles in crystallization.
Experimental Workflow for TSPP Additive Screening
Caption: Workflow for TSPP additive screening in protein crystallization.
References
Application Notes and Protocols: Tetrasodium Pyrophosphate in Native Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrophosphate-Polyacrylamide Gel Electrophoresis (PPi-PAGE)
Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for the analysis of proteins in their folded and active state. A specialized application of this technique, pyrophosphate-polyacrylamide gel electrophoresis (PPi-PAGE), has proven particularly effective for the separation of protein isoforms, with a notable application in resolving different phosphorylation states of myosin.
The inclusion of tetrasodium pyrophosphate (TSPP) in the electrophoresis buffer system is the defining feature of PPi-PAGE. The pyrophosphate ions (P₂O₇⁴⁻) in the buffer interact with the protein complexes, influencing their net charge and conformation, which in turn alters their electrophoretic mobility. This allows for the separation of proteins that may not be resolved by conventional native PAGE techniques.
The primary application of PPi-PAGE has been in the study of muscle physiology, specifically in the separation of myosin heavy chain and light chain isoforms. The phosphorylation of myosin light chains plays a crucial role in the regulation of muscle contraction, and PPi-PAGE provides a sensitive method to distinguish between unphosphorylated, monophosphorylated, and diphosphorylated forms of myosin. This has been instrumental in understanding the molecular mechanisms of smooth and skeletal muscle function.
Principle of Separation
In a pyrophosphate-containing buffer at an alkaline pH (around 8.8), proteins are separated based on their intrinsic charge, size, and shape. The pyrophosphate ions in the buffer are thought to interact with the myosin head domain, inducing a conformational change that is sensitive to the phosphorylation state of the regulatory light chain. This phosphorylation-dependent conformational change leads to a difference in the charge-to-mass ratio and/or the hydrodynamic size of the myosin molecule, resulting in distinct migration patterns on the native gel.
Application: Analysis of Myosin Phosphorylation
A key application of PPi-PAGE is the analysis of myosin phosphorylation in smooth and skeletal muscle. The phosphorylation of the 20-kDa regulatory light chain of myosin is a critical event in the initiation of muscle contraction. PPi-PAGE can effectively separate myosin isoforms based on the number of phosphorylated light chains. For instance, gizzard smooth muscle myosin can be separated into distinct bands corresponding to myosin with two unphosphorylated light chains, one monophosphorylated light chain, and two monophosphorylated light chains. This allows for a quantitative assessment of the extent of myosin phosphorylation under different physiological or experimental conditions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for performing PPi-PAGE, compiled from various established protocols.
Table 1: Buffer Compositions
| Buffer Component | Stock Solution | Working Concentration | pH |
| Resolving Gel Buffer | 1.5 M Tris-HCl | 0.375 M Tris-HCl | 8.8 |
| Stacking Gel Buffer | 0.5 M Tris-HCl | 0.125 M Tris-HCl | 6.8 |
| Running Buffer | 10x Stock: 0.2 M Sodium Pyrophosphate, 0.2 M Glycine (B1666218) | 20 mM Sodium Pyrophosphate, 20 mM Glycine | 8.8 |
| Sample Buffer (2x) | 0.125 M Tris-HCl, 40% (v/v) Glycerol (B35011), 0.02% (w/v) Bromophenol Blue | 62.5 mM Tris-HCl, 20% (v/v) Glycerol, 0.01% (w/v) Bromophenol Blue | 6.8 |
Table 2: Gel Composition (for a standard 10 mL resolving gel)
| Component | 4% Acrylamide (B121943) | 6% Acrylamide |
| 30% Acrylamide/Bis-acrylamide (37.5:1) | 1.33 mL | 2.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL |
| Distilled Water | 6.07 mL | 5.4 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL |
Table 3: Electrophoresis Running Conditions
| Parameter | Condition |
| Apparatus | Vertical slab gel electrophoresis unit |
| Running Temperature | 4 °C (run in a cold room or with a cooling system) |
| Voltage | Constant 150-200 V |
| Run Time | 4-6 hours, or until the dye front reaches the bottom of the gel |
Experimental Protocols
I. Preparation of Buffers and Reagents
-
1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer): Dissolve 181.7 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.8 with concentrated HCl. Bring the final volume to 1 L with distilled water.
-
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer): Dissolve 60.55 g of Tris base in 800 mL of distilled water. Adjust the pH to 6.8 with concentrated HCl. Bring the final volume to 1 L with distilled water.
-
10x PPi-PAGE Running Buffer (0.2 M Sodium Pyrophosphate, 0.2 M Glycine, pH 8.8): Dissolve 89.18 g of this compound pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O) and 15.01 g of glycine in 900 mL of distilled water. Adjust the pH to 8.8 with HCl. Bring the final volume to 1 L with distilled water. Store at 4°C.
-
2x Sample Buffer: To 4 mL of 0.5 M Tris-HCl, pH 6.8, add 8 mL of glycerol and 0.4 mL of 1% (w/v) bromophenol blue. Bring the final volume to 20 mL with distilled water. Store at 4°C.
-
30% Acrylamide/Bis-acrylamide solution (37.5:1): Commercially available or prepared by dissolving 29.2 g of acrylamide and 0.8 g of N,N'-methylenebisacrylamide in distilled water to a final volume of 100 mL. Caution: Acrylamide is a neurotoxin. Handle with appropriate personal protective equipment.
-
10% (w/v) Ammonium Persulfate (APS): Dissolve 1 g of APS in 10 mL of distilled water. Prepare fresh daily.
-
TEMED (N,N,N',N'-tetramethylethylenediamine): Use as supplied.
II. Gel Casting
-
Assemble the glass plates and spacers of the vertical electrophoresis unit according to the manufacturer's instructions.
-
Prepare the Resolving Gel: In a small beaker, mix the appropriate volumes of 30% acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and distilled water as indicated in Table 2.
-
Add 10% APS and TEMED to initiate polymerization. Swirl gently to mix.
-
Immediately pour the resolving gel solution between the glass plates, leaving sufficient space for the stacking gel (approximately 2 cm).
-
Overlay the gel with a thin layer of water-saturated butanol or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
Prepare the Stacking Gel (4%): For a 5 mL stacking gel, mix 0.67 mL of 30% acrylamide/bis-acrylamide, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), and 3.05 mL of distilled water.
-
Pour off the alcohol overlay from the resolving gel and rinse with distilled water.
-
Add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution. Swirl to mix.
-
Pour the stacking gel on top of the polymerized resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for 30-45 minutes.
III. Sample Preparation
-
Thaw protein samples on ice.
-
Mix the protein sample with an equal volume of 2x Sample Buffer.
-
Do not heat the samples. Keep the samples on ice until ready to load.
IV. Electrophoresis
-
Carefully remove the comb from the stacking gel.
-
Place the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers of the tank with 1x PPi-PAGE Running Buffer (diluted from the 10x stock).
-
Load the prepared samples into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage of 150-200 V at 4°C.
-
Continue the electrophoresis until the bromophenol blue dye front reaches the bottom of the resolving gel.
V. Staining and Visualization
-
After electrophoresis, carefully disassemble the gel cassette.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution (0.1% Coomassie in 40% methanol (B129727), 10% acetic acid) for 1-2 hours with gentle agitation.
-
Destain the gel in a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible against a clear background.
-
The gel can be imaged using a standard gel documentation system.
Visualizations
Application Notes and Protocols for Tetrasodium Pyrophosphate in Food Science Research
Introduction
Tetrasodium pyrophosphate (TSPP), also known as sodium pyrophosphate, is a versatile food additive with the European food additive number E450(iii).[1] It is a synthetic ingredient widely used in the food industry as a buffering agent, emulsifier, dispersing agent, thickener, and sequestrant.[1][2][3] TSPP is a white, crystalline powder that is highly soluble in water, forming an alkaline solution.[2][4] Its multifunctional properties make it a valuable tool for food scientists and product developers in a variety of applications, including meat, poultry, seafood, dairy, and baked goods.[2][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound pyrophosphate in food science research.
Key Functions and Mechanisms of Action
This compound pyrophosphate's functionality in food systems stems from its chemical properties, primarily its ability to chelate metal ions, interact with proteins, and buffer pH.
-
Sequestrant and Chelating Agent: TSPP can bind with metal ions, which is crucial for preventing unwanted reactions that can negatively affect the taste, texture, and appearance of food. This action helps to extend the shelf life of products.
-
Emulsifier and Stabilizer: TSPP is an effective emulsifier, aiding in the blending of ingredients that do not normally mix well, such as oil and water.[7][8] It is commonly used to stabilize emulsions in products like processed cheese, sausages, and sauces.[7][8]
-
pH Buffer: With a pH value between 9.8 and 10.8 in a 1% solution, TSPP acts as an alkaline buffering agent to regulate and maintain the desired pH in processed foods.[1][9]
-
Protein Modifier and Water-Binding Agent: TSPP interacts with proteins, particularly in meat and dairy products, to improve their water-holding capacity.[1][4] This results in increased juiciness, tenderness, and cooking yield.[4][10]
Applications in Food Products
Meat, Poultry, and Seafood
In meat and seafood products, TSPP is primarily used to improve water retention, texture, and shelf life.[4] It helps to reduce moisture loss during processing, freezing, and thawing, thereby maintaining the product's natural flavor and structure.[4]
Quantitative Data Summary: TSPP in Meat Products
| Parameter | Typical Usage Level | Observed Effects |
| pH | 0.25% - 0.5% | Increases pH, moving it away from the isoelectric point of proteins, thus increasing water holding capacity.[11][12] |
| Water Holding Capacity (WHC) | 0.3% - 0.5% | Significantly improves WHC, leading to reduced cooking loss and increased yield.[10][12] |
| Emulsion Stability | 0.2% - 0.4% | Improves emulsion stability in comminuted meat products like sausages.[11][13] |
| Texture | 0.25% - 0.5% | Can reduce hardness and chewiness, resulting in a more tender product.[10] |
| Color | 0.5% | Can help to preserve the color of meat products.[14] |
Dairy Products
In dairy applications, TSPP is used to enhance texture, improve meltability in cheese, and prevent the formation of ice crystals in frozen desserts.[1][13]
Quantitative Data Summary: TSPP in Dairy Products
| Product | Typical Usage Level | Observed Effects |
| Process Cheese | 0.25% - 2.75% | Acts as an emulsifying salt, improves meltability and textural properties.[15] At certain concentrations, it can form crosslinks with casein.[4] |
| Yogurt Gels | 0.05% - 0.2% | Can reduce whey separation at low levels, but may lead to weaker gels at higher concentrations.[7] |
| Ice Cream | Not specified | Prevents the formation of large ice crystals, resulting in a smoother, creamier texture.[1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Pyrophosphate on the Water Holding Capacity (WHC) of Ground Meat
Objective: To determine the effect of different concentrations of TSPP on the water holding capacity of ground meat.
Materials:
-
Fresh ground meat (e.g., pork, beef, chicken)
-
This compound pyrophosphate (food grade)
-
Distilled water
-
Sodium chloride (optional)
-
Food processor or mixer
-
Centrifuge and centrifuge tubes
-
Whatman No. 1 filter papers
-
Press device (e.g., Grau-Hamm method apparatus) or a setup with a standardized weight
-
Analytical balance
-
pH meter
Procedure:
-
Sample Preparation:
-
Divide the ground meat into equal portions (e.g., 100 g each) for each treatment group (including a control with no TSPP).
-
Prepare solutions of TSPP in distilled water at different concentrations (e.g., 0.25%, 0.5%, 0.75% w/w of the meat).
-
Add the TSPP solution (and sodium chloride if desired) to the respective meat portions. Add an equivalent amount of distilled water to the control sample.
-
Mix each sample thoroughly in a food processor for a specified time (e.g., 2 minutes) to ensure even distribution of the ingredients.
-
Measure and record the pH of each raw meat batter.
-
-
Water Holding Capacity Measurement (Press Method):
-
Weigh approximately 0.5 g of the prepared meat sample onto a pre-weighed Whatman No. 1 filter paper.[16]
-
Place the filter paper with the sample between two glass or plastic plates.[16]
-
Apply a constant pressure (e.g., 40 psi) for a set duration (e.g., 5 minutes).[16]
-
After pressing, carefully remove the meat sample and reweigh it.[16]
-
The area of the expressed water on the filter paper can also be measured using a planimeter or image analysis software.
-
Calculate the WHC as the percentage of water retained in the meat sample.
-
-
Water Holding Capacity Measurement (Centrifugation Method):
-
Place a known weight of the meat sample (e.g., 10 g) into a pre-weighed centrifuge tube.
-
Centrifuge the sample at a specified speed and time (e.g., 3000 x g for 15 minutes).
-
Carefully decant the supernatant (expressed water) and reweigh the centrifuge tube with the meat pellet.
-
Calculate the WHC as the percentage of water retained in the meat sample.
-
-
Data Analysis:
-
Compare the WHC values and pH of the different treatment groups.
-
Statistically analyze the data to determine the significance of the effects of TSPP concentration.
-
Protocol 2: Evaluation of this compound Pyrophosphate as an Emulsifying Salt in Process Cheese
Objective: To assess the effect of TSPP on the emulsification, texture, and meltability of process cheese.
Materials:
-
Natural cheese (e.g., Cheddar)
-
This compound pyrophosphate (food grade)
-
Water
-
Other emulsifying salts (optional, for comparison)
-
Lactic acid or citric acid (for pH adjustment)
-
Laboratory-scale cheese cooker or a double boiler with a stirrer
-
pH meter
-
Texture analyzer (e.g., for Texture Profile Analysis - TPA)
-
Meltability testing apparatus (e.g., UW-MeltProfiler or Schreiber test)
Procedure:
-
Cheese Formulation:
-
Grate the natural cheese.
-
Formulate different batches of process cheese with varying concentrations of TSPP (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w). Include a control with no TSPP.
-
Add the grated cheese, TSPP, and water to the cheese cooker.
-
Adjust the pH of the mixture to a constant value (e.g., 5.6-5.8) using lactic acid or citric acid to avoid pH as a confounding factor.[15]
-
-
Processing:
-
Heat the mixture to a specified temperature (e.g., 85°C) with constant stirring for a set time (e.g., 10-15 minutes) until a homogeneous molten mass is formed.[15]
-
Pour the molten cheese into molds and cool to 4°C.
-
-
Analysis (after a specified storage period, e.g., 7 days):
-
Texture Profile Analysis (TPA):
-
Cut cheese samples into uniform sizes.
-
Use a texture analyzer to perform a two-bite compression test to determine parameters such as hardness, cohesiveness, springiness, and chewiness.
-
-
Meltability Test:
-
Cut a standardized disc of the cheese sample.
-
Place the sample in the meltability testing apparatus and heat at a controlled temperature.
-
Measure the extent of flow or the change in diameter of the cheese sample after a specific time.
-
-
Emulsion Stability:
-
Visually inspect the cheese for any signs of fat separation.
-
Microscopy can be used to observe the fat globule distribution within the cheese matrix.
-
-
-
Data Analysis:
-
Compare the textural parameters and meltability of the different process cheese formulations.
-
Correlate the observed changes with the concentration of TSPP used.
-
Visualizations
Caption: Experimental workflow for evaluating the effect of TSPP on meat water holding capacity.
Caption: Logical relationships of TSPP's chemical properties and its functions in food systems.
References
- 1. merryyangchem.com [merryyangchem.com]
- 2. Emulsifying salts for the dairy and food industry – Food Additives and Food Quality Assurance [ebooks.inflibnet.ac.in]
- 3. WHC_final [ukp.vscht.cz]
- 4. Effects of pH on the textural properties and meltability of pasteurized process cheese made with different types of emulsifying salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. gjphosphate.com [gjphosphate.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. researchgate.net [researchgate.net]
- 11. digicomst.ie [digicomst.ie]
- 12. Water Holding Capacity in Meat Processing: Enhancing Quality, Efficiency, and Profitability - 徐州安侣新材料科技有限公司 [anlvchem.com]
- 13. researchgate.net [researchgate.net]
- 14. JAST (Journal of Animal Science and Technology) [ejast.org]
- 15. researchgate.net [researchgate.net]
- 16. egyankosh.ac.in [egyankosh.ac.in]
Application of Tetrasodium Pyrophosphate in Studying Enzyme Kinetics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrasodium pyrophosphate (TSPP), with the chemical formula Na₄P₂O₇, is a versatile inorganic compound widely employed in various biochemical and enzymatic studies. As a source of the pyrophosphate anion (PPi), it serves as a crucial substrate, inhibitor, or allosteric regulator in a multitude of enzymatic reactions. The pyrophosphate moiety is central to numerous metabolic pathways, including DNA and RNA synthesis, protein synthesis, and fatty acid metabolism, making TSPP an invaluable tool for elucidating enzyme mechanisms and kinetics.[1] This document provides detailed application notes and protocols for the use of this compound pyrophosphate in studying enzyme kinetics, tailored for researchers, scientists, and professionals in drug development.
I. This compound Pyrophosphate as an Enzyme Substrate
One of the primary applications of this compound pyrophosphate in enzyme kinetics is as a substrate for inorganic pyrophosphatases (PPases). These enzymes catalyze the hydrolysis of pyrophosphate into two molecules of orthophosphate (Pi), a reaction that is essential for driving many biosynthetic pathways to completion by removing the inhibitory product PPi.[1]
Application Note: Quantifying Pyrophosphatase Activity
The activity of inorganic pyrophosphatase can be quantified by measuring the rate of orthophosphate (Pi) released from the hydrolysis of this compound pyrophosphate. A common method involves a colorimetric assay where the produced phosphate (B84403) reacts with a molybdate (B1676688) solution to form a colored complex, which can be measured spectrophotometrically. This assay is sensitive, reliable, and adaptable for high-throughput screening.
Experimental Protocol: Colorimetric Assay for Inorganic Pyrophosphatase Activity
This protocol outlines the determination of inorganic pyrophosphatase activity using a molybdate-based colorimetric method.
Materials:
-
This compound pyrophosphate (substrate)
-
Inorganic Pyrophosphatase (enzyme sample)
-
Tris-HCl buffer (50 mM, pH 9.0 at 25°C)
-
Magnesium chloride (MgCl₂) solution (10 mM)
-
Ammonium (B1175870) molybdate solution (10% in 10N H₂SO₄)
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Spectrophotometer
-
Thermostatic water bath or incubator (25°C)
-
Test tubes and pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 10 mM this compound pyrophosphate in deionized water.
-
Prepare a 10 mM MgCl₂ solution.
-
Prepare the Tausky-Shorr colorimetric reagent by adding 10 ml of 10% ammonium molybdate in 10N H₂SO₄ to 80 ml of deionized water, followed by the addition of 5 g of ferrous sulfate, and bringing the final volume to 100 ml with deionized water. This reagent should be prepared fresh daily.[2]
-
-
Enzyme Reaction:
-
In a test tube, combine 4.0 mL of 50 mM Tris-HCl buffer (pH 9.0), 1.0 mL of 10 mM this compound pyrophosphate solution, and 1.0 mL of 10 mM MgCl₂ solution.
-
Pre-incubate the reaction mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the appropriately diluted inorganic pyrophosphatase enzyme solution.
-
Incubate the reaction at 25°C for a defined period (e.g., 10 minutes).
-
Prepare a blank control by adding the enzyme after the stop solution.
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction by adding 1.0 mL of the Tausky-Shorr reagent.
-
Incubate the mixture for 10 minutes at room temperature to allow for color development. The orthophosphate produced will react with the ammonium molybdate to form a blue-colored complex.[2]
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of the phosphate standard solution.
-
Determine the amount of phosphate released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Calculate the enzyme activity, typically expressed in units (µmol of phosphate released per minute) per milligram of protein.
-
Data Presentation: Kinetic Parameters of Inorganic Pyrophosphatase
The following table summarizes typical kinetic parameters for inorganic pyrophosphatase from Helicobacter pylori using pyrophosphate as a substrate.
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol Pi min⁻¹ mg⁻¹) |
| Helicobacter pylori | Pyrophosphate (PPi) | 214.4 | 594 |
Data sourced from reference[3]
II. This compound Pyrophosphate as an Enzyme Inhibitor
This compound pyrophosphate can act as an inhibitor for several enzymes, most notably alkaline phosphatase. Understanding the kinetics of this inhibition is crucial for both basic research and drug development. Studies have shown that pyrophosphate acts as a mixed, but predominantly competitive, inhibitor of alkaline phosphatase.[4][5]
Application Note: Characterizing the Inhibition of Alkaline Phosphatase
The inhibitory effect of this compound pyrophosphate on alkaline phosphatase can be characterized by determining its inhibition constant (K_i_). This is achieved by measuring the enzyme's activity at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods like the Lineweaver-Burk plot to determine the mode of inhibition and the K_i_ value.
Experimental Protocol: Determination of K_i_ for this compound Pyrophosphate with Alkaline Phosphatase
This protocol describes how to determine the inhibition constant (K_i_) of this compound pyrophosphate for alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.
Materials:
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl phosphate (pNPP), substrate
-
This compound pyrophosphate (inhibitor)
-
Tris-HCl buffer (e.g., 1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of pNPP.
-
Prepare a series of dilutions of this compound pyrophosphate in the assay buffer.
-
Prepare the alkaline phosphatase solution in Tris-HCl buffer containing MgCl₂.
-
-
Enzyme Assay:
-
Set up a series of reactions in test tubes or a 96-well plate. Each reaction should contain:
-
Tris-HCl buffer
-
MgCl₂
-
A fixed concentration of alkaline phosphatase
-
Varying concentrations of the substrate, pNPP
-
Varying concentrations of the inhibitor, this compound pyrophosphate (including a zero-inhibitor control).
-
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, pNPP.
-
Allow the reaction to proceed for a fixed time (e.g., 10-30 minutes).
-
Stop the reaction by adding NaOH solution. The addition of NaOH also enhances the color of the p-nitrophenol product.
-
-
Data Collection and Analysis:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Determine the apparent K_m_ for each inhibitor concentration from the x-intercepts of the Lineweaver-Burk plot.
-
Create a secondary plot of the apparent K_m_ versus the inhibitor concentration. The slope of this line will be K_m_/K_i_, from which the K_i_ can be calculated.
-
Data Presentation: Inhibition of Alkaline Phosphatase by Pyrophosphate
| Enzyme | Inhibitor | Mode of Inhibition | K_i_ Value |
| Calf-intestinal alkaline phosphatase | Inorganic pyrophosphate | Mixed (predominantly competitive) | pH-dependent |
Note: The K_i_ value for the inhibition of alkaline phosphatase by pyrophosphate is highly dependent on the pH of the assay.[4]
III. This compound Pyrophosphate as an Allosteric Regulator
This compound pyrophosphate can also function as an allosteric regulator, binding to a site on the enzyme distinct from the active site and modulating its activity. A notable example is its role as an allosteric inhibitor of ATP-dependent phosphofructokinase (ATP-Pfk) in some bacteria.[3][6]
Application Note: Investigating Allosteric Regulation of Phosphofructokinase
The allosteric inhibition of ATP-Pfk by pyrophosphate can be investigated by measuring the enzyme's activity in the presence of varying concentrations of the substrate (fructose-6-phosphate and ATP) and the allosteric effector (pyrophosphate). Allosteric enzymes often exhibit sigmoidal kinetics rather than the hyperbolic Michaelis-Menten kinetics, and the presence of an allosteric inhibitor will shift the substrate saturation curve.
Experimental Protocol: Characterization of Allosteric Inhibition of ATP-Phosphofructokinase
This protocol outlines a method to study the allosteric inhibition of ATP-Pfk by this compound pyrophosphate.
Materials:
-
ATP-dependent Phosphofructokinase
-
Fructose-6-phosphate (F6P), substrate
-
Adenosine triphosphate (ATP), substrate
-
This compound pyrophosphate (allosteric inhibitor)
-
Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Assay buffer (e.g., HEPES or Tris-HCl with MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Coupled Enzyme Assay:
-
The activity of ATP-Pfk is typically measured using a coupled enzyme assay that links the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
-
Reaction Setup:
-
In a cuvette or microplate well, combine the assay buffer, MgCl₂, NADH, coupling enzymes, and varying concentrations of F6P and ATP.
-
Add different fixed concentrations of this compound pyrophosphate to a series of reactions (including a zero-inhibitor control).
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the ATP-Pfk enzyme.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a function of the F6P concentration at each fixed concentration of pyrophosphate.
-
Analyze the resulting sigmoidal curves. An allosteric inhibitor will typically increase the S₀.₅ (the substrate concentration at which half-maximal velocity is observed) and may also decrease the V_max_.
-
The data can be fitted to the Hill equation to determine the Hill coefficient (n), which provides an indication of the cooperativity of substrate binding.
-
Data Presentation: Allosteric Inhibition of ATP-Phosphofructokinase
| Enzyme | Allosteric Inhibitor | Effect | K_i_ (mM) |
| ATP-Phosphofructokinase (Clostridium thermocellum) | Pyrophosphate (PPi) | Pronounced inhibition | 0.007 |
Data sourced from reference[3]
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for determining the inhibition constant (Ki).
Caption: Comparison of competitive and non-competitive inhibition.
Caption: Role of pyrophosphate hydrolysis in metabolic pathways.
Conclusion
This compound pyrophosphate is a fundamental reagent in the field of enzyme kinetics, offering multifaceted applications as a substrate, inhibitor, and allosteric regulator. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize TSPP in their studies. A thorough understanding of its interactions with various enzymes is critical for advancing our knowledge of metabolic pathways and for the development of novel therapeutic agents. The provided experimental designs can be adapted to specific research needs, enabling the detailed characterization of enzyme function and regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrophosphate as allosteric regulator of ATP-phosphofructokinase in Clostridium thermocellum and other bacteria with ATP- and PPi-phosphofructokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigational Use of Tetrasodium Iminodisuccinate for Heavy Metal Removal from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for investigational purposes only. Tetrasodium iminodisuccinate is not currently approved for the treatment of heavy metal poisoning or for routine use in clinical diagnostics. The information provided is intended to guide in vitro research and should not be used for in vivo applications without extensive further validation and regulatory approval.
Introduction
Heavy metal contamination of biological samples poses a significant challenge in toxicology, clinical diagnostics, and drug development. Accurate measurement of endogenous and exogenous compounds can be compromised by the presence of heavy metals, which can interfere with analytical techniques and cellular assays. This compound iminodisuccinate (IDS) is a biodegradable chelating agent known for its ability to form stable complexes with a range of divalent and trivalent metal ions.[1] While its primary applications have been in environmental and industrial settings for the remediation of heavy metal-contaminated soil and water, its favorable safety profile and chelating properties suggest potential utility in a laboratory setting for the removal of interfering heavy metals from biological matrices in vitro.[2][3][4]
These notes provide a framework for an investigational protocol to assess the efficacy of this compound iminodisuccinate in removing lead (Pb) and cadmium (Cd) from human serum samples in vitro. The protocol outlines sample preparation, a chelation procedure, and subsequent analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Mechanism of Chelation
This compound iminodisuccinate is a tetradentate ligand that forms stable, water-soluble complexes with heavy metal ions. The iminodisuccinate anion envelops the metal cation, forming multiple coordination bonds that sequester the metal and prevent it from interacting with other molecules in the sample matrix. This process is analogous to the action of other well-established chelating agents like EDTA.
References
Utilizing tetrasodium iminodisuccinate for soil remediation studies
An overview of the application and protocols for utilizing tetrasodium iminodisuccinate in the remediation of heavy metal-contaminated soil.
Application Notes
Introduction to this compound Iminodisuccinate (IDS)
This compound iminodisuccinate, also known as iminodisuccinic acid sodium salt (IDS), is a biodegradable and environmentally friendly chelating agent.[1] It serves as a sustainable alternative to conventional chelating agents like Ethylenediaminetetraacetic acid (EDTA), which are known for their persistence in the environment and potential to remobilize toxic heavy metals.[1][2] IDS is a pentadentate chelating ligand, meaning it can form a stable, octahedral complex with metal ions by involving its four carboxylate groups and the nitrogen atom, with a water molecule typically occupying the sixth coordination position.[2][3] This strong chelating performance, combined with high aqueous solubility and rapid biodegradability, makes IDS a promising agent for soil remediation.[4][5] According to OECD guidelines, it is classified as readily biodegradable.[3]
Mechanism of Action in Soil Remediation
The primary mechanism by which this compound iminodisuccinate remediates contaminated soil is through chelation. When an aqueous solution of IDS is introduced to contaminated soil, the IDS molecules bind with heavy metal ions (e.g., Lead (Pb), Copper (Cu), Cadmium (Cd)) that are adsorbed to soil particles.[6] This process forms stable, water-soluble metal-IDS complexes.[1] The formation of these complexes facilitates the desorption of the heavy metals from the soil matrix into the liquid phase, allowing for their effective removal through a soil washing process.[4]
Data Summary
The effectiveness of this compound iminodisuccinate in soil remediation is influenced by several key parameters. Optimal conditions identified in laboratory studies are summarized below, along with the resulting heavy metal removal efficiencies.
Table 1: Optimal Conditions for Heavy Metal Removal using IDS Soil Washing
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 7.0 | [4][7] |
| IDS Concentration | 10 mmol · L⁻¹ | [4][7] |
| Liquid/Soil (L/S) Ratio | 10:1 (mL:g) | [4][7] |
| Reaction Temperature | 25°C | [4][7] |
| Contact Duration | 24 hours |[4][7] |
Table 2: Heavy Metal Removal Efficiency from Simulated Contaminated Soil under Optimal Conditions
| Heavy Metal | Removal Efficiency (%) | Reference |
|---|---|---|
| Copper (Cu) | 80.6% | [4][7] |
| Lead (Pb) | 71.1% | [4][7] |
| Cadmium (Cd) | 59.1% |[4][7] |
In a real-world application, washing a lead-polluted field with a 4.5 mmol · L⁻¹ IDS solution reduced the Pb concentration from 460 mg · kg⁻¹ to 86.8 mg · kg⁻¹, meeting residential soil standards.[4][7]
Experimental Protocols
Protocol 1: Batch Soil Washing for Optimization of Remediation Parameters
This protocol outlines a laboratory-scale batch washing experiment to determine the optimal conditions for remediating heavy metal-contaminated soil using IDS.
1. Materials and Equipment
-
Soil Sample: Artificially or naturally contaminated soil, air-dried and sieved (<2 mm).
-
Reagents: this compound iminodisuccinate (IDS), deionized water, solutions for pH adjustment (e.g., 0.1M HCl, 0.1M NaOH).
-
Equipment: Centrifuge tubes (e.g., 50 mL), orbital shaker, pH meter, centrifuge, atomic absorption spectrometer (AAS) or inductively coupled plasma optical emission spectrometer (ICP-OES) for metal analysis.
2. Experimental Workflow
3. Procedure
-
Soil Characterization: Before remediation, analyze the initial concentration of heavy metals in the soil sample.
-
Parameter Testing (Single-Factor Experiments):
-
Effect of pH: Prepare 10 mmol · L⁻¹ IDS solutions and adjust the pH to a range of values (e.g., 3, 5, 7, 9, 11). Add the solutions to soil samples at a 10:1 L/S ratio. Agitate for 24 hours at 25°C.
-
Effect of IDS Concentration: Using the optimal pH from the previous step, prepare IDS solutions of varying concentrations (e.g., 1, 5, 10, 20, 50 mmol · L⁻¹). Add to soil samples and repeat the washing procedure.
-
Effect of L/S Ratio: Using the optimal pH and concentration, vary the liquid-to-soil ratio (e.g., 5:1, 10:1, 15:1, 20:1). Repeat the washing procedure.
-
Effect of Contact Time: Using the optimal conditions identified above, agitate the samples for varying durations (e.g., 1, 4, 8, 12, 24 hours).
-
-
Sample Processing: After agitation for each experiment, centrifuge the tubes (e.g., at 4000 rpm for 20 minutes) to separate the soil from the liquid supernatant.
-
Metal Analysis: Carefully decant the supernatant, filter it through a 0.45 µm filter, and measure the concentration of the target heavy metal(s) using AAS or ICP-OES.
-
Calculation: The removal efficiency (RE) is calculated as follows: RE (%) = (C_liquid × V_liquid) / (C_initial_soil × M_soil) × 100 Where:
-
C_liquid is the metal concentration in the supernatant.
-
V_liquid is the volume of the washing solution.
-
C_initial_soil is the initial metal concentration in the soil.
-
M_soil is the mass of the soil.
-
Protocol 2: Soil Ecotoxicity Assessment via Seed Germination Bioassay
This protocol is used to evaluate the toxicity of the soil after remediation with IDS to ensure its environmental safety.[8]
1. Materials
-
Soil Samples: Control (uncontaminated) soil, contaminated soil (pre-remediation), and remediated soil (post-IDS washing and rinsing with deionized water).
-
Seeds: Sensitive plant species such as radish (Raphanus sativus) or cucumber (Cucumis sativus).[8]
-
Equipment: Petri dishes, filter paper, incubator, graduated cylinders.
2. Procedure
-
Prepare Soil Extracts: For each soil sample (control, contaminated, remediated), mix soil with deionized water at a 1:4 (w/v) ratio. Shake vigorously for 2 hours and then let it settle. The supernatant is the soil extract.[8]
-
Prepare Petri Dishes: Place a piece of filter paper in each petri dish and moisten it with 5 mL of the respective soil extract. Prepare multiple replicates for each soil type.
-
Seed Planting: Place a set number of seeds (e.g., 10-20) evenly on the moistened filter paper in each petri dish.
-
Incubation: Place the petri dishes in a dark incubator at a constant temperature (e.g., 25°C) for a specified period (e.g., 72-120 hours).
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the root length of each germinated seedling.
-
Calculate Germination Index (GI): The GI provides a comprehensive measure of phytotoxicity.[8]
-
GI (%) = [(Number of seeds germinated in test soil × Average root length in test soil) / (Number of seeds germinated in control soil × Average root length in control soil)] × 100
-
-
Interpretation: A Germination Index (GI) value above 80% generally indicates the absence of significant phytotoxicity.[8] A significant increase in the GI of the remediated soil compared to the contaminated soil indicates successful detoxification.
References
- 1. Iminodisuccinic Acid Sodium & Potassium & this compound Salts For Sale [thinkdochemicals.com]
- 2. Biodegradation of All Stereoisomers of the EDTA Substitute Iminodisuccinate by Agrobacterium tumefaciens BY6 Requires an Epimerase and a Stereoselective C-N Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound iminodisuccinate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. yuanlianchem.com [yuanlianchem.com]
- 6. puracy.com [puracy.com]
- 7. [논문]this compound iminodisuccinate as a biodegradable complexing agent for remediating metal‐contaminated soil [scienceon.kisti.re.kr]
- 8. SOIL ECOTOXICITY ASSESSMENT AFTER BIODEGRADATION OF SOME POLYMERIC MATERIALS [agronomyjournal.usamv.ro]
Application Notes and Protocols for Assessing the Biodegradability of Tetrasodium Iminodisuccinate in Laboratory Waste
Introduction
Tetrasodium iminodisuccinate (IDS) is a chelating agent increasingly used as a biodegradable alternative to ethylenediaminetetraacetic acid (EDTA). Its presence in laboratory waste streams necessitates a clear protocol to verify its biodegradability in a complex chemical matrix. These application notes provide a detailed protocol for assessing the aerobic biodegradability of this compound iminodisuccinate in a simulated laboratory waste environment. The protocol is adapted from the internationally recognized OECD 301B guideline (CO2 Evolution Test), which is suitable for soluble and non-volatile substances.[1][2][3] This method determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial respiration.[2][4]
This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Principle of the Method
The OECD 301B test, also known as the Modified Sturm Test, evaluates the degree of biodegradation by measuring the amount of CO2 evolved from the test material when exposed to microorganisms in an aqueous medium under aerobic conditions.[2][4] The percentage of biodegradation is calculated by comparing the measured CO2 evolution to the theoretical maximum amount of CO2 (ThCO2) that can be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[4][5]
Materials and Apparatus
Reagents
-
This compound Iminodisuccinate (analytical standard)
-
Reference substance: Sodium benzoate (B1203000) (analytical grade)
-
Mineral Medium (as per OECD 301):
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Disodium hydrogen phosphate dihydrate (Na2HPO4·2H2O)
-
Ammonium chloride (NH4Cl)
-
Calcium chloride, anhydrous (CaCl2)
-
Magnesium sulfate (B86663) heptahydrate (MgSO4·7H2O)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
-
Barium hydroxide (B78521) solution (0.025 M Ba(OH)2), standardized
-
Hydrochloric acid (0.05 M HCl), standardized
-
Phenolphthalein (B1677637) indicator
-
CO2-free air
-
Deionized water
Apparatus
-
Incubation bottles (e.g., 2-liter glass bottles with gas-tight seals)
-
CO2 absorption bottles (gas-washing bottles)
-
Magnetic stirrers and stir bars
-
Thermostatically controlled environment (e.g., incubator or water bath) at 22 ± 2°C
-
Apparatus for supplying CO2-free air
-
Titration equipment (burette, flasks)
-
Analytical balance
-
pH meter
-
Membrane filtration apparatus (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Experimental Protocol
Preparation of Inoculum
The inoculum should be a source of mixed microbial populations. Activated sludge from a domestic wastewater treatment plant is recommended.[2]
-
Collect a fresh sample of activated sludge.
-
Aerate the sludge for 5-7 days in the mineral medium at the test temperature to acclimate the microorganisms.[6]
-
Just before use, lightly homogenize the sludge and filter it through a coarse filter to remove large particles.
-
The final concentration of suspended solids in the test vessels should be approximately 30 mg/L.
Preparation of Test Solutions
Prepare the following test solutions in the mineral medium:
-
Test Vessels (Duplicate):
-
This compound iminodisuccinate to achieve a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.
-
Inoculum.
-
-
Reference Vessel (Single):
-
Sodium benzoate to achieve a concentration of 10-20 mg TOC/L.
-
Inoculum.
-
-
Blank Vessel (Duplicate):
-
Inoculum only. This is to measure the CO2 evolution from the endogenous respiration of the microorganisms.[5]
-
-
Toxicity Control Vessel (Single):
-
This compound iminodisuccinate (10-20 mg TOC/L).
-
Sodium benzoate (10-20 mg TOC/L).
-
Inoculum. This vessel is used to check for any inhibitory effects of the test substance on the microbial population.
-
Experimental Setup
-
Assemble the test apparatus as shown in the workflow diagram below. Each test setup consists of an incubation bottle connected in series to two or three CO2 absorption bottles containing a known volume of barium hydroxide solution.
-
Place the incubation bottles in a dark, temperature-controlled environment at 22 ± 2°C and stir continuously.
-
Pass CO2-free air through the system to maintain aerobic conditions. The airflow should be slow enough to ensure complete absorption of the evolved CO2 in the barium hydroxide solution.
Sampling and Analysis
-
Periodically (e.g., every 2-3 days), the barium hydroxide solution from the first absorption bottle is removed for analysis and replaced with fresh solution. The second and third bottles serve as traps for any CO2 that might pass through the first.
-
The amount of CO2 absorbed is determined by titrating the remaining barium hydroxide with standardized hydrochloric acid using phenolphthalein as an indicator. The amount of barium carbonate precipitated is proportional to the amount of CO2 produced.
-
At the beginning and end of the test, and at intermediate sampling points, an aliquot of the test solution from each vessel should be taken for analysis of the this compound iminodisuccinate concentration using the HPLC method detailed below.
HPLC Method for Quantification of this compound Iminodisuccinate
A robust HPLC method is crucial for the direct measurement of the parent compound's disappearance. The following is a suggested starting point for method development, which may require optimization for the specific laboratory waste matrix.
-
Instrumentation: HPLC with a UV detector.
-
Column: A C18 reversed-phase column is a common choice for the separation of polar organic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where this compound iminodisuccinate has sufficient absorbance (e.g., in the lower UV range, around 210 nm).
-
Sample Preparation: Filter the aqueous samples through a 0.45 µm syringe filter before injection to remove particulate matter and microorganisms.
-
Quantification: Create a calibration curve using standards of this compound iminodisuccinate of known concentrations. The concentration in the test samples can be determined by comparing their peak areas to the calibration curve.[7]
Data Presentation
Calculation of Biodegradation
The percentage of biodegradation is calculated as follows:
% Biodegradation = [(Total CO2 produced in test vessel - Total CO2 produced in blank vessel) / Theoretical CO2 (ThCO2)] x 100
The ThCO2 is calculated based on the chemical formula of this compound iminodisuccinate (C8H7NNa4O8).
Tabulated Results
Table 1: Cumulative CO2 Evolution (mg)
| Day | Test Vessel 1 | Test Vessel 2 | Blank Vessel 1 | Blank Vessel 2 | Reference Vessel | Toxicity Control |
| 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 2 | ||||||
| 5 | ||||||
| 7 | ||||||
| 10 | ||||||
| 14 | ||||||
| 21 | ||||||
| 28 |
Table 2: Percentage Biodegradation
| Day | Test Substance (Average %) | Reference Substance (%) |
| 0 | 0 | 0 |
| 2 | ||
| 5 | ||
| 7 | ||
| 10 | ||
| 14 | ||
| 21 | ||
| 28 |
Table 3: Concentration of this compound Iminodisuccinate (mg/L) by HPLC
| Day | Test Vessel 1 | Test Vessel 2 |
| 0 | ||
| 7 | ||
| 14 | ||
| 28 |
Visualization
References
- 1. eurofins.com [eurofins.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 4. respirtek.com [respirtek.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application of Tetrasodium Iminodisuccinate in Agricultural Research for Micronutrient Delivery
Application Notes
Introduction
Tetrasodium Iminodisuccinate (IDS), a readily biodegradable chelating agent, presents a sustainable alternative to traditional aminopolycarboxylic acids like EDTA for micronutrient delivery in agricultural applications.[1][2][3][4] Its efficacy in forming stable, water-soluble complexes with essential micronutrients such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) makes it a valuable tool for researchers and agronomists seeking to correct nutrient deficiencies in crops.[1][2] This document provides detailed application notes and protocols for the use of this compound iminodisuccinate in agricultural research, focusing on its role in enhancing micronutrient bioavailability and uptake by plants.
Key Advantages of this compound Iminodisuccinate
-
Environmental Profile: IDS is readily biodegradable, breaking down into naturally occurring substances in the soil, thus preventing the accumulation of persistent residues associated with traditional chelating agents like EDTA.[2][3][4]
-
Strong Chelation Capacity: IDS forms stable complexes with a range of di- and trivalent metal ions, effectively protecting them from precipitation and making them available for plant uptake across a broad pH range.[2][5]
-
Enhanced Nutrient Use Efficiency: Studies have shown that the use of IDS-chelated micronutrients can increase nutrient use efficiency by 40-60% compared to inorganic salts, allowing for reduced application rates.[2]
-
Safety: IDS is non-toxic to plants and does not pose a risk of phytotoxicity, making it suitable for a wide variety of crops.[2]
Data Presentation
The following tables summarize the comparative efficacy of this compound Iminodisuccinate (IDHA, the acid form of IDS) and EDTA in micronutrient delivery to green bean and tomato plants as reported in scientific literature.
Table 1: Comparative Efficacy of IDHA and EDTA in Green Bean (Hydroponic Culture)
| Parameter | Control (No Chelate) | IDHA Treatment | EDTA Treatment | Reference |
| Plant Health | Significant micronutrient deficiency symptoms and growth reduction. | Healthy plants with no deficiency symptoms. | Healthy plants, but with an observed fungal infection. | [1][6] |
| Micronutrient Provision | Deficient | Adequate | Higher than IDHA | [1][6] |
Table 2: Comparative Efficacy of IDHA and EDTA in Tomato (Rockwool Culture)
| Parameter | IDHA Treatment | EDTA Treatment | Reference |
| SPAD Index | Higher increments observed. | Lower increments compared to IDHA. | [1][5] |
| Zinc (Zn) Concentration | Higher concentration in plant tissues. | Lower concentration compared to IDHA. | [1][5] |
Signaling Pathways for Micronutrient Uptake
The delivery of micronutrients by chelating agents like this compound iminodisuccinate is intrinsically linked to the plant's natural uptake mechanisms. Below are simplified diagrams of the signaling pathways for iron and zinc uptake.
References
Application Notes: Tetrasodium Iminodisuccinate as a Sustainable Alternative to EDTA for Cleaning Laboratory Glassware
Introduction
In analytical, research, and drug development laboratories, the cleanliness of glassware is paramount to the integrity and validity of experimental results. For decades, ethylenediaminetetraacetic acid (EDTA) has been a widely used chelating agent in cleaning formulations due to its efficacy in sequestering metal ions that can interfere with experiments or form insoluble precipitates. However, the poor biodegradability of EDTA raises significant environmental concerns, as its persistence in aquatic ecosystems can lead to the remobilization of toxic heavy metals.[1][2] Tetrasodium iminodisuccinate (IDS) has emerged as a readily biodegradable and effective alternative, offering comparable chelating performance for a wide range of metal ions, including calcium, magnesium, iron, and copper.[1][3] This document provides detailed application notes and protocols for the use of this compound iminodisuccinate as a substitute for EDTA in cleaning laboratory glassware, catering to the needs of researchers, scientists, and drug development professionals.
Key Advantages of this compound Iminodisuccinate (IDS)
-
Environmental Profile: IDS is readily biodegradable, with degradation rates reported to exceed 80% within 28 days, minimizing its environmental impact compared to the persistent nature of EDTA.[3]
-
Chelating Performance: IDS demonstrates robust chelating capabilities across a broad pH range and at elevated temperatures, effectively binding with di- and trivalent metal ions commonly found in laboratory settings.[3] Its calcium binding capacity is comparable to that of EDTA.[3][4]
-
Material Compatibility: IDS solutions are compatible with standard laboratory glassware, such as borosilicate glass, and are generally safe for use with common laboratory plastics like polypropylene (B1209903) and polyethylene (B3416737) under recommended usage conditions.
-
Safety: this compound iminodisuccinate is considered to have low toxicity, making it a safer option for both users and the environment when handled according to standard laboratory safety protocols.[5]
Comparative Data: this compound Iminodisuccinate vs. EDTA
The following tables summarize the key quantitative data comparing the performance and environmental impact of this compound iminodisuccinate and EDTA.
Table 1: Chelating and Performance Characteristics
| Property | This compound Iminodisuccinate (IDS) | This compound EDTA |
| Calcium Binding Capacity (mg CaCO₃/g) | ~230[4] | ~280[4] |
| Effective pH Range | Broad, including alkaline conditions[3] | Broad, effective in acidic to alkaline conditions |
| Temperature Stability | Stable in weakly acidic solutions (pH > 4-7) at 100°C for several hours and in strongly alkaline solutions at 50°C for weeks.[3] | High thermal stability |
| Primary Function | Chelates di- and trivalent metal ions[3] | Strong chelating agent for a wide range of metal ions[1] |
Table 2: Environmental and Safety Profile
| Property | This compound Iminodisuccinate (IDS) | This compound EDTA |
| Biodegradability | Readily biodegradable (>80% in 28 days)[3] | Poorly biodegradable, persistent in the environment[1][2] |
| Environmental Impact | Lower environmental footprint due to biodegradability.[1] | Potential for bioaccumulation and remobilization of heavy metals.[2] |
| Toxicity | Low toxicity.[5] | Low acute toxicity, but environmental persistence is a concern.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound iminodisuccinate solutions for cleaning laboratory glassware. These protocols are designed to be effective for general laboratory use, including the removal of common chemical residues and trace metal ions.
Protocol 1: Preparation of a 1-5% (w/v) this compound Iminodisuccinate Cleaning Solution
This protocol describes the preparation of a stock cleaning solution that can be used for manual washing or in an ultrasonic bath.
Materials:
-
This compound iminodisuccinate powder
-
Deionized (DI) or distilled water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Determine the desired volume and concentration of the cleaning solution (a 1-5% w/v solution is recommended for general use).
-
Weigh the required amount of this compound iminodisuccinate powder. For example, to prepare 1 liter of a 2% solution, weigh 20 grams of IDS powder.
-
Measure the appropriate volume of deionized or distilled water.
-
Add the water to a beaker or flask equipped with a magnetic stir bar.
-
While stirring, slowly add the IDS powder to the water.
-
Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.
-
Label the container with the solution name, concentration, and date of preparation. A 0.25% aqueous solution of this compound iminodisuccinate has a pH of approximately 11.5.[3]
Protocol 2: Manual Cleaning of Laboratory Glassware
This protocol is suitable for the routine cleaning of lightly soiled glassware such as beakers, flasks, and graduated cylinders.
Materials:
-
1-5% (w/v) this compound Iminodisuccinate cleaning solution
-
Appropriate size brushes for the glassware
-
Tap water
-
Deionized or distilled water
-
Drying rack or oven
Procedure:
-
Pre-rinse: Rinse the glassware with tap water to remove any gross contaminants.
-
Washing:
-
Fill a basin or sink with the 1-5% IDS cleaning solution.
-
Submerge the glassware in the solution.
-
Use appropriate brushes to scrub all surfaces of the glassware, paying special attention to any visible residues.
-
For heavily soiled items, a soaking period of 15-30 minutes is recommended before scrubbing.
-
-
Rinsing:
-
Rinse the glassware thoroughly under running tap water to remove the IDS solution and loosened contaminants. A minimum of three rinses is recommended.
-
Follow with a final rinse using deionized or distilled water to remove any remaining mineral traces from the tap water. A triple rinse with DI water is best practice.
-
-
Drying:
-
Place the cleaned glassware on a drying rack or in a drying oven at an appropriate temperature.
-
Protocol 3: Cleaning of Laboratory Glassware using an Ultrasonic Bath
This protocol is effective for cleaning glassware with complex shapes, ground glass joints, or stubborn residues.
Materials:
-
1-5% (w/v) this compound Iminodisuccinate cleaning solution
-
Ultrasonic bath
-
Tap water
-
Deionized or distilled water
-
Drying rack or oven
Procedure:
-
Pre-rinse: Rinse the glassware with tap water to remove loose debris.
-
Ultrasonic Cleaning:
-
Fill the ultrasonic bath with the 1-5% IDS cleaning solution, ensuring the level is sufficient to cover the items to be cleaned.
-
Carefully place the glassware into the ultrasonic bath. Ensure that items do not touch each other to avoid damage from vibrations.
-
Turn on the ultrasonic bath and run for a cycle of 10-15 minutes. For heavily soiled items, a longer duration may be necessary.
-
-
Rinsing:
-
After the ultrasonic cycle, carefully remove the glassware from the bath.
-
Rinse thoroughly under running tap water (at least three times).
-
Perform a final triple rinse with deionized or distilled water.
-
-
Drying:
-
Place the glassware on a drying rack or in a drying oven.
-
Visualizations
Logical Relationship: Advantages of IDS over EDTA
References
Troubleshooting & Optimization
Tetrasodium EDTA Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Tetrasodium EDTA in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound EDTA, offering step-by-step solutions to overcome common experimental hurdles.
Issue 1: Precipitation of this compound EDTA in Solution
Question: My this compound EDTA solution has formed a white precipitate after preparation or during storage. What is the cause and how can I resolve this?
Answer:
Precipitation of this compound EDTA is a common issue that can typically be attributed to incorrect pH or low temperatures. This compound EDTA is highly soluble in water, but its solubility is pH-dependent.
Possible Causes and Solutions:
-
Incorrect pH: The free acid form of EDTA is poorly soluble in water. To ensure complete dissolution, the pH of the solution must be adjusted to 8.0 or higher.[1] If precipitation occurs, check the pH of your solution and adjust it upwards using NaOH.
-
Low Storage Temperature: Storing concentrated this compound EDTA solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation, especially if the solution is close to its saturation point.[2]
-
Resolution: Gently warm the solution to room temperature or slightly above (e.g., 37°C) with agitation to redissolve the precipitate.
-
-
High Concentration: Preparing solutions at very high concentrations may lead to precipitation, particularly if there are temperature fluctuations.
Troubleshooting Workflow: Resolving this compound EDTA Precipitation
Caption: Troubleshooting workflow for this compound EDTA precipitation.
Issue 2: Interference in Enzymatic Assays
Question: I am observing lower than expected or no activity in my enzymatic assay (e.g., PCR, kinase assay) when using a sample containing this compound EDTA. How can I mitigate this interference?
Answer:
This compound EDTA is a strong chelating agent that binds divalent cations such as Mg²⁺ and Mn²⁺.[3] Many enzymes, including DNA polymerases and kinases, require these cations as essential cofactors for their activity. By sequestering these ions, this compound EDTA can inhibit enzyme function.[3]
Strategies to Overcome Interference:
-
Increase Divalent Cation Concentration: Add a surplus of the required divalent cation (e.g., MgCl₂) to the reaction mixture to saturate the chelating capacity of this compound EDTA. The optimal concentration of the added cation should be empirically determined.
-
Sample Dilution: If the concentration of the analyte in the sample is high enough, diluting the sample will reduce the final concentration of this compound EDTA in the assay, potentially to a non-inhibitory level.
-
EDTA Removal: For critical applications, this compound EDTA can be removed from the sample using techniques such as:
-
Dialysis or Diafiltration: Effective for larger sample volumes.
-
Spin Columns: Suitable for smaller sample volumes.
-
Issue 3: Incompatibility with Certain Drug Formulations
Question: I am developing a biopharmaceutical formulation and am concerned about the compatibility of this compound EDTA with my active pharmaceutical ingredient (API), particularly metalloproteins. What should I consider?
Answer:
While this compound EDTA is an excellent stabilizer, its use in formulations containing metalloproteins requires careful consideration. By its mechanism of action, this compound EDTA will chelate the metal ions that may be integral to the structure and function of the metalloprotein, potentially leading to a loss of activity.
Recommendations:
-
Assess API Sensitivity: Determine if your API's activity is dependent on divalent cations.
-
Consider Alternatives: If your API is a metalloprotein, consider alternative excipients for stabilization that do not chelate metal ions.
-
Controlled Concentration: If trace metal-catalyzed degradation is a major concern and this compound EDTA must be used, its concentration should be carefully optimized to be just sufficient to chelate contaminating metal ions without significantly impacting the API's metal cofactors. This often requires a thorough formulation development study.
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound EDTA in experimental settings?
This compound EDTA is primarily used as a chelating agent. It forms stable, water-soluble complexes with di- and trivalent metal ions, effectively sequestering them and preventing them from participating in unwanted reactions.[4] This property is leveraged for various applications, including:
-
Enzyme Inhibition: Inhibiting metalloproteases and other metal-dependent enzymes.[4]
-
Stabilization: Preventing degradation of active pharmaceutical ingredients (APIs) and other molecules by chelating catalytic metal ions.[5][6]
-
Preservative Enhancer: Increasing the efficacy of preservatives by binding metal ions essential for microbial growth.[7][8]
2. What is the difference between Disodium EDTA and this compound EDTA?
The primary difference lies in their pH and solubility characteristics. This compound EDTA is the fully neutralized salt of ethylenediaminetetraacetic acid and is more alkaline and generally more soluble in water than Disodium EDTA.[9] this compound EDTA is typically recommended for use in alkaline formulations.[7][9]
3. At what concentration is this compound EDTA typically used?
The effective concentration of this compound EDTA varies depending on the application:
-
Metalloprotease Inhibition: 1-10 mM.[4]
-
As a Stabilizer in Formulations: 0.1% to 0.5% by weight is a common range.[10]
-
Preservative Enhancer: As low as 0.05% has been shown to be effective.[7]
4. Can this compound EDTA be autoclaved?
Yes, solutions of this compound EDTA can be sterilized by autoclaving. However, precipitation may occur upon cooling if the solution is close to saturation or if the pH is not sufficiently high.
5. Are there any alternatives to this compound EDTA?
Yes, several alternatives are available, particularly for applications where metal chelation is required but this compound EDTA may be unsuitable (e.g., in metalloprotein formulations or for environmental considerations). Some alternatives include:
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): Has a higher affinity for calcium ions than magnesium ions.
-
Citric Acid: A weaker chelating agent.
-
Proprietary Chelating Agents: Various commercially available alternatives with different properties and biodegradability profiles.
Data Presentation
Table 1: Stability Constants (Log K) of EDTA with Common Divalent Metal Ions
| Metal Ion | Log K |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.45 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Al³⁺ | 16.4 |
Data sourced from multiple references at 25°C and an ionic strength of 0.1 M.[5][11]
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound EDTA Stock Solution (pH 8.0)
Materials:
-
This compound EDTA powder
-
Distilled or deionized water
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder and beaker
Procedure:
-
Add approximately 800 mL of distilled water to a 1 L beaker with a magnetic stir bar.
-
Slowly add 212.1 g of this compound EDTA powder to the water while stirring. The solution will be cloudy as the EDTA will not fully dissolve at this stage.
-
Carefully add NaOH to the solution to adjust the pH. Monitor the pH continuously with a calibrated pH meter.
-
Continue to add NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the this compound EDTA will completely dissolve, and the solution will become clear.
-
Once the this compound EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the solution at room temperature.
Experimental Workflow: Preparation of 0.5 M this compound EDTA Solution
Caption: Workflow for preparing a 0.5 M this compound EDTA stock solution.
Protocol 2: Inhibition of Metalloproteinase Activity in a Cell-Based Assay
Objective: To assess the role of metalloproteinases in a cellular process by inhibiting their activity with this compound EDTA.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
0.5 M this compound EDTA stock solution (pH 8.0), sterile
-
Assay-specific reagents (e.g., for migration, invasion, or signaling readout)
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
Prepare the treatment media. For a final concentration of 5 mM this compound EDTA, add 10 µL of the 0.5 M stock solution per 1 mL of cell culture medium. Prepare a control medium without this compound EDTA.
-
Remove the existing medium from the cells and wash with sterile phosphate-buffered saline (PBS).
-
Add the treatment medium (with this compound EDTA) or the control medium to the respective wells.
-
Incubate the cells for the desired period to allow for the inhibition of metalloproteinase activity.
-
Proceed with the specific cell-based assay (e.g., wound healing assay, transwell invasion assay, or analysis of downstream signaling pathways).
-
Analyze the results, comparing the outcome in the this compound EDTA-treated group to the control group to determine the effect of metalloproteinase inhibition.
Signaling Pathway: Inhibition of MMP-Mediated Signaling by this compound EDTA
Caption: this compound EDTA inhibits Matrix Metalloproteinases (MMPs) by chelating the essential Zn²⁺ cofactor.
Protocol 3: Use of this compound EDTA as a Stabilizer in a Monoclonal Antibody (mAb) Formulation
Objective: To prepare a stabilized monoclonal antibody formulation by incorporating this compound EDTA to chelate trace metal ions that can catalyze oxidation and aggregation.
Materials:
-
Purified monoclonal antibody stock solution
-
Buffer components (e.g., histidine, phosphate)
-
Excipients (e.g., sucrose, polysorbate 80)
-
0.5 M this compound EDTA stock solution (pH 8.0), sterile
-
Water for Injection (WFI)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Buffer Preparation: Prepare the formulation buffer by dissolving the buffer components and excipients (excluding the mAb and this compound EDTA) in WFI. Adjust the pH to the desired level (e.g., pH 6.0).
-
Addition of this compound EDTA: Add the 0.5 M this compound EDTA stock solution to the formulation buffer to achieve the desired final concentration (e.g., 0.01% w/v). Ensure complete mixing.
-
Antibody Diafiltration/Buffer Exchange: If the mAb is in a different buffer, perform buffer exchange into the final formulation buffer containing this compound EDTA using a suitable method like tangential flow filtration (TFF).
-
Final Concentration Adjustment: Adjust the concentration of the mAb to the target concentration using the final formulation buffer.
-
Final Filtration: Perform a final sterile filtration of the formulated mAb solution using a 0.22 µm filter into sterile vials.
-
Stability Assessment: Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C) and time points. Analyze the samples for signs of degradation, such as aggregation (by size-exclusion chromatography), oxidation (by hydrophobic interaction chromatography or mass spectrometry), and changes in potency. Compare the stability to a control formulation prepared without this compound EDTA.[2][12]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. nbinno.com [nbinno.com]
- 6. This compound EDTA for the prevention of urinary catheter infections and blockages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound EDTA - Ataman Kimya [atamanchemicals.com]
- 8. interchim.fr [interchim.fr]
- 9. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dissolving Tetrasodium EDTA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Tetrasodium EDTA.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound EDTA in water?
This compound EDTA is the salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (B78521).[1] It is a white solid that is highly soluble in water.[1] A 1% aqueous solution of this compound EDTA will have a pH of approximately 11.3.[1] Unlike the free acid or disodium (B8443419) salt forms of EDTA, this compound EDTA should dissolve readily in water at room temperature without the need for significant pH adjustment.[2][3][4]
Q2: Why is my this compound EDTA not dissolving in water?
If you are experiencing difficulty dissolving a substance labeled as this compound EDTA, there are a few potential causes:
-
Mislabeled Product: The most common reason for dissolution issues is that the product may be mislabeled. You might have disodium EDTA or the free acid form of EDTA, both of which have significantly lower solubility in neutral water.[2][4]
-
Low Purity: Impurities in the reagent could affect its solubility.
-
Incorrect Solvent: Ensure you are using distilled or deionized water. Tap water contains minerals that can interact with EDTA and potentially affect its dissolution.[2]
Q3: How does pH affect the solubility of EDTA?
The solubility of EDTA is highly dependent on the pH of the solution.[5][6] The free acid form of EDTA is poorly soluble in water. As the pH is increased by adding a base (like sodium hydroxide), the carboxylic acid groups on the EDTA molecule are deprotonated, forming a more soluble salt.[6][7] For disodium EDTA, the solid will not fully dissolve until the pH of the solution reaches approximately 8.0.[8][9] this compound EDTA is already the fully deprotonated salt, which is why it is readily soluble in water.[1][10]
Q4: What is the recommended procedure for dissolving disodium EDTA to a final pH of 8.0?
To prepare a solution of EDTA at pH 8.0, it is common to start with the disodium salt of EDTA and adjust the pH with sodium hydroxide. A detailed protocol is provided in the Experimental Protocols section below. The general steps involve suspending the disodium EDTA powder in water and gradually adding NaOH while monitoring the pH. The powder will completely dissolve as the pH approaches 8.0.[8][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| "this compound EDTA" powder does not dissolve in water. | The product is likely mislabeled and is actually disodium EDTA or EDTA free acid. | Follow the protocol for dissolving disodium EDTA by adding sodium hydroxide (NaOH) to raise the pH to 8.0. |
| The solution becomes cloudy after initial dissolution. | The water used may contain minerals, or there may be impurities in the EDTA. | Use high-purity distilled or deionized water.[2] If cloudiness persists, consider filtering the solution. |
| The pH of the solution is difficult to adjust and keeps dropping. | As the EDTA dissolves, it releases protons, which lowers the pH.[12] | This is a normal part of the process. Continue to add NaOH in small increments until the pH stabilizes at 8.0 and all the solid has dissolved.[13] |
| A thick, pudding-like substance forms. | This can happen if EDTA powder is added to a highly concentrated alkaline solution.[14] | Add the EDTA powder to water first, and then gradually add the base to adjust the pH. |
Experimental Protocols
Protocol: Preparation of 0.5 M EDTA Solution at pH 8.0
This protocol details the preparation of a 0.5 M EDTA stock solution with a final pH of 8.0, starting from disodium EDTA dihydrate.
Materials:
-
Disodium EDTA dihydrate (FW: 372.24 g/mol )
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Distilled or deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, weigh out 186.1 g of disodium EDTA dihydrate and add it to 800 mL of distilled water in a beaker.
-
Place the beaker on a magnetic stirrer with a stir bar and begin stirring. The solution will be a milky suspension.
-
Slowly add sodium hydroxide while monitoring the pH of the suspension. You can add NaOH as pellets or as a concentrated solution.
-
Continue to add NaOH incrementally. As the pH approaches 8.0, the EDTA will begin to dissolve.
-
Be patient, as this process can take some time. The disodium EDTA will not completely dissolve until the pH is at or slightly above 8.0.[8][9]
-
Once the EDTA is completely dissolved, carefully adjust the final pH to 8.0.
-
Transfer the solution to a graduated cylinder and add distilled water to bring the final volume to 1 L.
-
The solution can be sterilized by autoclaving. Store at room temperature.
Quantitative Data Summary for EDTA Stock Solutions
| Final Concentration | Volume | Disodium EDTA Dihydrate (g) | Approximate NaOH needed (g) |
| 0.2 M | 1 L | 74.45 g | ~8 g |
| 0.5 M | 1 L | 186.1 g | ~20 g[11] |
| 0.5 M | 0.5 L | 93.05 g | ~10 g |
Note: The amount of NaOH is an approximation and the actual amount needed may vary. It is crucial to monitor the pH throughout the addition of the base.
Visual Guides
References
- 1. This compound EDTA - Wikipedia [en.wikipedia.org]
- 2. soapmakingforum.com [soapmakingforum.com]
- 3. soapmakingforum.com [soapmakingforum.com]
- 4. soapmakingforum.com [soapmakingforum.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. crick.ac.uk [crick.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. EDTA this compound Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]
- 11. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 0.2M EDTA 2Na pH 8.0 - General Lab Techniques [protocol-online.org]
- 14. This compound EDTA - Ataman Kimya [atamanchemicals.com]
Preventing tetrasodium EDTA precipitation in cold storage buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving tetrasodium EDTA precipitation in cold storage buffers.
Troubleshooting Guides
Issue: White Precipitate Observed in this compound EDTA Buffer Upon Cold Storage (4°C or below)
This is a common issue that can often be resolved by addressing the buffer's pH and the concentration of this compound EDTA.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitated this compound EDTA.
Step-by-Step Guide:
-
Initial Observation : White flakes or crystals have formed in your this compound EDTA-containing buffer after storage at a low temperature (e.g., 4°C).[1]
-
pH Verification :
-
Allow the buffer to warm to room temperature.
-
Measure the pH of the solution. The solubility of EDTA is highly pH-dependent.[2][3] this compound EDTA solutions should have a pH of approximately 11.3 in a 1% aqueous solution.[4] However, in a buffered solution, a pH below 8.0 can lead to the precipitation of less soluble EDTA species.[5][6]
-
-
Redissolving the Precipitate :
-
pH Adjustment (if necessary) :
-
If the pH was below 8.0, add NaOH (e.g., 1 M or 10 M stock) dropwise while stirring to adjust the pH to 8.0 or slightly above. The less protonated forms of EDTA are more soluble.
-
Ensure the precipitate is fully dissolved before re-storing the buffer.
-
-
Concentration Check :
-
Very high concentrations of EDTA can precipitate even at the correct pH. If you are working with concentrations above 0.5 M, you may be exceeding the solubility limit at low temperatures.
-
-
Filtration :
-
Consider Alternatives :
Frequently Asked Questions (FAQs)
Q1: Why did my this compound EDTA solution precipitate in the cold?
A1: this compound EDTA precipitation in cold storage is most commonly due to two factors: low temperature and suboptimal pH. The solubility of all forms of EDTA decreases as the temperature drops.[2] Additionally, the protonated forms of EDTA (e.g., disodium (B8443419) EDTA, EDTA acid) are significantly less soluble in aqueous solutions than the this compound salt. If the pH of your buffer is below 8.0, the this compound EDTA can be protonated, leading to the formation of these less soluble species and subsequent precipitation.[3][5][6]
Q2: Can I still use my buffer if the this compound EDTA has precipitated?
A2: It is not recommended to use the buffer directly as the concentration of the soluble components will be altered. The precipitate should be redissolved first. You can typically salvage the buffer by warming it to room temperature or up to 50°C with gentle stirring to redissolve the precipitate.[1][7] It is also crucial to verify and, if necessary, adjust the pH to at least 8.0 to ensure the EDTA remains in its more soluble form.
Q3: What is the optimal pH for a this compound EDTA stock solution to prevent precipitation?
A3: To maintain the solubility of EDTA, especially for stock solutions (e.g., 0.5 M), the pH should be adjusted to 8.0 or higher.[5][6] The this compound salt of EDTA is highly soluble in water and results in an alkaline solution (a 1% solution has a pH of about 11.3).[4] However, when preparing a buffered solution, ensuring the final pH is at least 8.0 is a common laboratory practice to prevent precipitation.
Q4: Does the form of EDTA I use matter for solubility?
A4: Yes, the salt form of EDTA significantly impacts its solubility. The free acid form of EDTA is nearly insoluble in water, while the sodium salts are much more soluble.[9][10] The solubility of the sodium salts increases with the number of sodium ions.
Solubility of EDTA Forms at Room Temperature
| EDTA Form | Molar Mass ( g/mol ) | Approximate Solubility in Water |
| EDTA Acid | 292.24 | ~0.5 g/L[9] |
| Monosodium EDTA | 314.22 | ~0.012 M[11] |
| Disodium EDTA | 336.21 | ~0.30 M[11] |
| Trisodium EDTA | 358.19 | ~0.60 M[11] |
| This compound EDTA | 380.17 | Highly soluble, ~1.7 M[4][11][12] |
Relationship between pH and EDTA Species:
Caption: Effect of pH on EDTA protonation and solubility.
Q5: Are there alternative chelating agents that are less prone to precipitation in the cold?
A5: Yes, if you consistently face precipitation issues with this compound EDTA, you might consider alternative chelating agents. Some modern chelating agents are designed for better biodegradability and solubility under a wider range of conditions.[8] One such alternative is L-glutamic acid N,N-diacetic acid (GLDA), which has been suggested as a substitute to avoid EDTA crystallization.[3][8]
Experimental Protocols
Protocol 1: Preparation of a Stable 0.5 M this compound EDTA Stock Solution (pH 8.0)
Materials:
-
This compound EDTA salt (e.g., this compound EDTA dihydrate)
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Autoclave or 0.22 µm sterile filter unit
Procedure:
-
Initial Mixing : In a beaker, add approximately 800 mL of high-purity water for a final volume of 1 L. Place a magnetic stir bar in the beaker and set it on a stir plate.
-
Add this compound EDTA : Weigh out the appropriate amount of this compound EDTA salt for your desired final concentration (e.g., 190.085 g for 1 L of 0.5 M solution using the anhydrous form). Slowly add the powder to the stirring water. The solution will become cloudy.
-
Adjust pH : The pH of the solution will be alkaline. While stirring continuously, monitor the pH. If necessary, slowly add a concentrated NaOH solution to help with dissolution and to reach the target pH. For a 0.5 M solution, a pH of 8.0 is a common target for stability.
-
Complete Dissolution : Continue stirring until all the this compound EDTA has completely dissolved. This may take some time. Gentle warming (up to 50°C) can be used to expedite this process.[7]
-
Final Volume Adjustment : Once the EDTA is fully dissolved, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.
-
Sterilization :
-
Autoclaving : Dispense the solution into an appropriate autoclavable container. A 0.5 M EDTA stock solution at pH 8.0 is generally stable to autoclaving. However, allow the solution to cool to room temperature slowly to minimize the risk of precipitation.
-
Filter Sterilization : Alternatively, pass the solution through a 0.22 µm sterile filter into a sterile storage bottle. This is a good option if you have other heat-labile components or have experienced precipitation after autoclaving.[1]
-
-
Storage : Store the solution at 4°C. A properly prepared 0.5 M EDTA stock solution at pH 8.0 should remain stable for months at this temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemistscorner.com [chemistscorner.com]
- 4. This compound EDTA - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. EDTA precipitates out of EDTA-oxalate buffer - Chemistry [protocol-online.org]
- 7. What is the reason why TAE buffer cannot dissolve during preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent [green-mountainchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. EDTA this compound salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimizing Tetrasodium EDTA Concentration in PCR
This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals optimize tetrasodium EDTA concentrations and mitigate its inhibitory effects on PCR amplification.
Frequently Asked Questions (FAQs)
Q1: How does this compound EDTA inhibit PCR?
This compound EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent cations, most notably magnesium ions (Mg²⁺)[1][2]. Taq DNA polymerase, the enzyme central to PCR, requires Mg²⁺ as an essential cofactor for its activity[1]. By sequestering Mg²⁺ ions, EDTA renders them unavailable to the Taq polymerase, thereby inhibiting its function and leading to reduced PCR yield or complete reaction failure[1][3].
Q2: What are common sources of EDTA in a PCR reaction?
EDTA can be introduced into a PCR reaction from several sources, including:
-
DNA/RNA Elution Buffers: Many nucleic acid purification kits use elution buffers containing low concentrations of EDTA to protect the purified nucleic acids from nuclease degradation[1][2].
-
Sample Storage Solutions: DNA and RNA are often stored in TE buffer (Tris-EDTA) for long-term stability[1][2]. A standard 1x TE buffer typically contains 1 mM EDTA[1][4].
-
Anticoagulants: EDTA is a common anticoagulant used when collecting blood samples[1].
Q3: What concentration of this compound EDTA is inhibitory to PCR?
The inhibitory concentration of EDTA can vary depending on the specific PCR conditions, but general guidelines are as follows:
-
Significant Reduction in Yield: A concentration of 0.5 mM EDTA can significantly decrease the amount of PCR product[1][5].
-
Complete Inhibition: A concentration of 1 mM EDTA can completely abolish the PCR reaction[1][5].
Q4: How can I overcome PCR inhibition caused by EDTA?
There are three primary strategies to counteract the inhibitory effects of EDTA:
-
Dilute the DNA Template: This is the simplest approach. Diluting the template will also reduce the concentration of EDTA to a level that is no longer inhibitory. This is most effective when you have a high concentration of template DNA[1].
-
Increase MgCl₂ Concentration: Since EDTA inhibits PCR by chelating Mg²⁺, adding a surplus of MgCl₂ to the reaction can overcome the inhibition. It is crucial to titrate the MgCl₂ concentration to find the optimal level, as excessively high concentrations can also negatively impact PCR specificity and enzyme fidelity[1].
-
Remove EDTA from the DNA Sample: This is the most thorough method and can be achieved through DNA precipitation (e.g., ethanol (B145695) precipitation) or by using a DNA purification kit with an EDTA-free elution buffer[1].
Q5: Are there alternatives to TE buffer for long-term DNA storage?
Yes, if your DNA will be used frequently for PCR or other enzymatic reactions, consider storing it in nuclease-free water or a low-EDTA TE buffer (e.g., 0.1 mM EDTA)[1][4]. For long-term storage, 10 mM Tris-HCl (pH 8.0) provides a stable pH environment without the presence of EDTA[1][4].
Troubleshooting Guide for EDTA-induced PCR Inhibition
If you suspect that EDTA is inhibiting your PCR, follow these steps to diagnose and resolve the issue.
Step 1: Identify the Potential Source of EDTA
Review your experimental workflow to pinpoint where EDTA might have been introduced. Common sources include DNA elution buffers from purification kits, TE buffer used for sample storage, or the use of EDTA as an anticoagulant in blood samples[1].
Step 2: Choose a Mitigation Strategy
Based on your experimental constraints and the suspected level of EDTA contamination, select one of the following strategies:
-
Strategy A: Template Dilution. If your template DNA concentration is high, this is the quickest method to try.
-
Strategy B: MgCl₂ Titration. If your template DNA is precious or at a low concentration, optimizing the MgCl₂ concentration is a suitable approach.
-
Strategy C: DNA Cleanup. If the other strategies fail or if you need to ensure your sample is completely free of EDTA for downstream applications, re-purify your DNA sample.
Step 3: Implement the Chosen Strategy
Follow the detailed experimental protocols provided below for your chosen strategy.
Quantitative Data Summary
The following table summarizes the key concentrations of this compound EDTA and their impact on PCR.
| Substance | Typical Concentration in Stock Solutions | Inhibitory Concentration in PCR | Effect on PCR |
| This compound EDTA | 1 mM in standard 1x TE buffer[1][4] | 0.5 mM[1][5] | Reduces PCR product yield[1][5] |
| This compound EDTA | 1 mM[1][5] | Completely abolishes the PCR reaction[1][5] |
Experimental Protocols
Protocol 1: Optimizing MgCl₂ Concentration to Overcome EDTA Inhibition
This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration for your PCR in the presence of EDTA contamination[1].
-
Set up a series of PCR reactions. Each reaction should have a different final concentration of MgCl₂. A recommended starting range is 1.5 mM to 4.0 mM, with 0.5 mM increments[1].
-
Prepare a master mix. The master mix should contain all PCR components (buffer, dNTPs, primers, polymerase) except for MgCl₂.
-
Aliquot the master mix into separate PCR tubes.
-
Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve the desired final concentration.
-
Add your DNA template that is suspected to contain EDTA.
-
Include positive and negative controls. The positive control should be a template known to work well, and the negative control should contain no template.
-
Run the PCR using your standard cycling conditions.
-
Analyze the results by gel electrophoresis. The optimal MgCl₂ concentration is the one that produces the brightest, most specific band for your target amplicon[1].
Protocol 2: Ethanol Precipitation to Remove EDTA
This protocol describes the steps to precipitate DNA from a solution, effectively removing EDTA.
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly[1].
-
Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube several times[1].
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, a longer incubation (e.g., overnight) can improve recovery[1].
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 70% ethanol to remove residual salts. Add a volume of 70% ethanol sufficient to cover the pellet, then centrifuge for 5 minutes.
-
Decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry[1].
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0)[1].
Visualizations
Caption: Troubleshooting workflow for PCR inhibition by EDTA.
References
Technical Support Center: Managing Ionic Strength in Buffers Containing Tetrasodium EDTA
For researchers, scientists, and drug development professionals, precise control over experimental conditions is paramount. The ionic strength of a buffer is a critical parameter that can significantly influence everything from enzyme kinetics to protein stability. When working with buffers containing tetrasodium EDTA (Na₄EDTA), a common chelating agent, managing ionic strength can be complex due to the multivalent nature of the EDTA molecule and its pH-dependent charge. This guide provides detailed answers to frequently asked questions and troubleshooting advice to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to manage the ionic strength of my buffer containing this compound EDTA?
A1: The ionic strength of a solution is a measure of the total concentration of ions and has a significant impact on:
-
Protein Solubility and Stability: It affects the electrostatic interactions that govern protein structure and aggregation.
-
Enzyme Activity: The catalytic rates of enzymes are often sensitive to the ionic environment.
-
Molecular Interactions: The binding affinities of molecules, such as in drug-receptor studies, can be altered by ionic strength.
-
Electrophoretic Mobility: In techniques like gel electrophoresis, the ionic strength of the buffer directly influences the migration of molecules.
This compound EDTA contributes multiple ions to the solution, and its net charge is dependent on the pH. Therefore, its contribution to the overall ionic strength is not constant and must be carefully considered, especially when trying to maintain a consistent ionic environment across different experimental conditions.
Q2: How does the pH of the buffer affect the ionic strength contribution of this compound EDTA?
A2: Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid with six pKa values, corresponding to its four carboxyl groups and two amino groups.[1][2][3] As the pH of the solution changes, the protonation state of the EDTA molecule changes, altering its net charge. This compound EDTA (Na₄EDTA) is the fully deprotonated form (Y⁴⁻) complexed with four sodium ions. When dissolved in water, the Y⁴⁻ ion will associate with protons (H⁺) to varying degrees depending on the pH.
At a high pH (above ~10.3), the fully deprotonated Y⁴⁻ form is predominant. As the pH decreases, EDTA becomes progressively protonated, forming HY³⁻, H₂Y²⁻, H₃Y⁻, and H₄Y. Each of these species has a different charge and therefore contributes differently to the ionic strength of the solution.
The following diagram illustrates the relationship between pH and the predominant EDTA species.
References
Troubleshooting Tetrasodium Pyrophosphate Buffer pH Instability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address pH instability issues encountered when working with tetrasodium pyrophosphate (TSPP) buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of a this compound pyrophosphate (TSPP) solution?
A 1% solution of TSPP in water will have a pH between 9.9 and 10.8.[1] The exact pH can be influenced by the concentration of the solution.
Q2: What are the pKa values for pyrophosphoric acid?
Pyrophosphoric acid (H₄P₂O₇) is a tetraprotic acid with four distinct pKa values:
-
pKa₁ = 0.85
-
pKa₂ = 1.96
-
pKa₃ = 6.60
-
pKa₄ = 9.41[2]
For preparing a TSPP buffer, the most relevant pKa is pKa₄ (9.41) , as this dissociation step governs the buffering capacity in the alkaline range.
Q3: How does temperature affect the pH of a TSPP buffer?
Q4: Can I autoclave a TSPP buffer?
While autoclaving is a common sterilization method, it can impact the pH of phosphate-based buffers. The heat and pressure during autoclaving can lead to a drop in pH. If sterilization is required, consider sterile filtration through a 0.22 µm filter as an alternative.
Troubleshooting Guide for pH Instability
Unstable or drifting pH readings in your TSPP buffer can be a significant source of experimental variability. This guide provides a systematic approach to identifying and resolving the root cause of the instability.
Initial Checks & Common Causes
Before diving into more complex troubleshooting, start with these fundamental checks:
-
pH Meter and Electrode Calibration:
-
Ensure your pH meter is properly calibrated using fresh, unexpired calibration buffers.
-
Inspect the pH electrode for any damage or clogging. The reference junction should be clean and unobstructed.[3]
-
Ensure the electrode is filled with the correct electrolyte solution and that there are no air bubbles trapped inside.
-
-
Water Quality:
-
Always use high-purity, deionized water for buffer preparation. Contaminants in the water can interfere with the buffer's pH.
-
-
Reagent Quality:
-
Use high-purity grade this compound pyrophosphate. Impurities in the reagent can affect the final pH and buffering capacity.
-
Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this workflow to diagnose the problem systematically.
Caption: Troubleshooting workflow for TSPP buffer pH instability.
Detailed Explanations for Troubleshooting Steps
-
Temperature Effects: The pKa of a buffer, and therefore its pH, is temperature-dependent. A buffer prepared and pH-adjusted at room temperature may have a different pH at your experimental temperature (e.g., 4°C or 37°C). Always adjust the final pH of the buffer at the temperature it will be used.
-
Contamination:
-
Metal Ions: TSPP is a known chelating agent, meaning it can bind to metal ions.[4] If your buffer is contaminated with divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺), this can affect the equilibrium of the pyrophosphate species and lead to pH shifts. Using high-purity water and reagents is crucial. If metal ion contamination is suspected, preparing the buffer with a small amount of a stronger chelating agent like EDTA may help, depending on your experimental constraints.
-
CO₂ Absorption: Alkaline buffers are susceptible to absorbing atmospheric carbon dioxide (CO₂), which forms carbonic acid in solution and lowers the pH. Prepare fresh buffers and keep them in tightly sealed containers to minimize CO₂ absorption.
-
-
Buffer Concentration: The buffering capacity is dependent on the concentration of the buffering species. If your experimental system generates a significant amount of acid or base, a low-concentration TSPP buffer may not be sufficient to maintain a stable pH. Consider increasing the concentration of the TSPP buffer to improve its buffering capacity.
Experimental Protocols
Protocol for Preparation of a Stable this compound Pyrophosphate Buffer
This protocol outlines the steps to prepare a stable TSPP buffer.
Materials:
-
This compound pyrophosphate (Na₄P₂O₇), anhydrous or decahydrate (B1171855) (ensure high purity)
-
High-purity, deionized water
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Determine the required concentration and volume of the TSPP buffer.
-
Calculate the mass of TSPP needed. Remember to use the correct molecular weight for the anhydrous (265.90 g/mol ) or decahydrate (446.06 g/mol ) form.
-
Dissolve the TSPP in approximately 80% of the final volume of deionized water in a beaker with a stir bar. Stir until fully dissolved.
-
Place the beaker in a water bath set to your intended experimental temperature and allow the solution to equilibrate.
-
Calibrate your pH meter at the experimental temperature.
-
Immerse the pH electrode in the buffer solution and monitor the pH.
-
Adjust the pH to the desired value by slowly adding small volumes of HCl to lower the pH or NaOH to raise it. Allow the solution to stabilize after each addition.
-
Once the desired pH is reached and stable, transfer the solution to a volumetric flask.
-
Bring the solution to the final volume with deionized water that has been equilibrated to the same experimental temperature.
-
Mix the solution thoroughly.
-
Store the buffer in a tightly sealed container to prevent evaporation and CO₂ absorption. For long-term storage, refrigeration at 2-8°C is recommended.
Caption: Workflow for preparing a stable TSPP buffer.
Quantitative Data
Table 1: pKa Values of Pyrophosphoric Acid at 25°C
| Dissociation Step | pKa Value |
| pKa₁ | 0.85 |
| pKa₂ | 1.96 |
| pKa₃ | 6.60 |
| pKa₄ | 9.41 |
| Data sourced from Wikipedia.[2] |
Table 2: pH of this compound Pyrophosphate Solutions at 25°C
| Concentration (% w/v) | Approximate pH Range |
| 1% | 9.9 - 10.8 |
| Data compiled from various sources.[1] |
Note: The pH of a TSPP solution is concentration-dependent. For precise applications, it is essential to measure and adjust the pH of the prepared buffer.
References
Technical Support Center: Optimizing Tetrasodium Pyrophosphate (TSPP) for Protein Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using tetrasodium pyrophosphate (TSPP) to enhance protein stability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound pyrophosphate (TSPP) and how does it stabilize proteins?
A1: this compound pyrophosphate (TSPP), also known as sodium pyrophosphate, is an inorganic compound with the formula Na₄P₂O₇.[1] It is used in various applications, including as a food additive, to modify and stabilize proteins.[2][3] TSPP contributes to protein stability through several mechanisms:
-
Buffering Agent: It helps maintain a stable pH, which is crucial for protein structure and function.[2]
-
Sequestrant: TSPP can bind and remove metal ions, such as calcium, that might otherwise promote protein aggregation or degradation.[2][3]
-
Protein-Protein Interactions: It can interact with proteins, influencing their hydration, charge, and tendency to aggregate. At low concentrations, it can promote beneficial protein cross-linking, while at high concentrations, it can prevent aggregation through charge repulsion.[4]
Q2: At what concentration range should I start to optimize TSPP for my protein?
A2: The optimal concentration of TSPP is highly dependent on the specific protein and buffer conditions. Based on studies with milk proteins, a good starting range for optimization is between 0.05% and 0.2% (w/v).[5] However, for other applications like process cheese, concentrations up to 2.75% have been studied.[4] It is crucial to perform a systematic titration to determine the ideal concentration for your protein of interest.
Q3: Can TSPP cause my protein to precipitate or aggregate?
A3: Yes, under certain conditions, TSPP can induce protein aggregation or precipitation. The effect of TSPP on protein stability is concentration-dependent. While it can prevent aggregation at certain concentrations, it has been observed in some systems, like yogurt gels, that concentrations above a certain threshold (e.g., 0.15%) can lead to an increase in turbidity, indicating particle aggregation.[5][6] This may be due to the formation of insoluble protein-pyrophosphate complexes.[4]
Q4: How does pH influence the effect of TSPP on protein stability?
A4: pH is a critical factor. TSPP's ability to stabilize proteins is pH-dependent. For instance, in milk protein gels, the strongest gels were formed at pH 6.0 when induced by TSPP.[7] It is important to consider the isoelectric point (pI) of your protein and the buffering range of your system when optimizing TSPP concentration.
Troubleshooting Guides
Issue 1: My protein precipitates after adding TSPP.
| Possible Cause | Troubleshooting Step |
| TSPP concentration is too high. | Systematically decrease the TSPP concentration in your buffer. Start with a 10-fold dilution series to identify a more suitable range. |
| pH of the solution is near the protein's isoelectric point (pI). | Adjust the pH of your buffer to be at least one pH unit away from your protein's pI. |
| Formation of insoluble complexes. | Analyze the precipitate. If it contains both your protein and phosphate, it confirms complex formation. Try adding a chelating agent like EDTA to see if it redissolves the precipitate, although this may counteract some of TSPP's intended effects. |
| Suboptimal buffer composition. | Test different buffer systems (e.g., Tris, HEPES, Phosphate) to find one that is more compatible with your protein in the presence of TSPP. |
Issue 2: I am not observing any improvement in protein stability with TSPP.
| Possible Cause | Troubleshooting Step |
| TSPP concentration is too low. | Incrementally increase the TSPP concentration. A wider range might be necessary to observe an effect. |
| The instability is not related to factors TSPP can address. | TSPP is effective against certain instability mechanisms like aggregation mediated by divalent cations. If your protein is denaturing due to other factors (e.g., oxidative stress), TSPP may not be effective. Consider other stabilizing excipients. |
| Assay conditions are masking the stabilizing effect. | Ensure your stability assay (e.g., thermal shift, DLS) is sensitive enough to detect subtle changes in protein stability. |
Quantitative Data Summary
Table 1: Effect of TSPP Concentration on Milk Protein Gel Properties
| TSPP Concentration (mM) | Gel Formation | Breaking Force of Gel |
| ≤ 2.9 | No gel formed | N/A |
| 6.7 | Gel formed | Highest breaking force |
| ≥ 10.5 | No gel formed | N/A |
| Data from a study on reconstituted milk protein concentrate solutions at 25°C for 24 hours.[7] |
Table 2: Effect of TSPP Concentration on Yogurt Gel Properties
| TSPP Concentration (% w/v) | Effect on Turbidity | Gel Strength |
| Up to 0.125% | Reduction in turbidity (micelle dispersion) | Not significantly different for G' values at ≤ 0.10% |
| 0.15% | Increased turbidity (aggregation of casein particles) | Markedly reduced yield stress at > 0.125% |
| 0.20% | Very weak gel, high gelation pH | Very weak gel |
| Data from a study on yogurt gels made from reconstituted skim milk.[5][6] |
Experimental Protocols
Protocol 1: Determining Optimal TSPP Concentration using a Thermal Shift Assay (TSA)
This protocol outlines a method to screen for the optimal TSPP concentration to enhance the thermal stability of a protein.
-
Prepare a Protein-Dye Master Mix:
-
Dilute your purified protein to a final concentration of 2-5 µM in your base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.
-
-
Prepare TSPP Dilutions:
-
Prepare a stock solution of 10% (w/v) TSPP in your base buffer.
-
Perform a serial dilution to create a range of TSPP concentrations (e.g., from 0.01% to 2.0% w/v).
-
-
Set up the 96-Well PCR Plate:
-
In a 96-well PCR plate, add your TSPP dilutions to different wells.
-
Add the protein-dye master mix to each well containing the TSPP dilutions.
-
Include control wells with only the protein-dye mix in the base buffer (no TSPP).
-
-
Perform Thermal Denaturation:
-
Place the sealed PCR plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with temperature increments of 1°C per minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each TSPP concentration.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition).
-
An increase in Tm in the presence of TSPP indicates enhanced thermal stability. The concentration that provides the highest Tm is the optimal concentration under these conditions.
-
Visualizations
References
- 1. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. This compound PYROPHOSPHATE (TSPP) - Ataman Kimya [atamanchemicals.com]
- 3. TETRASODIUMPYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound pyrophosphate on the physicochemical properties of yogurt gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Properties of milk protein gels formed by phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tetrasodium Pyrophosphate Interference in Colorimetric Protein Assays
For researchers, scientists, and drug development professionals, accurate protein quantification is paramount. The presence of interfering substances in sample buffers can significantly compromise the reliability of colorimetric protein assays. One such common yet troublesome compound is Tetrasodium Pyrophosphate (TSPP). This technical support guide provides a comprehensive resource for understanding and overcoming TSPP interference in Bradford, BCA, and Lowry protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound Pyrophosphate (TSPP) and why is it in my protein sample?
A1: this compound Pyrophosphate (Na₄P₂O₇), also known as sodium pyrophosphate, is an inorganic compound commonly used in various biochemical applications. It primarily functions as a buffering agent to maintain a stable pH and as a chelating agent to bind divalent cations, which can be crucial for maintaining the stability and activity of certain proteins.[1][2] It is often found in lysis buffers, purification buffers, and storage solutions for proteins.
Q2: How does TSPP interfere with common colorimetric protein assays?
A2: The interference mechanism of TSPP varies depending on the principle of the protein assay:
-
BCA and Lowry Assays: These assays are based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by proteins in an alkaline environment. The cuprous ions then react with a chromogenic reagent (bicinchoninic acid in the BCA assay or the Folin-Ciocalteu reagent in the Lowry assay) to produce a colorimetric signal. TSPP is a strong chelating agent and interferes by sequestering the copper ions, making them unavailable to react with the protein, thus leading to an underestimation of the protein concentration.[3][4][5]
-
Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[6][7] TSPP interference in the Bradford assay is primarily due to its alkaline nature, which can alter the pH of the assay solution. The Coomassie dye's spectral properties are pH-sensitive, and a shift in pH can affect the dye-protein binding equilibrium and lead to inaccurate results.[8] Additionally, high concentrations of phosphate (B84403) ions can interact with the dye-protein complex, further contributing to interference.
Q3: Which protein assay is most susceptible to TSPP interference?
A3: The BCA and Lowry assays are generally more susceptible to interference from chelating agents like TSPP than the Bradford assay. This is because the chelation of copper ions directly inhibits the primary reaction of these assays. While the Bradford assay is also affected, the interference is often less pronounced and can sometimes be mitigated by ensuring the final pH of the assay mixture is within the optimal range.
Q4: How can I determine if TSPP is interfering with my protein assay?
A4: To confirm TSPP interference, you can perform a simple control experiment. Prepare a solution of TSPP in your sample buffer at the same concentration as in your protein samples (without the protein). Run this solution as a sample in your protein assay. If you observe a significant deviation from the blank reading (for example, a decrease in absorbance in BCA/Lowry or a change in the baseline of the Bradford assay), it indicates that TSPP is interfering.
Troubleshooting Guide
Encountering unexpected or inconsistent results in your protein assays when TSPP is present? This guide provides step-by-step solutions to common problems.
Issue 1: Inaccurate Protein Concentration with BCA or Lowry Assay
-
Symptom: Protein concentration is significantly lower than expected or varies inconsistently between replicates.
-
Primary Cause: TSPP is chelating the copper ions essential for the colorimetric reaction.
-
Solutions:
-
Remove TSPP from the sample: This is the most reliable approach. Several methods are available:
-
Trichloroacetic Acid (TCA) Precipitation: This method effectively precipitates proteins while leaving small molecules like TSPP in the supernatant.
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) allows the smaller TSPP molecules to diffuse away from the protein sample.
-
Buffer Exchange via Size-Exclusion Chromatography (Desalting): This technique separates molecules based on size, effectively removing small molecules like TSPP.
-
Ultrafiltration: Centrifugal concentrators with a suitable MWCO can be used for buffer exchange to remove TSPP.[9]
-
-
Use an Alternative Assay: If sample manipulation is not feasible, consider an alternative protein assay that is less susceptible to chelating agents. The Pierce 660 nm Protein Assay is a dye-based assay that is compatible with higher concentrations of many interfering substances, including some chelating agents.[10][11][12]
-
Issue 2: Inconsistent or Unreliable Results with the Bradford Assay
-
Symptom: High background, non-linear standard curve, or poor reproducibility.
-
Primary Cause: The alkaline nature of TSPP is altering the pH of the acidic Bradford reagent, affecting the dye-protein binding.
-
Solutions:
-
Dilute the Sample: If the protein concentration is high enough, diluting the sample with a TSPP-free buffer can reduce the TSPP concentration to a non-interfering level.
-
Adjust the pH of the Sample: Carefully neutralizing the pH of your protein sample before adding it to the Bradford reagent can mitigate the pH-related interference. However, this must be done cautiously to avoid protein precipitation.
-
Use a Compatible Standard Curve: Prepare your protein standards in the same buffer (including the same concentration of TSPP) as your unknown samples. This can help to compensate for the interference, assuming the effect is consistent across the concentration range.
-
Remove TSPP: As with the BCA and Lowry assays, removing TSPP via TCA precipitation, dialysis, desalting, or ultrafiltration is a highly effective solution.
-
Quantitative Data on TSPP Interference
The following tables provide illustrative data on the effect of increasing concentrations of this compound Pyrophosphate on the absorbance readings of a 1 mg/mL Bovine Serum Albumin (BSA) standard in the Bradford, BCA, and Lowry assays. Please note that this data is representative and the actual degree of interference may vary depending on the specific assay kit and experimental conditions.
Table 1: Effect of TSPP on the Bradford Assay
| TSPP Concentration (mM) | Absorbance at 595 nm (Corrected) | % Interference |
| 0 | 0.850 | 0% |
| 1 | 0.835 | -1.8% |
| 5 | 0.790 | -7.1% |
| 10 | 0.725 | -14.7% |
| 25 | 0.610 | -28.2% |
| 50 | 0.480 | -43.5% |
Table 2: Effect of TSPP on the BCA Assay
| TSPP Concentration (mM) | Absorbance at 562 nm (Corrected) | % Interference |
| 0 | 1.200 | 0% |
| 1 | 1.050 | -12.5% |
| 5 | 0.780 | -35.0% |
| 10 | 0.450 | -62.5% |
| 25 | 0.150 | -87.5% |
| 50 | 0.050 | -95.8% |
Table 3: Effect of TSPP on the Lowry Assay
| TSPP Concentration (mM) | Absorbance at 750 nm (Corrected) | % Interference |
| 0 | 0.950 | 0% |
| 1 | 0.820 | -13.7% |
| 5 | 0.550 | -42.1% |
| 10 | 0.280 | -70.5% |
| 25 | 0.090 | -90.5% |
| 50 | 0.030 | -96.8% |
Experimental Protocols for TSPP Removal
Here are detailed methodologies for the key experiments to remove TSPP from your protein samples.
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This method is highly effective for concentrating protein samples and removing small-molecule contaminants.
-
Sample Preparation: Place your protein sample (e.g., 1 mL) in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of 20% (w/v) TCA to the protein sample.[13]
-
Incubation: Vortex the mixture and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the TSPP and other soluble contaminants.
-
Pellet Wash: Add 500 µL of ice-cold acetone (B3395972) to the protein pellet. This wash step helps to remove any residual TCA.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Repeat Wash: Carefully decant the acetone and repeat the wash step (6 and 7) one more time.
-
Drying: After the final wash, carefully remove all residual acetone and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to redissolve.
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with your downstream protein assay.
Protocol 2: Dialysis
Dialysis is a gentle method for buffer exchange and removal of small molecules.
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing a large volume of TSPP-free buffer (at least 200-500 times the volume of your sample).[3]
-
Stirring: Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours.
-
Repeat Buffer Exchange: Change the dialysis buffer and continue to dialyze for another 2-4 hours. For optimal removal, a third buffer change and overnight dialysis at 4°C is recommended.[3]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Ultrafiltration (Buffer Exchange)
Ultrafiltration is a rapid method for concentrating proteins and exchanging buffers.
-
Device Selection: Choose a centrifugal ultrafiltration device with an appropriate MWCO that will retain your protein of interest.
-
Sample Loading: Add your protein sample to the filter unit of the device.
-
First Centrifugation: Centrifuge the device according to the manufacturer's instructions to concentrate the protein and pass the TSPP-containing buffer into the collection tube.
-
Buffer Addition: Discard the flow-through and add a volume of TSPP-free buffer to the concentrated protein in the filter unit, typically to the original sample volume.
-
Second Centrifugation: Centrifuge the device again.
-
Repeat: Repeat the buffer addition and centrifugation steps 2-3 more times to ensure thorough removal of TSPP.
-
Sample Recovery: After the final centrifugation, recover the concentrated, TSPP-free protein from the filter unit.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described TSPP removal methods.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. youtube.com [youtube.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Buffer Exchange [sartorius.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agrisera.com [agrisera.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 11. Interference of some aqueous two-phase system phase-forming components in protein determination by the Bradford method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3 Protein Concentration and Buffer Exchange Using Ultrafiltration | Springer Nature Experiments [experiments.springernature.com]
- 13. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: The Effect of Tetrasodium Pyrophosphate on Protein Aggregation Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of tetrasodium pyrophosphate (TSPP) on protein aggregation kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my protein solution turning into a gel at low concentrations of TSPP but remaining clear at higher concentrations?
At low concentrations, this compound pyrophosphate can act as a cross-linking agent between protein molecules, particularly in the presence of divalent cations like calcium. This cross-linking leads to the formation of a gel network and an increase in viscosity.[1][2] However, at higher concentrations, the pyrophosphate ions can lead to an accumulation of negative charges on the protein surface. This results in increased electrostatic repulsion between protein molecules, which inhibits aggregation and can even lead to the dispersion of existing aggregates.[3]
Q2: I've added TSPP to my protein solution, and it immediately precipitated. What could be the cause?
Rapid precipitation upon the addition of TSPP can occur due to a few factors:
-
Protein Concentration: High protein concentrations can accelerate the aggregation process, leading to rapid precipitation when a cross-linking agent like TSPP is introduced.[4]
-
pH: The pH of your solution is critical. Proteins are least soluble at their isoelectric point (pI). If the addition of TSPP shifts the pH of your buffer closer to the pI of your protein, it can significantly decrease its solubility and cause precipitation.[4]
-
Ionic Strength: While TSPP itself contributes to the ionic strength, the overall ionic environment of your buffer plays a role. Sub-optimal ionic strength can expose hydrophobic patches on the protein surface, promoting aggregation.[4]
Troubleshooting Steps:
-
Optimize TSPP Concentration: Perform a concentration gradient of TSPP to find the optimal range for your specific protein and experimental conditions.
-
Adjust pH: Ensure your buffer pH is at least one unit away from the pI of your protein.[4]
-
Modify Ionic Strength: Experiment with different salt concentrations in your buffer to modulate electrostatic interactions.[4]
-
Lower Protein Concentration: Try reducing the concentration of your protein to slow down the aggregation kinetics.
Q3: My protein of interest is not casein. How will TSPP affect its aggregation?
While the best-documented effects of TSPP are on casein, the general principles of its interaction with proteins can be broadly applied. TSPP's ability to interact with divalent cations and modify protein surface charge is not exclusive to casein.[3] The extent of the effect will depend on your protein's specific characteristics, such as its amino acid composition, surface charge distribution, and its propensity to bind calcium and other divalent cations. For globular proteins like bovine serum albumin (BSA) and lysozyme, the effect of polyphosphates can be influenced by factors like temperature and pH, which affect protein unfolding and the exposure of aggregation-prone regions.[5][6][7]
Q4: Can TSPP interfere with my analytical assays for protein aggregation?
Yes, it is possible. For instance:
-
Light Scattering Assays (DLS, SLS): High concentrations of TSPP could potentially contribute to the overall scattering signal, although this is less likely to be a significant issue at typical working concentrations. It is always good practice to run a buffer blank with TSPP.
-
Fluorescence Assays (e.g., Thioflavin T): While direct interference is not commonly reported, it is crucial to perform control experiments with the dye and TSPP in the absence of the protein to rule out any quenching or enhancement effects.
-
Size Exclusion Chromatography (SEC): TSPP is unlikely to interfere with the separation mechanism of SEC. However, be mindful of potential interactions between TSPP and the column matrix, which could affect elution profiles. Always equilibrate the column thoroughly with the running buffer containing the same concentration of TSPP as your sample.
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of TSPP on the aggregation of milk protein concentrate.
| TSPP Concentration | Observed Effect on Milk Protein Concentrate (51 g/L, pH 5.8, 25°C) | Reference |
| ≤ 2.9 mM | No gel formation observed. | [1][2] |
| 6.7 mM | Formation of the strongest gel (highest breaking force). | [1][2] |
| ≥ 10.5 mM | No gel formation observed; inhibition of aggregation. | [1][2] |
| 0.05% - 0.125% | Reduction in turbidity, indicating micelle dispersion. | [3] |
| 0.15% | Increased turbidity and time-dependent aggregation of casein particles. | [3] |
| 0.20% | Very weak gel formation. | [3] |
Experimental Protocols
Monitoring Protein Aggregation Kinetics using Dynamic Light Scattering (DLS)
This protocol allows for the measurement of changes in the hydrodynamic radius of protein particles over time, providing insights into aggregation kinetics.
Materials:
-
Protein stock solution (filtered through a 0.22 µm syringe filter)
-
This compound pyrophosphate (TSPP) stock solution
-
Reaction buffer (filtered)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a fresh, filtered solution of your protein in the desired reaction buffer.
-
Prepare a series of TSPP dilutions in the same buffer.
-
In a clean DLS cuvette, mix the protein solution and the TSPP solution to achieve the desired final concentrations. Gently mix by pipetting, avoiding the introduction of air bubbles.
-
-
Instrument Setup:
-
Set the DLS instrument to the desired temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Initiate a time-course measurement. The frequency and duration of measurements will depend on the expected rate of aggregation. For slow aggregation, measurements might be taken every few minutes to hours. For rapid aggregation, measurements may be needed every few seconds.
-
Record the average hydrodynamic radius (Rh) and the polydispersity index (PDI) at each time point.
-
-
Data Analysis:
-
Plot the average Rh as a function of time for each TSPP concentration.
-
Analyze the initial rate of aggregation from the slope of the curve.
-
Observe the lag time before a significant increase in Rh is detected.
-
Quantifying Soluble Aggregates using Size Exclusion Chromatography (SEC)
SEC separates proteins based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.
Materials:
-
SEC system (HPLC or FPLC) with a suitable size exclusion column
-
Mobile phase (reaction buffer, filtered and degassed)
-
Protein samples incubated with and without TSPP for various time points
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should ideally be the same as the reaction buffer, including the relevant concentration of TSPP.
-
-
Sample Analysis:
-
Inject a filtered aliquot of your protein sample (incubated with or without TSPP) onto the column.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and larger aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of each species.
-
Plot the percentage of monomer remaining or the percentage of aggregates formed as a function of time for each TSPP concentration.
-
Turbidity Assay for Monitoring Aggregation Kinetics
This simple spectrophotometric method measures the increase in light scattering as protein aggregates form.
Materials:
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at a wavelength where the protein does not absorb (e.g., 340-600 nm).
-
Temperature-controlled cuvette holder or plate reader.
-
Protein and TSPP solutions as described for the DLS protocol.
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the desired wavelength (e.g., 340 nm) and temperature.
-
-
Measurement:
-
In a cuvette, mix the protein solution and TSPP solution.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance (turbidity) over time.
-
For a plate reader, dispense the reaction mixtures into the wells of a clear-bottomed plate and initiate the kinetic read.
-
-
Data Analysis:
-
Plot the turbidity (absorbance) as a function of time.
-
The resulting curve can be analyzed for parameters such as the lag time, the maximum rate of aggregation (slope of the exponential phase), and the final turbidity.
-
Visualizations
Caption: Mechanism of TSPP's dual effect on protein aggregation.
Caption: Experimental workflow for studying TSPP's effect on protein aggregation.
Caption: Troubleshooting decision tree for TSPP-induced protein aggregation experiments.
References
- 1. Properties of milk protein gels formed by phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ATP and Tri-Polyphosphate (TPP) Suppress Protein Aggregate Growth by a Supercharging Mechanism [mdpi.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Insights into Kinetics of Agitation-Induced Aggregation of Hen Lysozyme under Heat and Acidic Conditions from Various Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrasodium Pyrophosphate Buffers for Low-Temperature Enzyme Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the preparation and use of tetrasodium pyrophosphate (TSPP) buffers for enzyme studies conducted at low and sub-zero temperatures. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme activity decreasing or absent when using a TSPP buffer at low temperatures?
A1: Several factors can contribute to reduced enzyme activity at low temperatures when using a TSPP buffer. A primary concern is a significant drop in pH. Pyrophosphate buffers can experience a pH decrease of 2-3 units when frozen at -196°C[1]. This drastic shift can move the pH far from the enzyme's optimal range, leading to a loss of activity. Additionally, the solubility of TSPP decreases in cold water, which can lead to precipitation and a change in the effective buffer concentration[2]. For metalloenzymes, the strong chelating properties of pyrophosphate can strip essential metal cofactors from the enzyme's active site, causing inhibition[3].
Q2: How can I prepare a TSPP buffer that maintains a stable pH at low temperatures?
A2: To prepare a more stable low-temperature TSPP buffer, it is crucial to adjust the pH of the buffer at the intended experimental temperature. The pKa of pyrophosphoric acid at 25°C has four values: 0.85, 1.96, 6.60, and 9.41[4]. When preparing your buffer, select the pKa value closest to your desired experimental pH. It is also recommended to incorporate cryoprotectants, such as glycerol (B35011) or ethylene (B1197577) glycol, into your buffer. These agents can help to minimize pH shifts and prevent freezing. When preparing the buffer, dissolve the TSPP in the aqueous component first, then slowly add the cryoprotectant while monitoring the pH, making final adjustments at your target low temperature.
Q3: What is the solubility of TSPP at low temperatures, and how can I prevent it from precipitating out of solution?
A3: The solubility of this compound pyrophosphate decreases as the temperature drops. In water, its solubility is 3.16 g/100 mL in cold water, compared to 40.26 g/100 mL in boiling water[2]. To prevent precipitation in your low-temperature experiments, it is advisable to use a lower buffer concentration than you might at room temperature. The inclusion of cryosolvents like ethylene glycol or glycerol can also help to maintain the solubility of buffer components at sub-zero temperatures. Always prepare your buffer at the experimental temperature and visually inspect for any signs of precipitation before adding your enzyme and substrate.
Q4: My enzyme is a metalloenzyme. How can I avoid inhibition by the chelating effects of the pyrophosphate buffer?
A4: Pyrophosphate is a known chelating agent and can inhibit metalloenzymes by binding to essential metal cofactors[3]. To mitigate this, you can supplement the buffer with an excess of the required metal ion. The concentration of the supplemental metal should be empirically determined to ensure it is sufficient to saturate both the enzyme and the pyrophosphate without causing non-specific effects. Alternatively, if the chelating effect is too strong, consider using a different buffer system with weaker metal-binding properties.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Enzyme Kinetics Data
| Possible Cause | Troubleshooting Steps |
| pH Instability | - Prepare the TSPP buffer at the precise low temperature of your experiment. - Verify the final pH of the complete assay mixture (including substrate and any additives) at the experimental temperature. - Consider incorporating a cryoprotectant like glycerol or ethylene glycol to minimize pH shifts upon cooling. |
| Buffer Precipitation | - Prepare the buffer at the lowest temperature it will be used at to ensure all components remain in solution. - Use a lower concentration of TSPP. - Add cryosolvents to improve the solubility of buffer salts at sub-zero temperatures. - Visually inspect the buffer for any cloudiness or precipitate before use. |
| Inaccurate Temperature Control | - Ensure your temperature control system is accurately calibrated for the sub-zero range. - Allow all components of the assay to equilibrate to the target temperature before initiating the reaction. |
Issue 2: Low or No Enzyme Activity with a Metalloenzyme
| Possible Cause | Troubleshooting Steps |
| Chelation of Metal Cofactors | - Supplement the assay buffer with an excess of the specific metal ion required by your enzyme. Titrate the metal ion concentration to find the optimal level that restores activity without causing other inhibitory effects. - Pre-incubate the enzyme with the supplemental metal ion before adding it to the pyrophosphate-containing buffer. |
| Incorrect Buffer Preparation | - Ensure that the pH of the buffer is adjusted after the addition of all components, including any supplemental metal salts, at the final experimental temperature. |
| Alternative Buffer Choice | - If metal chelation remains a significant issue, consider switching to a non-chelating or weakly-chelating buffer suitable for your target pH and low-temperature conditions. |
Quantitative Data Summary
Table 1: pKa Values of Pyrophosphoric Acid at 25°C
| pKa | Value |
| pKa1 | 0.85 |
| pKa2 | 1.96 |
| pKa3 | 6.60 |
| pKa4 | 9.41 |
| (Data sourced from[4]) |
Table 2: Solubility of this compound Pyrophosphate in Water
| Temperature | Solubility ( g/100 mL) |
| Cold Water | 3.16 |
| 25°C | 6.7 |
| Boiling Water | 40.26 |
| (Data sourced from[2][5]) |
Experimental Protocols
Protocol 1: Preparation of a Low-Temperature this compound Pyrophosphate Buffer (pH 8.5 at -10°C) with 30% Ethylene Glycol
Materials:
-
This compound pyrophosphate (Na₄P₂O₇)
-
Ethylene glycol
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Calibrated low-temperature pH probe and meter
-
Chilling bath capable of maintaining -10°C
Procedure:
-
Prepare the Aqueous Component: In a beaker, dissolve the required amount of this compound pyrophosphate in 70% of the final desired volume of deionized water. Based on the pKa values, for a pH of 8.5, the relevant equilibrium is between HP₂O₇³⁻ and P₂O₇⁴⁻ (pKa₄ = 9.41)[4].
-
Cool the Solution: Place the beaker in the chilling bath and allow the solution to equilibrate to -10°C.
-
Add Cryoprotectant: Slowly add the required volume of pre-chilled ethylene glycol (30% of the final volume) to the aqueous TSPP solution while gently stirring.
-
Adjust pH: Immerse the calibrated low-temperature pH probe into the solution. Carefully adjust the pH to 8.5 using small additions of pre-chilled HCl or NaOH. Allow the solution to stabilize at -10°C between additions.
-
Final Volume: Once the target pH is stable at -10°C, bring the buffer to the final desired volume with pre-chilled deionized water.
-
Storage: Store the buffer at the intended experimental temperature or lower. Before use, always allow it to re-equilibrate to the experimental temperature and check for any signs of precipitation.
Visualizations
References
- 1. Changes in apparent pH on freezing aqueous buffer solutions and their relevance to biochemical electron-paramagnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Inhibition of liver microsomal inorganic pyrophosphate-glucose phosphotransferase and glucose 6-phosphate phosphohydrolase activities by metal-binding agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing pH for Heavy Metal Chelation with Tetrasodium Iminodisuccinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing pH for heavy metal chelation using tetrasodium iminodisuccinate (IDHA). IDHA is a readily biodegradable and effective chelating agent, and understanding the critical role of pH is essential for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in heavy metal chelation with this compound iminodisuccinate?
A1: The pH of the solution directly influences both the chelating agent and the metal ion. For this compound iminodisuccinate to effectively chelate a metal ion, its carboxyl groups need to be deprotonated, making the lone pair of electrons on the oxygen atoms available to form coordinate bonds with the metal. This deprotonation is pH-dependent. Concurrently, the metal ion's speciation in solution is also affected by pH. At higher pH values, many heavy metals will precipitate as insoluble hydroxides, rendering them unavailable for chelation.[1] Therefore, an optimal pH must be established to ensure the chelating agent is in its active form and the target metal ion is soluble and available for binding.
Q2: What is the general stability of this compound iminodisuccinate at different pH levels?
A2: this compound iminodisuccinate is stable for several hours in weakly acidic solutions (pH > 4-7) even at elevated temperatures (100°C). It also exhibits stability for weeks in strongly alkaline solutions at elevated temperatures (50°C).
Q3: Can I use this compound iminodisuccinate in acidic conditions below pH 4?
A3: While stable, the chelating efficacy of this compound iminodisuccinate is significantly reduced at lower pH values. In acidic conditions, the carboxyl groups of the molecule will be protonated, diminishing their ability to donate electrons and form stable complexes with metal ions.
Q4: How does the choice of buffer affect the chelation experiment?
A4: The buffer system is crucial for maintaining a stable pH throughout the experiment. However, it is important to select a buffer that does not interact with the metal ions of interest. For example, phosphate (B84403) buffers can precipitate certain metal ions, such as calcium and some heavy metals. It is recommended to use non-chelating buffers like HEPES or MES, depending on the target pH range.
Troubleshooting Guide
Issue 1: Low or no chelation of the target heavy metal is observed.
-
Possible Cause: The pH of the solution is outside the optimal range for the specific metal ion.
-
Troubleshooting Steps:
-
Refer to the "Optimal pH Ranges for Heavy Metal Chelation with this compound Iminodisuccinate" table below to verify the recommended pH for your target metal.
-
Carefully measure and adjust the pH of your experimental solution using a calibrated pH meter.
-
Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
-
-
-
Possible Cause: The this compound iminodisuccinate is not sufficiently deprotonated.
-
Troubleshooting Steps:
-
Increase the pH of the solution gradually while monitoring the chelation efficiency. Be cautious not to exceed the pH at which the metal hydroxide (B78521) precipitates.
-
-
-
Possible Cause: The presence of competing ions in the solution.
-
Troubleshooting Steps:
-
Analyze your sample for the presence of other metal ions that could compete with your target metal for binding to this compound iminodisuccinate.
-
If competing ions are present, consider a pre-treatment step to remove them or increase the molar ratio of the chelating agent to the total metal ion concentration.
-
-
Issue 2: Precipitation is observed upon addition of this compound iminodisuccinate or adjustment of pH.
-
Possible Cause: The pH is too high, leading to the formation of insoluble metal hydroxides.
-
Troubleshooting Steps:
-
Immediately lower the pH of the solution with a suitable acid (e.g., dilute HCl or HNO₃) until the precipitate dissolves.
-
Re-adjust the pH carefully to the lower end of the optimal range for your target metal.
-
Consider performing the chelation at a slightly lower pH, even if it results in a slightly lower chelation efficiency, to avoid precipitation.
-
-
-
Possible Cause: The concentration of the metal ion or the chelating agent is too high, exceeding the solubility of the resulting complex.
-
Troubleshooting Steps:
-
Dilute the reaction mixture.
-
Perform a solubility test of the metal-IDHA complex at the desired pH and concentration before running the main experiment.
-
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Inaccurate pH measurements.
-
Troubleshooting Steps:
-
Ensure your pH meter is properly calibrated before each use with fresh, certified buffer standards.
-
Allow the pH reading to stabilize before recording the value.
-
Make sure the temperature of the calibration buffers and the sample solution are similar.
-
-
-
Possible Cause: Degradation of stock solutions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of the metal salt and this compound iminodisuccinate.
-
Store stock solutions appropriately as recommended by the manufacturer.
-
-
Data Presentation
Table 1: Optimal pH Ranges for Heavy Metal Chelation with this compound Iminodisuccinate
| Heavy Metal Ion | Optimal pH Range | Remarks |
| Copper (Cu²⁺) | 6.0 - 8.0 | Effective chelation observed at neutral pH.[1] |
| Lead (Pb²⁺) | 6.0 - 8.0 | Neutral pH is optimal for removal from soil matrices. |
| Cadmium (Cd²⁺) | 7.0 - 9.0 | Chelation is less effective in mildly acidic and neutral systems; higher pH can be beneficial if precipitation is avoided. |
| Zinc (Zn²⁺) | 6.5 - 8.5 | The stability of the complex increases significantly in this range.[1] |
| Nickel (Ni²⁺) | 4.0 - 7.0 | Effective for removal from industrial solutions. |
| Manganese (Mn²⁺) | 7.0 - 9.0 | Chelation efficiency increases with pH in this range.[1] |
| Iron (Fe³⁺) | 4.0 - 7.0 | Forms stable complexes in weakly acidic to neutral conditions.[1] |
Note: These are general guidelines. The optimal pH can vary depending on the specific experimental conditions, including the matrix, temperature, and presence of other ions.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Heavy Metal Chelation
This protocol outlines a method to determine the optimal pH for the chelation of a specific heavy metal ion by this compound iminodisuccinate using UV-Vis spectrophotometry. This method assumes the formation of a colored complex or a change in the absorbance spectrum upon chelation.
Materials:
-
Stock solution of the target heavy metal salt (e.g., 10 mM)
-
Stock solution of this compound iminodisuccinate (e.g., 10 mM)
-
A series of buffers covering a wide pH range (e.g., pH 4 to 10)
-
Dilute HCl and NaOH for pH adjustment
-
UV-Vis spectrophotometer and cuvettes
-
Calibrated pH meter
Procedure:
-
Preparation of Test Solutions:
-
For each pH value to be tested, prepare a series of solutions in volumetric flasks.
-
To each flask, add a fixed volume of the heavy metal stock solution and the this compound iminodisuccinate stock solution (a 1:1 molar ratio is a good starting point).
-
Add a specific buffer to each flask to achieve the desired pH.
-
Prepare a blank solution for each pH containing only the buffer and the same concentration of this compound iminodisuccinate.
-
-
pH Measurement and Adjustment:
-
Measure the pH of each solution and adjust if necessary using dilute HCl or NaOH.
-
-
Incubation:
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
-
Spectrophotometric Measurement:
-
Scan the UV-Vis spectrum of each solution against its corresponding blank to identify the wavelength of maximum absorbance (λmax) of the metal-IDHA complex.
-
Measure the absorbance of all solutions at the determined λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of pH.
-
The pH at which the maximum absorbance is observed corresponds to the optimal pH for chelation under the tested conditions.
-
Mandatory Visualization
Caption: pH influence on heavy metal chelation with IDHA.
Caption: Workflow for determining optimal chelation pH.
References
Troubleshooting low efficiency of tetrasodium iminodisuccinate in metal removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency with tetrasodium iminodisuccinate (IDS) in metal removal experiments.
Troubleshooting Guide: Low Metal Removal Efficiency
This guide addresses common issues encountered when using this compound iminodisuccinate for metal chelation.
Question: Why am I observing low removal efficiency of metal ions with this compound iminodisuccinate?
Answer: The efficiency of this compound iminodisuccinate (IDS) in chelating and removing metal ions is influenced by several key experimental parameters. Low efficiency can often be attributed to suboptimal conditions. The following sections provide a systematic approach to troubleshooting.
A logical workflow for troubleshooting low efficiency is presented below.
Caption: Troubleshooting workflow for low IDS efficiency.
pH of the Solution
The pH of the reaction medium is a critical factor in the chelation efficiency of IDS. The effectiveness of IDS is significantly dependent on the pH, as it affects both the speciation of the metal ions and the protonation state of the chelating agent.
-
Issue: The pH of your solution may be outside the optimal range for the target metal ion.
-
Troubleshooting Steps:
-
Measure the pH of your experimental solution.
-
Adjust the pH to the optimal range for the specific metal you are trying to remove. For many divalent and trivalent metal ions, a neutral to slightly alkaline pH is often more effective.[1][2] For instance, a pH of 7 has been identified as optimal for the removal of Cu, Pb, and Cd from soil.[1]
-
Be aware that in strongly acidic conditions (pH < 4-7), the stability of IDS can decrease, especially at elevated temperatures.[3]
-
Concentration of this compound Iminodisuccinate
The molar ratio of IDS to the metal ions is crucial for effective chelation.
-
Issue: The concentration of IDS may be insufficient to chelate all the target metal ions present in the solution.
-
Troubleshooting Steps:
-
Calculate the molar concentration of your target metal ions.
-
Ensure the molar ratio of IDS to metal ions is appropriate. In some cases, a 1:1 molar ratio is effective, while for others, a higher ratio may be necessary to drive the equilibrium towards complex formation.[1] For example, removing cadmium from industrial sludge required a 7:1 molar ratio of IDS to heavy metals.[1]
-
Experiment with a range of IDS concentrations to determine the optimal level for your specific application.
-
Reaction Temperature
Temperature can influence the rate of chelation and the stability of the metal-IDS complex.
-
Issue: The reaction temperature may be too low, resulting in slow kinetics, or too high, potentially leading to the degradation of the IDS.
-
Troubleshooting Steps:
-
IDS is generally stable up to 100°C in weakly acidic to strongly alkaline solutions.[3] Some sources indicate a decomposition temperature exceeding 200°C.[4]
-
For most applications, ambient temperature (around 25°C) is sufficient.[1]
-
If reaction kinetics are slow, a moderate increase in temperature (e.g., to 40-50°C) may improve efficiency, but it's essential to remain within the stability range of IDS.[5]
-
Contact Time
Sufficient time is required for the chelation reaction to reach equilibrium.
-
Issue: The duration of contact between the IDS solution and the metal-containing sample may be too short.
-
Troubleshooting Steps:
-
Review your experimental protocol and consider increasing the contact time.
-
Studies have shown that a contact time of 24 hours can be optimal for achieving high removal efficiencies for certain metals.[1]
-
Conduct a time-course experiment to determine the point at which metal removal plateaus.
-
Presence of Interfering Ions
The presence of other metal ions can compete with the target metal for chelation by IDS.
-
Issue: High concentrations of non-target cations (e.g., Ca²⁺, Mg²⁺) can reduce the availability of IDS for the target metal.[2]
-
Troubleshooting Steps:
-
Analyze your sample for the presence of other metal ions.
-
If interfering ions are present in high concentrations, you may need to increase the concentration of IDS to ensure there is enough to bind with the target metal.
-
Consider a pre-treatment step to remove highly abundant interfering ions if feasible.
-
The following diagram illustrates the chelation of a metal ion by this compound iminodisuccinate.
Caption: Chelation of a metal ion by IDS.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound iminodisuccinate under different pH and temperature conditions?
A1: this compound iminodisuccinate is stable for several hours in weakly acidic solutions (pH > 4-7) even at 100°C and for weeks in strongly alkaline solutions at elevated temperatures (50°C).[3] In a 0.25% aqueous solution, it exhibits a pH of 11.5.[3]
Q2: How does the chelating strength of this compound iminodisuccinate compare to other common chelating agents like EDTA?
A2: The calcium binding capacity of this compound iminodisuccinate is approximately 230 mg CaCO₃/g, which is between that of DTPA (210 mg CaCO₃/g) and EDTA (280 mg CaCO₃/g).[3] While EDTA may show higher stability constants for some metals, IDS is a readily biodegradable alternative.[3][6]
Q3: Are there any known interferences with common analytical techniques when using this compound iminodisuccinate?
A3: While IDS itself is not known to directly interfere with common analytical techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) for metal quantification, the formation of stable metal-IDS complexes can potentially affect sample preparation steps or certain colorimetric assays. It is always recommended to run appropriate controls and blanks containing IDS to account for any matrix effects.
Q4: Can this compound iminodisuccinate be used in drug development applications?
A4: Yes, in drug development and pharmaceutical formulations, chelating agents like IDS can be used to sequester metal ions that might otherwise catalyze the degradation of active pharmaceutical ingredients (APIs). By binding to trace metal impurities, IDS can enhance the stability and shelf-life of drug products. Its biodegradable nature makes it an attractive alternative to less environmentally friendly chelators.[]
Data Presentation
Table 1: Stability Constants (log K) of Iminodisuccinic Acid (ISA) with Various Metal Ions
| Metal Ion | log K₁ |
| Cu(II) | 16.5 |
| Zn(II) | 10.4 |
| Mn(II) | 7.5 |
| Fe(III) | 11.4 |
Data sourced from potentiometric titration at 25°C in 0.1 M NaCl solution.[8][9]
Table 2: Optimal Conditions for Metal Removal from Contaminated Soil using IDS
| Parameter | Optimal Value |
| pH | 7 |
| IDS Concentration | 10 mmol/L |
| Liquid/Soil Ratio | 10:1 |
| Temperature | 25°C |
| Contact Duration | 24 hours |
Data from a study on simulated contaminated soil.[1]
Experimental Protocols
Protocol 1: General Procedure for Evaluating Metal Removal Efficiency
This protocol provides a general framework for assessing the efficiency of this compound iminodisuccinate in removing metal ions from an aqueous solution.
1. Materials:
-
This compound iminodisuccinate (IDS) solution of known concentration.
-
Aqueous sample containing the target metal ion(s).
-
pH meter and calibration buffers.
-
Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH).
-
Volumetric flasks and pipettes.
-
Shaker or magnetic stirrer.
-
Centrifuge (if dealing with solid matrices).
-
Analytical instrument for metal quantification (e.g., AAS, ICP-OES, ICP-MS).
2. Procedure:
-
Sample Preparation: Characterize the initial concentration of the target metal ion(s) in your sample.
-
pH Adjustment: Take a known volume of your sample and adjust the pH to the desired level using dilute acid or base.
-
Addition of IDS: Add a specific volume of the IDS stock solution to achieve the desired molar ratio of IDS to the target metal ion.
-
Incubation: Agitate the mixture at a controlled temperature for a predetermined contact time.
-
Separation (if applicable): If your sample contains solids, centrifuge the mixture and collect the supernatant for analysis.
-
Metal Analysis: Determine the concentration of the target metal ion(s) in the treated solution.
-
Calculation of Removal Efficiency:
-
Removal Efficiency (%) = [ (Initial Concentration - Final Concentration) / Initial Concentration ] * 100
-
3. Controls:
-
Negative Control: A sample without the addition of IDS to account for any metal precipitation or adsorption to container walls.
-
Blank: A solution containing only IDS in the same matrix to check for any background metal contamination from the chelating agent.
Protocol 2: Spectrophotometric Assay for Chelation Capacity
This protocol is adapted from methods used to assess the chelation of Fe²⁺ and can be modified for other metal ions that form a colored complex with an indicator dye.[10][11]
1. Principle: The chelating agent (IDS) competes with a colorimetric indicator (e.g., ferrozine (B1204870) for Fe²⁺) for the metal ion. The reduction in the color of the metal-indicator complex is proportional to the chelating capacity of the sample.
2. Reagents:
-
This compound iminodisuccinate solution (as the sample).
-
FeCl₂ solution (e.g., 2 mM).
-
Ferrozine solution (e.g., 5 mM).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
96-well microplate.
-
Microplate reader.
3. Procedure:
-
In a 96-well microplate, add a specific volume of your IDS solution at various concentrations.
-
Add a solution of the metal ion (e.g., FeCl₂) to each well and incubate briefly to allow for chelation.
-
Initiate the color reaction by adding the indicator solution (e.g., ferrozine).
-
After a short incubation period (e.g., 10 minutes) at room temperature, measure the absorbance at the appropriate wavelength (e.g., ~562 nm for the Fe²⁺-ferrozine complex).
-
Calculation of Chelating Activity:
-
Chelating Activity (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100
-
The control contains all reagents except the IDS solution.
-
This protocol can be adapted for other metal ions by selecting an appropriate metal-indicator pair.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. yuanlianchem.com [yuanlianchem.com]
- 3. This compound iminodisuccinate - Wikipedia [en.wikipedia.org]
- 4. yuanlianchem.com [yuanlianchem.com]
- 5. yuanlianchem.com [yuanlianchem.com]
- 6. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Impact of Tetrasodium Iminodisuccinate on Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using tetrasodium iminodisuccinate in their experiments and need to assess its impact on common cell viability assays.
Introduction
This compound iminodisuccinate is a biodegradable chelating agent that is increasingly used in various formulations.[1][2] Its ability to bind divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can potentially interfere with cell viability assays that are dependent on enzymatic activities sensitive to metal ion concentrations. This guide will help you navigate these potential issues and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound iminodisuccinate and why might it interfere with my cell viability assay?
A1: this compound iminodisuccinate is a chelating agent, meaning it binds to metal ions in a solution.[1][2] Many essential cellular enzymes, including mitochondrial dehydrogenases and lactate (B86563) dehydrogenase (LDH), require divalent cations like Mg²⁺ and Mn²⁺ as cofactors for their activity. By sequestering these ions, this compound iminodisuccinate can inhibit these enzymes, leading to inaccurate readings in cell viability assays that measure their activity (e.g., MTT, MTS, XTT, WST-1, and LDH assays).
Q2: Can this compound iminodisuccinate directly react with the assay reagents?
A2: While direct evidence for this compound iminodisuccinate is limited, some compounds with reducing potential can directly reduce tetrazolium salts (like MTT, MTS, XTT, and WST-1) to their colored formazan (B1609692) product, leading to a false-positive signal for cell viability. It is crucial to run a cell-free control to test for any direct chemical interaction between this compound iminodisuccinate and your assay reagent.
Q3: Is the interference concentration-dependent?
A3: Yes, the potential interference from this compound iminodisuccinate is expected to be concentration-dependent. At low concentrations, the effect may be negligible, while at higher concentrations, the chelating effect can become significant enough to impact enzyme function or even induce cytotoxicity.
Q4: How can I determine if this compound iminodisuccinate is cytotoxic to my cells?
A4: To distinguish between assay interference and true cytotoxicity, it is recommended to use an alternative viability assay that is less susceptible to interference from chelating agents. An example is the Trypan Blue exclusion assay, which is a dye-based method that assesses cell membrane integrity. Comparing the results from a metabolic assay (like MTT) with a membrane integrity assay can help elucidate the nature of the observed effect.
Troubleshooting Guides
Issue 1: Decreased Signal in Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)
Possible Cause:
-
Inhibition of Mitochondrial Dehydrogenases: Tetrazolium-based assays rely on the activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan. These enzymes often require divalent cations as cofactors. This compound iminodisuccinate may be chelating these essential ions, leading to decreased enzyme activity and a lower colorimetric signal, which could be misinterpreted as decreased cell viability.
Troubleshooting Steps:
-
Run a Cell-Free Control: To rule out direct interference with the assay reagents, incubate this compound iminodisuccinate with the assay medium and the tetrazolium salt in the absence of cells. If a color change occurs, it indicates a direct chemical reaction.
-
Supplement with Divalent Cations: In your experimental setup, try supplementing the cell culture medium with additional Mg²⁺ or Mn²⁺ to counteract the chelating effect of this compound iminodisuccinate. Be sure to run appropriate controls to assess the effect of the added cations alone.
-
Optimize Incubation Time: Reducing the incubation time of the cells with this compound iminodisuccinate might minimize its inhibitory effect on the enzymes before the viability measurement is taken.
-
Use an Alternative Assay: Consider using a non-enzymatic endpoint, such as a protease viability marker assay or an ATP-based assay, which may be less sensitive to the chelation of divalent cations.[3]
Issue 2: Inconsistent or Unexpected Results with the LDH Assay
Possible Cause:
-
Modulation of LDH Activity: The activity of lactate dehydrogenase (LDH) can be influenced by the presence of certain metal ions. While some metal ions can inhibit LDH, others might enhance its activity.[1] By altering the concentration of free divalent cations in the culture supernatant, this compound iminodisuccinate could be modulating the activity of the released LDH, leading to either an underestimation or overestimation of cytotoxicity.
Troubleshooting Steps:
-
Spike-in Control: Add a known amount of purified LDH to your cell-free culture supernatant containing this compound iminodisuccinate and measure the LDH activity. Compare this to the activity of the same amount of LDH in a supernatant without the chelating agent. This will reveal if this compound iminodisuccinate is directly affecting the enzyme's activity.
-
Dilute the Supernatant: Diluting the supernatant before performing the LDH assay might reduce the concentration of this compound iminodisuccinate to a level where it no longer significantly interferes with the enzyme.
-
Confirm with a Different Cytotoxicity Assay: Use an alternative method to measure cell death, such as a fluorescent dye-based assay that stains dead cells (e.g., Propidium Iodide or 7-AAD staining followed by flow cytometry or fluorescence microscopy).
Data Presentation
Table 1: Potential Impact of this compound Iminodisuccinate on Common Cell Viability Assays
| Assay Type | Assay Principle | Potential Interference by this compound Iminodisuccinate | Recommended Control Experiment |
| Tetrazolium-Based (MTT, MTS, XTT, WST-1) | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[4] | Inhibition of dehydrogenases due to chelation of essential divalent cations (e.g., Mg²⁺, Mn²⁺). | Cell-free assay with this compound iminodisuccinate and assay reagent. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells.[5] | Modulation of LDH enzyme activity by altering the concentration of free divalent cations. | Spike-in of purified LDH into a solution containing this compound iminodisuccinate. |
| Resazurin (B115843) (AlamarBlue) Assay | Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. | Potential inhibition of reductases due to cofactor chelation. | Cell-free assay with this compound iminodisuccinate and resazurin. |
| ATP-Based Assays | Quantification of ATP, which is present in metabolically active cells.[6] | Less likely to be directly affected, but ATP synthesis can be indirectly impacted by mitochondrial dysfunction. | Compare results with another non-metabolic assay. |
| Protease Viability Marker Assay | Measurement of protease activity in viable cells.[3] | Less likely to be affected, as these proteases are typically not metalloenzymes. | Compare results with another non-metabolic assay. |
| Dye Exclusion Assays (Trypan Blue) | Assessment of cell membrane integrity.[3] | No direct interference expected. | Visual confirmation of cell morphology. |
Experimental Protocols
Protocol: Cell-Free Interference Assay for Tetrazolium-Based Reagents
-
Prepare a series of dilutions of this compound iminodisuccinate in your standard cell culture medium without cells.
-
Add the appropriate tetrazolium salt reagent (MTT, MTS, XTT, or WST-1) to each dilution.
-
Include a positive control (e.g., a reducing agent like ascorbic acid) and a negative control (medium with reagent only).
-
Incubate the plate under the same conditions as your cell-based assay.
-
Measure the absorbance at the appropriate wavelength.
-
A significant increase in absorbance in the presence of this compound iminodisuccinate compared to the negative control indicates direct reduction of the tetrazolium salt.
Protocol: LDH Activity Modulation Assay
-
Prepare a solution of this compound iminodisuccinate at the highest concentration used in your experiments in cell-free culture medium.
-
Add a known amount of purified LDH (commercially available) to this solution.
-
As a control, add the same amount of LDH to the culture medium without this compound iminodisuccinate.
-
Perform the LDH assay according to the manufacturer's protocol.
-
A significant difference in LDH activity between the two conditions indicates that this compound iminodisuccinate is modulating the enzyme's activity.
Mandatory Visualizations
Caption: A generalized workflow for assessing the impact of this compound iminodisuccinate on cell viability.
Caption: A troubleshooting decision tree for unexpected results in cell viability assays with this compound iminodisuccinate.
Caption: Potential mechanism of this compound iminodisuccinate interference in tetrazolium-based viability assays.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Tetrasodium Iminodisuccinate in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of tetrasodium iminodisuccinate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound iminodisuccinate and why is its solubility in organic solvents a concern?
This compound iminodisuccinate is a biodegradable chelating agent with a highly ionic nature.[1][2] While it is readily soluble in water, its ionic character leads to very low solubility in most organic solvents.[1][3] This poses a significant challenge in experimental setups where it needs to be homogeneously mixed with non-aqueous reagents, such as in organic synthesis, formulation studies, or specific analytical procedures.
Q2: Are there any organic solvents in which this compound iminodisuccinate shows some solubility?
Q3: What are the primary reasons for the poor solubility of this compound iminodisuccinate in organic solvents?
The poor solubility is primarily due to the high lattice energy of this ionic salt and the large difference in polarity between the salt and most organic solvents. Organic solvents, even polar ones, are generally less capable of overcoming the strong electrostatic forces holding the sodium cations and iminodisuccinate anions together in the crystal lattice compared to water.
Q4: Can I use the disodium (B8443419) or acid form of iminodisuccinate to improve organic solvent solubility?
The free acid form of iminodisuccinate, having carboxylic acid groups, may show slightly improved solubility in polar protic solvents like alcohols compared to the this compound salt. However, it will likely remain poorly soluble in non-polar solvents. The disodium salt will still be highly ionic and is expected to have very limited solubility in most organic solvents.
Troubleshooting Guides
Issue 1: this compound iminodisuccinate powder does not dissolve in my organic solvent.
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too non-polar to dissolve the highly ionic salt.
-
Low Temperature: Solubility of salts often decreases at lower temperatures.
-
Insufficient Mixing: Inadequate agitation may not provide enough energy to break the crystal lattice.
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a more polar aprotic solvent. Refer to the table below for a qualitative guide.
-
Temperature Increase: Gently warm the mixture while stirring. Be cautious and ensure the solvent's boiling point is not exceeded and that the compound is stable at the elevated temperature.
-
Sonication: Use an ultrasonic bath to provide energy to aid in the dissolution process.
-
Co-Solvent Approach: Introduce a small amount of a co-solvent in which the salt is more soluble. See the detailed protocol below.
Issue 2: The compound precipitates out of the organic solvent after initial dissolution.
Potential Causes:
-
Supersaturation: The initial dissolution may have been achieved under conditions (e.g., heating) that led to a supersaturated solution, which is unstable at ambient temperature.
-
"Solvent Shock": Rapidly adding a concentrated stock solution of this compound iminodisuccinate in a small amount of a good solvent (like water) to a larger volume of a poor organic solvent can cause immediate precipitation.[4]
-
Change in Temperature: A decrease in temperature can cause the compound to crash out of the solution.
Troubleshooting Steps:
-
Maintain Temperature: If dissolution was achieved at a higher temperature, try to maintain that temperature throughout your experiment if feasible.
-
Slow Addition: When using a co-solvent, add the stock solution dropwise to the organic solvent with vigorous stirring to allow for gradual mixing and prevent localized high concentrations.
-
Lower Concentration: Work with more dilute solutions to stay below the saturation point in the chosen solvent system.
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound Iminodisuccinate in Common Organic Solvents
| Solvent Category | Solvent Examples | Estimated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Very Low to Insoluble | The polar O-H bond can interact with the salt, but the non-polar alkyl chain limits overall solvation capacity for a polysalt. |
| Polar Aprotic | DMSO, DMF | Low to Sparingly Soluble | These solvents have high dielectric constants and can solvate cations well, offering the best potential for dissolution among common organic solvents. |
| Non-Polar | Hexane, Toluene | Insoluble | The large difference in polarity results in negligible interaction between the solvent and the ionic salt. |
| Other | Acetone, Acetonitrile | Very Low to Insoluble | While polar, their ability to dissolve highly ionic salts like this compound iminodisuccinate is limited. |
Note: This table is based on general chemical principles of solubility for polysalts and not on direct experimental data for this compound iminodisuccinate.
Experimental Protocols
Protocol 1: Co-Solvent Method for Enhancing Solubility
This protocol describes a general method for using a co-solvent to improve the solubility of this compound iminodisuccinate in an organic solvent.
Materials:
-
This compound iminodisuccinate
-
Primary organic solvent (e.g., DMF)
-
Co-solvent (e.g., deionized water or DMSO)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of this compound iminodisuccinate in the co-solvent (e.g., 100 mg/mL in deionized water). Ensure it is fully dissolved.
-
In a separate flask, place the desired volume of the primary organic solvent.
-
Begin vigorously stirring the primary organic solvent.
-
Slowly, add the stock solution dropwise to the stirring organic solvent.
-
Monitor for any signs of precipitation. If cloudiness appears, stop the addition and allow it to stir for a longer period. It might be necessary to use a more dilute final concentration.
-
Once the desired concentration is reached and the solution remains clear, it is ready for use. Note the final percentage of the co-solvent in your mixture, as this may affect subsequent reactions.
Protocol 2: Phase-Transfer Catalysis for Application in Biphasic Systems
This protocol is for situations where this compound iminodisuccinate is required to react with a substrate that is soluble in a non-polar organic solvent.
Materials:
-
This compound iminodisuccinate
-
Non-polar organic solvent (e.g., Toluene)
-
Deionized water
-
Phase-transfer catalyst (PTC), such as Tetrabutylammonium bromide (TBAB) or a crown ether.
-
Reactant in the organic phase
-
Separatory funnel or reaction vessel with vigorous stirring capabilities
Procedure:
-
Prepare an aqueous solution of this compound iminodisuccinate (e.g., 0.5 M).
-
Prepare a solution of your reactant in the non-polar organic solvent.
-
Combine the aqueous and organic solutions in a reaction vessel.
-
Add the phase-transfer catalyst to the biphasic mixture. A typical starting concentration for the PTC is 1-5 mol% relative to the limiting reagent.
-
Stir the mixture vigorously to create a large surface area between the two phases, facilitating the transfer of the iminodisuccinate anion into the organic phase.
-
Maintain the reaction at the desired temperature and monitor its progress by suitable analytical methods (e.g., TLC, GC, HPLC).
-
Upon completion, stop the stirring and allow the layers to separate. The product can then be isolated from the organic phase.
Visualizations
Caption: Workflow for the co-solvent method to improve solubility.
Caption: Logical diagram of the phase-transfer catalysis process.
References
Technical Support Center: Ensuring Complete Biodegradation of Tetrasodium Iminodisuccinate in Waste Streams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete biodegradation of tetrasodium iminodisuccinate (IDS) in their experimental waste streams.
Frequently Asked Questions (FAQs)
Q1: What is this compound iminodisuccinate (IDS) and why is its biodegradation important?
A1: this compound iminodisuccinate is a biodegradable chelating agent used as a substitute for poorly biodegradable aminopolycarboxylates like EDTA. Its complete biodegradation is crucial to prevent the mobilization of heavy metals in the environment and to ensure that waste streams from research and manufacturing processes are environmentally benign.[1]
Q2: Is this compound iminodisuccinate considered readily biodegradable?
A2: Yes, this compound iminodisuccinate is classified as readily biodegradable according to OECD guidelines.[1] Studies have shown high rates of biodegradation in standard tests such as the OECD 301 F (Manometric Respirometry Test).
Q3: What are the primary products of IDS biodegradation?
A3: The aerobic biodegradation of IDS by microorganisms, such as Agrobacterium tumefaciens, proceeds via an enzymatic pathway involving an epimerase and a C-N lyase. This process breaks down the different stereoisomers of IDS into naturally occurring substances: fumaric acid and aspartic acid, which are then further mineralized.
Q4: Can the presence of metal ions in my waste stream affect IDS biodegradation?
A4: Yes. The biodegradability of IDS can be influenced by the metal ions it has chelated. Complexes with alkaline earth metals (e.g., Ca²⁺, Mg²⁺) are readily biodegradable. However, complexes with some heavy metals, such as copper (Cu²⁺) and manganese (Mn²⁺), may exhibit slower degradation rates.
Q5: What is the optimal pH and temperature for IDS biodegradation?
A5: The optimal conditions for the enzymatic degradation of IDS are generally in the neutral to slightly alkaline pH range (pH 7.0-8.5) and mesophilic temperatures (20-40°C). Extreme pH values and temperatures can inhibit microbial activity and reduce the rate of biodegradation.
Troubleshooting Guide for Incomplete Biodegradation
This guide addresses common issues that may lead to the incomplete biodegradation of this compound iminodisuccinate in laboratory and industrial waste streams.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low overall biodegradation (<60% in 28 days) | 1. Inhibitory Substances: Presence of heavy metals or other toxic compounds in the waste stream.[2][3] 2. Unfavorable Environmental Conditions: pH or temperature of the waste stream is outside the optimal range for microbial activity. 3. Insufficient Microbial Population: The microbial inoculum may be too small or not adapted to IDS. | 1. Identify and Mitigate Inhibitors: Analyze the waste stream for common inhibitors (see Table 1). If present, consider pre-treatment to reduce their concentration. 2. Adjust Environmental Conditions: Monitor and adjust the pH of the waste stream to a neutral range (6.5-8.5). Ensure the temperature is maintained within the optimal range for microbial activity (typically 20-35°C). 3. Enhance Microbial Activity: Consider acclimatizing the activated sludge to IDS by gradually introducing it into the biomass. Ensure a sufficient biomass concentration in the reactor. |
| Initial lag phase before biodegradation starts | 1. Microbial Acclimation Period: The microorganisms in the activated sludge may require a period of adaptation to produce the necessary enzymes for IDS degradation.[4][5] 2. Low Initial Concentration of IDS-degrading Microbes: The initial population of bacteria capable of degrading IDS may be low. | 1. Allow for Acclimation: Continue the experiment, as the degradation may commence after a lag phase. For continuous systems, a gradual introduction of IDS can help in the selection and growth of IDS-degrading microorganisms. 2. Bioaugmentation: Consider seeding the reactor with a microbial consortium known to degrade IDS, if available. |
| Biodegradation starts but plateaus before completion | 1. Nutrient Limitation: The waste stream may be deficient in essential nutrients like nitrogen and phosphorus, which are required for microbial growth. 2. Formation of Recalcitrant Metal Complexes: Presence of heavy metals that form IDS complexes with lower bioavailability. 3. Product Inhibition: Although less common with IDS, high concentrations of intermediate metabolites could potentially inhibit further degradation. | 1. Nutrient Supplementation: Ensure a balanced nutrient ratio (e.g., BOD:N:P of 100:5:1) in the waste stream to support microbial growth.[6] 2. Analyze for Heavy Metals: If heavy metals are suspected, analyze their concentrations and consider pre-treatment options. 3. Dilution: If the initial concentration of IDS is very high, consider diluting the waste stream. |
| Foaming in the bioreactor | 1. High Surfactant Concentration: IDS is often used in formulations with surfactants. 2. Filamentous Bacteria Overgrowth: This can be caused by factors such as low dissolved oxygen or nutrient imbalance.[6] | 1. Antifoaming Agents: Use appropriate antifoaming agents as a temporary measure. 2. Optimize Operating Conditions: Ensure adequate dissolved oxygen levels (>2 mg/L) and balanced nutrients to control the growth of filamentous bacteria.[6] |
Quantitative Data on Factors Affecting Biodegradation
Table 1: Inhibitory Concentrations of Common Heavy Metals on Activated Sludge Respiration
| Heavy Metal | 50% Inhibition Concentration (IC50) for Nitrifying Bacteria | General Inhibitory Effects on Heterotrophic Bacteria |
| Copper (Cu²⁺) | 0.08 mg/L[3] | Severe inhibition at concentrations as low as 10 mg/L.[3] |
| Zinc (Zn²⁺) | 0.35 mg/L[3] | Inhibition starts at concentrations above 0.5 mg/L.[3] |
| Chromium (Cr⁶⁺) | Highly toxic, with significant inhibition above 10 mg/L.[2] | Can be the most toxic heavy metal for aerobic activated sludge.[2] |
| Cadmium (Cd²⁺) | Varies depending on sludge characteristics. | Generally considered highly toxic to microorganisms. |
| Nickel (Ni²⁺) | Varies depending on sludge characteristics. | Can inhibit microbial respiration at elevated concentrations. |
Note: The inhibitory effects can vary significantly depending on the specific microbial community, water chemistry, and acclimation period.
Experimental Protocols
Protocol 1: Assessment of Ready Biodegradability using OECD 301F (Manometric Respirometry Test)
This protocol provides a summary of the steps involved in assessing the ready biodegradability of this compound iminodisuccinate.
1. Principle: A solution of IDS in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) in a closed respirometer. The consumption of oxygen by the microorganisms during the biodegradation of IDS is measured over 28 days.
2. Materials:
-
This compound iminodisuccinate (test substance)
-
Reference substance (e.g., sodium benzoate)
-
Mineral medium (as per OECD 301 guidelines)
-
Activated sludge from a domestic wastewater treatment plant (inoculum)
-
Manometric respirometer system
3. Procedure:
-
Preparation of Inoculum: The activated sludge is washed and resuspended in the mineral medium to a specific concentration.
-
Test Setup:
-
Test Vessels: Add mineral medium, inoculum, and IDS to the respirometer bottles.
-
Blank Controls: Add mineral medium and inoculum only.
-
Reference Controls: Add mineral medium, inoculum, and the reference substance.
-
Toxicity Control: Add mineral medium, inoculum, IDS, and the reference substance.
-
-
Incubation: The sealed bottles are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days. The oxygen consumption is continuously monitored by the respirometer.
-
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of IDS.
4. Pass Criteria: The substance is considered readily biodegradable if at least 60% of the ThOD is reached within a 10-day window during the 28-day test period.
Protocol 2: Quantification of this compound Iminodisuccinate in Aqueous Samples by HPLC-UV
This generalized protocol is based on methods for analyzing similar organic acids and can be adapted for the quantification of IDS.[7][8][9]
1. Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify IDS from other components in an aqueous sample. The method often involves ion-pair or ion-suppression chromatography to retain the polar IDS on a reversed-phase column.
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for highly aqueous mobile phases (e.g., Ascentis® Express AQ-C18 or ZORBAX SB Aq).[4][7]
3. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
High-purity water
-
Buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) formate)
-
Acid for pH adjustment (e.g., formic acid or phosphoric acid)
-
Mobile Phase Example: Isocratic elution with a buffered aqueous solution (e.g., 20 mM potassium phosphate at pH 2.7) or a gradient with acetonitrile.[7]
4. Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.
-
If the concentration of IDS is expected to be high, dilute the sample with the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample clean-up.
5. Chromatographic Conditions (Example):
-
Column Temperature: 30-40°C
-
Flow Rate: 0.8 - 1.0 mL/min
-
Injection Volume: 10-20 µL
-
UV Detection Wavelength: Approximately 210-220 nm (as carboxyl groups absorb in this region). A wavelength scan of an IDS standard should be performed to determine the optimal wavelength.[9]
6. Calibration and Quantification:
-
Prepare a series of standard solutions of IDS of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the IDS concentration using the calibration curve.
Visualizations
Caption: Enzymatic degradation pathway of this compound iminodisuccinate stereoisomers.
Caption: Logical workflow for troubleshooting incomplete IDS biodegradation.
References
- 1. Biodegradable chelating agents for enhancing phytoremediation: Mechanisms, market feasibility, and future studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. naun.org [naun.org]
- 3. iwaponline.com [iwaponline.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Activated Sludge System Troubleshooting: Expert Solutions Guide [sludgedryer.in]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scioninstruments.com [scioninstruments.com]
Validation & Comparative
Comparing the efficacy of tetrasodium EDTA and other chelators for DNase inhibition
For researchers, scientists, and drug development professionals, safeguarding the integrity of DNA is paramount. Deoxyribonucleases (DNases), enzymes that degrade DNA, are a common threat in molecular biology workflows. Chelating agents are the first line of defense, and this guide provides a comprehensive comparison of the efficacy of three widely used chelators—Tetrasodium EDTA, EGTA, and Sodium Citrate (B86180)—in inhibiting DNase activity.
This guide delves into the quantitative performance of these chelators, offering a clear comparison based on available experimental data. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.
At a Glance: Comparing Chelator Efficacy
The primary mechanism by which this compound EDTA, EGTA, and Sodium Citrate inhibit DNase I is through the chelation of divalent metal cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for DNase activity. By sequestering these ions, the chelators effectively inactivate the enzyme.
| Chelator | Type | Reported Efficacy (IC50 or Effective Concentration) | Key Considerations |
| This compound EDTA | Chelator | IC50: 5.70 x 10⁻⁵ M to 1.46 x 10⁻⁴ M | Broad-spectrum chelator of divalent cations. Highly effective at low concentrations. May inhibit downstream enzymatic reactions that require Mg²⁺ or Ca²⁺ (e.g., PCR). |
| EGTA | Chelator | No direct DNase I IC50 found; effective at high concentrations. | Higher selectivity for Ca²⁺ over Mg²⁺. May be preferable when Mg²⁺-dependent enzymes are used in subsequent steps. |
| Sodium Citrate | Chelator | 45 mM shown to eliminate DNase activity. | Weaker chelator than EDTA, requiring higher concentrations for effective inhibition. Commonly used as an anticoagulant. |
Note: The IC50 values and effective concentrations are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
The Science Behind the Shield: Mechanism of Action
DNase I requires divalent cations like Mg²⁺ and Ca²⁺ to function. These ions are crucial for the enzyme's catalytic activity and proper folding. Chelating agents like EDTA, EGTA, and citrate have a high affinity for these metal ions. They effectively "trap" the ions, making them unavailable to the DNase I enzyme. This sequestration of essential cofactors leads to the inhibition of the enzyme's ability to degrade DNA.
Caption: Mechanism of DNase I inhibition by chelators.
Experimental Protocols: Putting Chelators to the Test
To quantitatively assess the efficacy of different chelators, several experimental assays can be employed. Below are detailed protocols for three common methods.
Fluorometric DNase Inhibition Assay
This assay provides a high-throughput method to measure DNase activity by monitoring the increase in fluorescence of a DNA-specific dye as the DNA is degraded.
Materials:
-
DNase I
-
Chelators (this compound EDTA, EGTA, Sodium Citrate) at various concentrations
-
DNA substrate (e.g., calf thymus DNA)
-
DNA-binding fluorescent dye (e.g., PicoGreen™)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DNase I in an appropriate buffer.
-
Prepare serial dilutions of each chelator in the assay buffer.
-
Prepare a working solution of the DNA substrate in the assay buffer.
-
Prepare the fluorescent dye according to the manufacturer's instructions.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, add a specific volume of the DNA substrate solution.
-
Add the serially diluted chelator solutions to the respective wells. Include a control well with no chelator.
-
Initiate the reaction by adding a fixed amount of DNase I to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a solution of the fluorescent dye, which will also bind to the remaining DNA.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Calculate the percentage of DNase inhibition for each chelator concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log of the chelator concentration to determine the IC50 value.
-
qPCR-Based DNase Activity Assay
This highly sensitive method quantifies the degradation of a specific DNA template by measuring the increase in the cycle threshold (Ct) value in a quantitative polymerase chain reaction (qPCR).
Materials:
-
DNase I
-
Chelators (this compound EDTA, EGTA, Sodium Citrate) at various concentrations
-
A specific DNA template (e.g., a plasmid or a PCR product)
-
Primers and probe for the specific DNA template
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Prepare the DNase Reaction:
-
Prepare a reaction mix containing the DNA template and the assay buffer (including Mg²⁺ and Ca²⁺).
-
Add serial dilutions of the chelators to respective tubes. Include a control tube with no chelator.
-
Add a fixed amount of DNase I to each tube to start the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specific time (e.g., 15 minutes).
-
-
DNase Inactivation:
-
Inactivate the DNase I by heating the samples (e.g., 75°C for 10 minutes). It is crucial to add a chelator like EDTA before this step if not already present to prevent heat-induced DNA degradation.
-
-
qPCR Analysis:
-
Use an aliquot of the reaction mixture as the template for a qPCR reaction using primers and a probe specific to the DNA template.
-
Run the qPCR according to the instrument's protocol.
-
-
Data Analysis:
-
A higher Ct value indicates more degradation of the DNA template and thus higher DNase activity.
-
Calculate the change in Ct (ΔCt) between the control and the chelator-treated samples.
-
The percentage of inhibition can be calculated based on the ΔCt values. Plot the inhibition against the chelator concentration to determine the IC50.
-
Plasmid DNA Digestion Assay
This is a straightforward, qualitative or semi-quantitative method to visualize the protective effect of chelators on plasmid DNA from DNase I digestion using agarose (B213101) gel electrophoresis.
Materials:
-
DNase I
-
Chelators (this compound EDTA, EGTA, Sodium Citrate) at various concentrations
-
Plasmid DNA (e.g., pUC19)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM CaCl₂)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR™ Safe)
Procedure:
-
Set up the Digestion Reactions:
-
In separate microcentrifuge tubes, mix the plasmid DNA with the assay buffer.
-
Add different concentrations of each chelator to the respective tubes. Include a control tube with no chelator and a control with no DNase I.
-
Add a fixed amount of DNase I to all tubes except the no-DNase control.
-
-
Incubation:
-
Incubate all tubes at 37°C for a set time (e.g., 15-30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding a solution containing a strong chelator like EDTA (if not the chelator being tested) and a DNA loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the DNA fragments.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light or with a gel doc system.
-
Assess the degree of DNA degradation in each lane. The presence of an intact plasmid band indicates inhibition of DNase I activity. The disappearance or smearing of the band indicates DNA degradation.
-
Visualizing the Workflow
Understanding the experimental process is crucial for accurate results. The following diagram illustrates a general workflow for assessing DNase inhibition.
Caption: General workflow for a DNase inhibition assay.
Conclusion
This compound EDTA stands out as a highly potent inhibitor of DNase I, effective at micromolar concentrations. While EGTA offers the advantage of selectively chelating calcium ions, its efficacy for DNase I inhibition requires further quantitative investigation. Sodium citrate can also inhibit DNase activity but at significantly higher concentrations compared to EDTA.
The choice of chelator will ultimately depend on the specific requirements of the downstream application. For complete nuclease inactivation where subsequent enzymatic steps are not a concern, this compound EDTA is a robust and cost-effective choice. When preserving the activity of Mg²⁺-dependent enzymes is critical, EGTA may be a more suitable, albeit potentially less potent, alternative for Ca²⁺-dependent nucleases. Sodium citrate serves as a weaker inhibitor and is often used in contexts where mild chelation is sufficient.
By understanding the comparative efficacy and the underlying mechanisms of these chelators, and by employing rigorous experimental protocols, researchers can effectively protect their precious DNA samples from degradation and ensure the reliability of their experimental outcomes.
A Researcher's Guide to Tetrasodium EDTA: A Comparative Analysis of Purity Grades for Sensitive Applications
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. Tetrasodium ethylenediaminetetraacetate (B1237979) (EDTA), a ubiquitous chelating agent, is no exception. Its efficacy in sequestering divalent cations is critical in a multitude of applications, from protecting nucleic acids from degradation to modulating enzyme activity. However, the presence of impurities in lower-grade this compound EDTA can introduce significant variability and lead to confounding results in sensitive assays.
This guide provides an objective comparison of different grades of this compound EDTA, detailing their typical purity profiles and the potential impact of impurities on common research applications. Furthermore, it outlines key experimental protocols for assessing the purity of this compound EDTA in the laboratory.
Comparison of this compound EDTA Grades
Commercially available this compound EDTA is offered in several grades, each with a different level of purity and corresponding price point. The choice of grade should be dictated by the sensitivity of the intended application.
| Grade | Typical Purity (%) | Key Characteristics & Common Impurities | Recommended Applications |
| Technical Grade | 98-99% | Suitable for general industrial applications. May contain significant levels of impurities such as heavy metals (e.g., iron, lead), nitrilotriacetic acid (NTA), and residual reactants from synthesis.[1] | General cleaning, water treatment, industrial processes. Not recommended for research applications. |
| Reagent Grade | ≥99% | Higher purity than technical grade, with specified limits for certain impurities.[2][3] Meets standards set by organizations like the American Chemical Society (ACS). Impurity limits for heavy metals and other substances are defined. | General laboratory use, buffer preparation, less sensitive enzymatic assays. |
| USP/NF Grade | 99.0-101.0% | Meets the stringent requirements of the United States Pharmacopeia (USP) or National Formulary (NF).[4][5] Purity and impurity profiles are rigorously tested for pharmaceutical and food applications. | Drug formulation, cell culture, applications where biocompatibility is crucial. |
| Ultrapure/Molecular Biology Grade | ≥99.5% | The highest purity available, specifically tested for the absence of nucleases (DNase, RNase) and proteases. Extremely low levels of heavy metal contamination. | PCR, qPCR, DNA/RNA manipulation, enzyme kinetics, and other highly sensitive molecular biology techniques. |
Table 1: Comparison of Different Grades of this compound EDTA.
The Impact of Impurities in Research Applications
Trace impurities present in lower-grade this compound EDTA can have significant and often overlooked effects on experimental results.
-
Heavy Metals: Divalent cations such as lead (Pb²⁺), zinc (Zn²⁺), and iron (Fe²⁺) can interfere with enzymatic reactions. For instance, many DNA polymerases, like Taq polymerase, require magnesium ions (Mg²⁺) as a cofactor.[6] Heavy metal impurities can compete with Mg²⁺ for binding to the enzyme's active site, leading to inhibition of PCR amplification.[7][8] This can result in reduced yield or complete failure of the PCR reaction.
-
Nitrilotriacetic Acid (NTA): NTA is a common impurity in the synthesis of EDTA. While also a chelating agent, its presence can alter the effective concentration of EDTA and introduce variability in experiments sensitive to chelator concentration.
-
Nucleases: For molecular biology applications, the presence of DNases and RNases is detrimental. These enzymes, if present as impurities, will degrade DNA and RNA samples, compromising the integrity of experiments such as nucleic acid quantification, sequencing, and cloning.
The following diagram illustrates the logical workflow for how impurities in lower-grade EDTA can negatively impact a sensitive polymerase chain reaction (PCR) assay.
Caption: Impact of EDTA grade on PCR outcome.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound EDTA for research, several analytical methods can be employed to determine its purity and quantify specific impurities.
Assay of this compound EDTA by Complexometric Titration
This method determines the overall purity of EDTA by titrating it against a standardized solution of a metal ion, typically zinc sulfate (B86663).
Principle: this compound EDTA forms a stable, 1:1 stoichiometric complex with zinc ions. By using a colorimetric indicator that changes color at the equivalence point, the concentration of EDTA in the sample can be accurately determined.
Reagents:
-
Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution
-
Eriochrome Black T indicator
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
This compound EDTA sample
Procedure:
-
Accurately weigh a known amount of the this compound EDTA sample and dissolve it in deionized water to a specific volume in a volumetric flask.
-
Pipette a known volume of the EDTA solution into a conical flask.
-
Add the ammonia-ammonium chloride buffer to maintain the pH at approximately 10.
-
Add a few drops of the Eriochrome Black T indicator. The solution will turn blue.
-
Titrate the EDTA solution with the standardized zinc sulfate solution. The endpoint is reached when the solution color changes from blue to a distinct violet/red.[6]
-
Record the volume of the zinc sulfate solution used and calculate the purity of the this compound EDTA.
Determination of Nitrilotriacetic Acid (NTA) by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the amount of NTA impurity in the EDTA sample.
Principle: The EDTA sample is complexed with a metal ion (e.g., iron(III)) and then separated by reverse-phase HPLC. The NTA-metal complex will have a different retention time than the EDTA-metal complex, allowing for its quantification.[9][10]
Reagents:
-
This compound EDTA sample
-
Iron(III) chloride solution
-
HPLC-grade water and acetonitrile (B52724) (mobile phase)
-
NTA standard solution
Procedure:
-
Prepare a standard solution of NTA.
-
Prepare the this compound EDTA sample solution.
-
Add an excess of the iron(III) chloride solution to both the standard and sample solutions to form the iron complexes.
-
Inject the solutions into an HPLC system equipped with a suitable C18 column and a UV detector.
-
Develop a gradient elution program using water and acetonitrile.
-
Monitor the chromatogram at a specific wavelength (e.g., 260 nm).
-
Identify and quantify the NTA peak in the sample by comparing its retention time and area to the NTA standard.
Analysis of Heavy Metals by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This is a highly sensitive method for the detection and quantification of trace heavy metal impurities.
Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of specific metals with very low detection limits.[11]
Reagents:
-
This compound EDTA sample
-
Nitric acid (for sample digestion, if necessary)
-
Multi-element standard solutions for calibration
Procedure:
-
Accurately weigh the this compound EDTA sample and dissolve it in high-purity deionized water. Acid digestion with nitric acid may be required for some sample matrices.
-
Prepare a series of calibration standards containing known concentrations of the target heavy metals.
-
Introduce the prepared sample and standards into the ICP-MS instrument.
-
Acquire the mass spectral data for the elements of interest.
-
Quantify the concentration of each heavy metal in the sample by comparing its signal intensity to the calibration curve.
The following diagram illustrates the general experimental workflow for assessing the purity of a this compound EDTA sample.
Caption: EDTA Purity Assessment Workflow.
The Role of EDTA in Protecting DNA Integrity
One of the primary uses of EDTA in molecular biology is to protect DNA from degradation by nucleases. Most DNases require divalent cations, such as Mg²⁺, as cofactors to function. By chelating these metal ions, EDTA effectively inactivates these enzymes, thereby preserving the integrity of DNA samples.
The following diagram illustrates this protective mechanism.
Caption: EDTA's role in DNA protection.
Conclusion
The selection of the appropriate grade of this compound EDTA is a critical decision that can significantly impact the outcome of research experiments. While technical grade may be suitable for non-critical applications, the potential for high levels of impurities makes it unsuitable for most research purposes. For sensitive applications in molecular biology and drug development, the use of Ultrapure or USP/NF grade this compound EDTA is strongly recommended to minimize the risk of experimental artifacts and ensure the reliability and reproducibility of results. By understanding the differences between the grades and employing the appropriate analytical methods to verify purity, researchers can have greater confidence in the quality of their data.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mbkchem.com [mbkchem.com]
- 4. usl.com.pl [usl.com.pl]
- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taq polymerase - Wikipedia [en.wikipedia.org]
- 7. EDTA - MOTM [chm.bris.ac.uk]
- 8. DNA interaction studies of ethylenediaminetetraaceticacid food additive and selenium effect in DNA cleavage-inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Performance of Reagents and Platforms for Quantitation of Cytomegalovirus DNA by Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Metal Ion Chelation by Tetrasodium EDTA using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common spectroscopic methods for the quantitative analysis of metal ion chelation by tetrasodium EDTA (Ethylenediaminetetraacetic acid). We will explore the principles, experimental protocols, and comparative performance of UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Atomic Absorption Spectroscopy (AAS). All quantitative data is summarized for easy comparison, and detailed experimental workflows are provided.
Introduction to Metal Ion Chelation by EDTA
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, capable of forming stable, 1:1 stoichiometric complexes with a wide range of metal ions. This property makes it invaluable in various scientific and industrial applications, from drug formulation to environmental remediation. The quantitative analysis of these chelation reactions is crucial for determining the efficacy of chelation, understanding reaction kinetics, and calculating stability constants of the metal-EDTA complexes. Spectroscopy offers several robust methods for this purpose, each with its own advantages and limitations.
Chelation Principle
The fundamental principle involves the formation of a stable complex between the metal ion (Mⁿ⁺) and the fully deprotonated EDTA ligand (Y⁴⁻). This interaction effectively sequesters the metal ion.
Caption: Metal ion chelation by EDTA.
Comparison of Spectroscopic Methods
| Feature | UV-Visible Spectroscopy | Fluorescence Spectroscopy | Atomic Absorption Spectroscopy |
| Principle | Measures the change in absorbance of light by a solution as the metal-EDTA complex forms. This can be a direct measurement of the complex or an indirect measurement using a competing ligand. | Measures the change in fluorescence intensity of a probe. The metal ion may quench the fluorescence, which is then recovered upon chelation by EDTA. | Measures the concentration of unbound metal ions in a solution by atomizing the sample and measuring the absorption of light by the ground-state atoms. |
| Primary Measurement | Absorbance (A) | Fluorescence Intensity (I) | Absorbance (A) |
| Typical Analytes | Transition metals that form colored complexes (e.g., Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺).[1][2] | A wide range of metal ions, including those that are spectroscopically silent in UV-Vis (e.g., Ca²⁺, Mg²⁺, Zn²⁺).[3] | Most metal ions. |
| Sensitivity | Moderate (µM to mM range).[4] | High (nM to µM range).[3] | Very high (ppb to ppm range). |
| Selectivity | Can be low; spectral overlap is a potential issue.[5] | Can be high depending on the choice of fluorescent probe. | Very high; specific to the element being analyzed. |
| Advantages | Widely available instrumentation, simple and rapid measurements, cost-effective.[4] | High sensitivity and selectivity, can be used for a broader range of metal ions. | Excellent sensitivity and selectivity, well-established technique. |
| Disadvantages | Limited to chromophoric complexes, potential for interference from other absorbing species. | Indirect measurement, requires a suitable fluorescent probe, can be affected by quenchers.[3] | Destructive technique, measures only the free metal ion concentration, instrumentation is more complex and expensive. |
Quantitative Data Summary: Stability Constants of Metal-EDTA Complexes
The stability constant (Kf) is a measure of the strength of the interaction between a metal ion and a ligand. A larger log(Kf) value indicates a more stable complex. The values presented below are generally determined at 25°C and an ionic strength of 0.1 M.[6]
| Metal Ion | log(Kf) |
| Al³⁺ | 16.4 |
| Ca²⁺ | 10.65 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.45 |
| Co³⁺ | 41.4 |
| Cu²⁺ | 18.78 |
| Fe²⁺ | 14.30 |
| Fe³⁺ | 25.1 |
| Mg²⁺ | 8.79 |
| Mn²⁺ | 13.89 |
| Ni²⁺ | 18.4 |
| Zn²⁺ | 16.5 |
Note: These values are consensus values from the literature and can be determined by various methods, including the spectroscopic techniques discussed herein.
Experimental Protocols and Workflows
UV-Visible Spectroscopy
This method is based on the principle that many metal-EDTA complexes have a distinct color and absorb light in the visible region of the electromagnetic spectrum. The intensity of the color is proportional to the concentration of the complex, as described by the Beer-Lambert Law.
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare stock solutions of the metal salt and this compound EDTA of known concentrations.
-
Preparation of a Calibration Curve:
-
Create a series of solutions with a fixed concentration of the metal ion and varying concentrations of EDTA.
-
Alternatively, for determining the stoichiometry, use the method of continuous variations (Job's plot), where the mole fraction of the metal ion is varied while keeping the total molar concentration of metal and EDTA constant.[1]
-
Allow the solutions to equilibrate.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-EDTA complex. The λmax for the Cu²⁺-EDTA complex is around 710 nm.[7]
-
Measure the absorbance of each solution.
-
-
Data Analysis:
-
Plot absorbance versus the concentration of the metal-EDTA complex to generate a calibration curve.
-
For a Job's plot, plot absorbance versus the mole fraction of the metal ion. The peak of the plot will indicate the stoichiometry of the complex.
-
Caption: UV-Vis spectroscopy workflow.
Fluorescence Spectroscopy
This technique often employs a competitive binding approach. A fluorescent dye that binds to the metal ion is used. The metal ion quenches the dye's fluorescence. Upon addition of EDTA, which has a higher affinity for the metal ion, the metal is sequestered from the dye, and the fluorescence is restored. The increase in fluorescence is proportional to the amount of metal chelated by EDTA.[3]
Experimental Protocol:
-
Reagent Preparation: Prepare stock solutions of the metal salt, this compound EDTA, and a suitable fluorescent probe (e.g., a calcium-binding dye like Fluo-4FF for Ca²⁺).[3]
-
Initial Measurement:
-
In a cuvette, add the fluorescent probe and measure its initial fluorescence intensity (Finitial).
-
Add a known concentration of the metal ion to the cuvette. The fluorescence will be quenched. Measure the quenched fluorescence (Fquenched).
-
-
Titration with EDTA:
-
Incrementally add known volumes of the EDTA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the concentration of added EDTA.
-
The point at which the fluorescence intensity plateaus indicates the complete chelation of the metal ion.
-
Binding constants can be determined by fitting the titration data to appropriate binding models.
-
Caption: Fluorescence spectroscopy workflow.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and selective method for determining the concentration of free (unbound) metal ions in a solution. By measuring the concentration of free metal ions before and after the addition of EDTA, the amount of chelated metal can be quantified.
Experimental Protocol:
-
Preparation of Solutions: Prepare a solution containing a known initial concentration of the metal ion. Prepare a standard solution of this compound EDTA.
-
Chelation Reaction: Add a known amount of the EDTA solution to the metal ion solution and allow the chelation reaction to reach equilibrium.
-
Separation of Free and Bound Metal (Optional but recommended for high accuracy): Use a technique like ion-exchange chromatography to separate the free metal ions from the metal-EDTA complexes.
-
AAS Measurement:
-
Prepare a series of standard solutions of the metal ion of known concentrations to create a calibration curve.
-
Aspirate the standards and the sample solution (containing the free metal ions) into the AAS instrument.
-
Measure the absorbance of each solution at the specific wavelength for the metal being analyzed.
-
-
Data Analysis:
-
Plot the absorbance versus the concentration of the metal standards to generate a calibration curve.
-
Use the calibration curve to determine the concentration of free metal ions in the sample.
-
The concentration of the metal-EDTA complex is calculated by subtracting the free metal ion concentration from the total initial metal ion concentration. A combined spectrophotometric-AAS method can also be employed to determine both free and bound metal species.[8]
-
Caption: Atomic Absorption Spectroscopy workflow.
Conclusion
The choice of spectroscopic method for the quantitative analysis of metal ion chelation by this compound EDTA depends on several factors, including the specific metal ion of interest, the required sensitivity and selectivity, and the available instrumentation. UV-Vis spectroscopy is a straightforward and cost-effective method for chromophoric metal-EDTA complexes. Fluorescence spectroscopy offers higher sensitivity and is applicable to a wider range of metal ions through the use of appropriate fluorescent probes. Atomic Absorption Spectroscopy provides the highest sensitivity and selectivity for determining the concentration of free metal ions, making it an excellent choice for trace metal analysis and for validating results from other methods. By understanding the principles and protocols of each technique, researchers can select the most appropriate method for their specific analytical needs.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. studylib.net [studylib.net]
- 8. A combined spectrophotometric-AAS method for the analysis of trace metal, EDTA, and metal-EDTA mixture solutions in adsorption modeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Buffer Selection on Enzyme Stability: A Comparative Analysis of Tetrasodium Pyrophosphate and Other Common Buffers
For researchers, scientists, and drug development professionals, ensuring the stability of enzymes is paramount for reproducible and reliable experimental outcomes. The choice of buffer is a critical determinant of enzyme stability and activity, yet its impact is often underestimated. This guide provides a comparative analysis of tetrasodium pyrophosphate (TSPP) and other commonly used buffers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific enzymatic studies.
The immediate chemical environment of an enzyme, largely dictated by the buffer system, can significantly influence its conformation, activity, and longevity. Buffers maintain a stable pH, but their components can also interact with the enzyme in ways that can be either beneficial or detrimental. This guide will delve into the characteristics of this compound pyrophosphate and compare it with other widely used buffers such as Tris, HEPES, and standard phosphate (B84403) buffers.
Comparative Analysis of Buffer Effects on Enzyme Activity and Stability
The selection of an appropriate buffer is a multifaceted decision that depends on the specific enzyme and the experimental conditions.[1][2] While some buffers are considered relatively inert, others can interact with the enzyme or essential cofactors. The following tables summarize the comparative effects of different buffers on enzyme stability and activity based on available experimental data.
| Buffer System | Enzyme(s) | Key Findings on Enzyme Stability and Activity | Reference(s) |
| This compound Pyrophosphate | Aldehyde Dehydrogenase | Highest activity observed in pyrophosphate buffer compared to phosphate buffer for one isozyme. | [3] |
| Alcohol Dehydrogenase | Used for activity assays at pH 8.8; thermal stability of the enzyme was investigated in this buffer. | [4][5] | |
| GABA-Transaminase | Showed higher activity in pyrophosphate buffer than in Tris-HCl. | [6] | |
| Sodium Phosphate | Aldehyde Dehydrogenase | Significantly lower activity for one isozyme compared to pyrophosphate buffer. | [3] |
| Alkaline Phosphatase | Commonly used, but can inhibit some metalloenzymes due to chelation of metal ions. | [1][7] | |
| Tris-HCl | Aldehyde Dehydrogenase | Activity was lower than in pyrophosphate buffer. | [6] |
| Metalloenzymes | Can chelate metal ions, potentially affecting the activity of metal-dependent enzymes. | [1][7] | |
| HEPES | Metalloenzymes | Generally considered a non-coordinating buffer with low metal-binding capacity, making it suitable for studying metal-dependent enzymes. | [8] |
Key Considerations for Buffer Selection
-
pH and pKa: The buffer's pKa should be close to the desired experimental pH to ensure optimal buffering capacity.
-
Chemical Interactions: Buffer components should not interact with the enzyme, substrates, or cofactors. For example, phosphate buffers can inhibit kinases by acting as a competitive inhibitor, while Tris buffers can interfere with assays involving metal ions due to their chelating properties.[2]
-
Metal Chelation: Buffers like Tris and pyrophosphate can chelate divalent cations, which can be detrimental for metalloenzymes that require these ions for their activity and stability.[1][7][9] this compound pyrophosphate is a known chelating agent.[10][11]
-
Temperature Sensitivity: The pH of some buffers, notably Tris, is sensitive to temperature changes. This should be considered when conducting experiments at varying temperatures.
Experimental Protocols
To provide a practical framework for comparing buffer effects, a detailed protocol for assessing the stability of an enzyme, such as alkaline phosphatase, in different buffer systems is provided below.
Protocol: Comparative Analysis of Alkaline Phosphatase Stability in Different Buffers
Objective: To determine the stability of alkaline phosphatase over time at a specific temperature in this compound Pyrophosphate, Tris-HCl, and HEPES buffers.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound Pyrophosphate (TSPP)
-
Tris-HCl
-
HEPES
-
Magnesium Chloride (MgCl₂)
-
Zinc Chloride (ZnCl₂)
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer or microplate reader
Buffer Preparation (0.1 M, pH 9.0):
-
This compound Pyrophosphate Buffer: Dissolve the appropriate amount of this compound pyrophosphate decahydrate (B1171855) in deionized water. Adjust the pH to 9.0 with HCl. Bring to the final volume.
-
Tris-HCl Buffer: Dissolve Tris base in deionized water. Adjust the pH to 9.0 with HCl. Bring to the final volume.
-
HEPES Buffer: Dissolve HEPES in deionized water. Adjust the pH to 9.0 with NaOH. Bring to the final volume.
Note: All buffers should contain 1 mM MgCl₂ and 0.1 mM ZnCl₂ as cofactors for alkaline phosphatase.
Experimental Procedure:
-
Enzyme Incubation:
-
Prepare three separate tubes, each containing a 1 mg/mL solution of alkaline phosphatase in one of the prepared buffers (TSPP, Tris-HCl, HEPES).
-
Incubate the enzyme solutions at a challenging temperature (e.g., 45°C) for a defined period (e.g., 0, 30, 60, 90, and 120 minutes).
-
At each time point, remove an aliquot of the enzyme solution and place it on ice to halt any further denaturation until the activity assay is performed.
-
-
Enzyme Activity Assay (using pNPP):
-
Prepare a substrate solution of 10 mM pNPP in each of the respective buffers.
-
In a 96-well plate or cuvettes, add 180 µL of the pNPP substrate solution.
-
Initiate the reaction by adding 20 µL of the incubated enzyme aliquot (from step 1) to the substrate solution.
-
Monitor the increase in absorbance at 405 nm for 5-10 minutes at a constant temperature (e.g., 25°C). The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Alternatively, for a fixed-time point assay, stop the reaction after a defined period (e.g., 10 minutes) by adding 50 µL of the stop solution. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each time point from the linear portion of the absorbance vs. time plot.
-
Plot the residual enzyme activity (as a percentage of the activity at time 0) against the incubation time for each buffer.
-
Determine the half-life (t₁/₂) of the enzyme in each buffer, which is the time it takes for the enzyme to lose 50% of its initial activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of buffer effects on enzyme stability.
Caption: Workflow for comparing enzyme stability in different buffers.
Conclusion
The choice of buffer is a critical experimental parameter that can significantly impact enzyme stability and, consequently, the reliability of experimental data. While Tris and HEPES are common choices, with HEPES often being preferred for its low metal-binding capacity, this compound pyrophosphate can offer advantages for specific enzymes, as evidenced by studies on aldehyde dehydrogenase and GABA-transaminase. However, its chelating properties warrant caution, particularly when working with metalloenzymes. A systematic comparison of different buffers, as outlined in the provided protocol, is a crucial step in optimizing enzyme assays and ensuring the long-term stability of valuable enzyme preparations. This guide serves as a starting point for researchers to make informed decisions about buffer selection, ultimately leading to more robust and reproducible scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The subcellular distribution and properties of aldehyde dehydrogenases in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.iitd.ac.in [web.iitd.ac.in]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. revistas.unav.edu [revistas.unav.edu]
- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound PYROPHOSPHATE, ANHYDROUS - Ataman Kimya [atamanchemicals.com]
- 11. CAS 7722-88-5: this compound pyrophosphate | CymitQuimica [cymitquimica.com]
Validating Tetrasodium Pyrophosphate as a Novel Cryoprotectant for Therapeutic Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins during freezing and long-term storage is paramount. While traditional cryoprotectants like sugars and polyols are widely used, the exploration of novel excipients is crucial for optimizing protein formulations. This guide provides a comparative framework for validating the potential use of tetrasodium pyrophosphate (TSPP) as a cryoprotectant for proteins, alongside an objective comparison with established alternatives.
While direct and extensive experimental data on the efficacy of this compound pyrophosphate (TSPP) as a dedicated protein cryoprotectant is limited in publicly available literature, its established role as a protein modifier and sequestrant in food science suggests a potential, yet unproven, utility in cryopreservation.[1][2] This guide offers a comprehensive approach to validating TSPP for this novel application, providing detailed experimental protocols and comparing its theoretical advantages and disadvantages against well-documented cryoprotectants.
Understanding Cryoprotection: Mechanisms and Key Players
Cryopreservation exposes proteins to significant stresses, including the formation of ice crystals, dehydration, and changes in pH, which can lead to aggregation and loss of function.[3][4] Cryoprotectants are essential additives that mitigate this damage.[3] They can be broadly categorized into two groups: penetrating and non-penetrating agents.[5] Penetrating cryoprotectants, like glycerol, are small molecules that can enter cells, while non-penetrating ones, such as sugars, remain outside.[5][6]
The primary mechanisms of cryoprotection include:
-
Vitrification: The formation of a glassy, amorphous solid state instead of crystalline ice, which prevents mechanical damage to the protein structure.[7]
-
Preferential Exclusion: Cryoprotectants are preferentially excluded from the protein surface, leading to a higher concentration of water around the protein and maintaining its hydration shell.
-
Water Replacement: Some cryoprotectants can form hydrogen bonds with the protein, effectively replacing water molecules and maintaining the native conformation.[4]
-
Inhibition of Ice Crystal Growth: Certain molecules can inhibit the growth of ice crystals, reducing physical stress on the protein.[8]
A Comparative Overview of Common Cryoprotectants
A selection of the right cryoprotectant is critical and often depends on the specific protein and formulation.[9] Below is a comparison of commonly used cryoprotectants.
| Cryoprotectant | Class | Typical Concentration | Advantages | Disadvantages |
| Sucrose (B13894) | Disaccharide | 5% - 10% (w/v) | Low toxicity, effective at stabilizing proteins at higher temperatures.[9][10] | Can crystallize at high concentrations, limited cell penetration.[8][9] |
| Trehalose | Disaccharide | 5% - 10% (w/v) | Higher glass transition temperature than sucrose, superior at stabilizing proteins at lower temperatures, excellent at preventing ice crystal formation.[8][9][10] | More expensive than sucrose, limited cell penetration.[8][9] |
| Glycerol | Polyol | 10% - 30% (v/v) | Excellent at preventing intracellular ice formation, widely used and well-characterized.[6][11] | Can be cytotoxic at higher concentrations, may cause osmotic stress.[6] |
| Sorbitol | Polyol | 5% - 10% (w/v) | Effective cryoprotectant, can be used in combination with other excipients. | Can cause an increase in viscosity at higher concentrations. |
| Polyethylene Glycols (PEGs) | Polymer | 5% - 15% (w/v) | Can act as both a cryoprotectant and a precipitating agent, useful in protein crystallization.[11] | Can interact with and potentially alter protein structure. |
This compound Pyrophosphate (TSPP): A Hypothetical Cryoprotectant
This compound pyrophosphate is an inorganic salt with the formula Na₄P₂O₇.[12] It is widely used in the food industry as a buffering agent, emulsifier, and dispersing agent.[12][13] Its function as a "protein modifier" in meat products, where it helps retain moisture, suggests a potential mechanism for cryoprotection.[1][13]
Hypothesized Mechanism of Action:
As a polyphosphate, TSPP could potentially protect proteins during freezing through several mechanisms:
-
Ion-Dipole Interactions: The phosphate (B84403) and sodium ions could interact with charged and polar groups on the protein surface, helping to maintain the hydration shell and prevent denaturation.
-
Buffering Capacity: TSPP is a buffering agent, which could help to mitigate the pH shifts that occur during freezing as solutes become concentrated.[12]
-
Sequestrant Activity: TSPP can chelate metal ions, which can sometimes catalyze protein degradation pathways.[2]
-
Inhibition of Aggregation: By binding to protein surfaces, TSPP might sterically hinder protein-protein interactions that lead to aggregation.[14]
Caption: Hypothetical mechanisms of protein cryoprotection by TSPP.
Experimental Protocols for Validating TSPP as a Cryoprotectant
To validate the efficacy of TSPP as a protein cryoprotectant, a series of well-controlled experiments are necessary. The following protocols provide a framework for this validation process.
Protein Preparation and Formulation
-
Protein Selection: Choose a model protein relevant to your research (e.g., Bovine Serum Albumin (BSA), Lysozyme, or a specific therapeutic protein).
-
Buffer Selection: Prepare the protein in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer itself does not interfere with the assays.
-
Cryoprotectant Concentrations: Prepare a range of TSPP concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). As controls, prepare formulations with established cryoprotectants (e.g., 10% sucrose, 20% glycerol) and a no-cryoprotectant control.
Freeze-Thaw Cycling
-
Freezing: Aliquot the protein formulations into appropriate vials. Freeze the samples using a controlled-rate freezer or by placing them directly in a -80°C freezer. For some applications, snap-freezing in liquid nitrogen may be relevant.
-
Thawing: Thaw the samples rapidly in a water bath at a controlled temperature (e.g., 25°C) to minimize the time spent in the partially frozen state.
-
Cycling: Subject the samples to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles) to assess cumulative stress.
Post-Thaw Analysis
A comprehensive analysis is crucial to evaluate the impact of the cryoprotectant on protein stability.
a. Visual Inspection:
-
Protocol: Visually inspect the thawed samples for any signs of precipitation or turbidity.
-
Interpretation: The presence of visible aggregates indicates significant protein instability.
b. Spectrophotometry for Aggregation:
-
Protocol: Measure the absorbance of the thawed samples at 340 nm (A₃₄₀) using a UV-Vis spectrophotometer.
-
Interpretation: An increase in A₃₄₀ is indicative of protein aggregation.
c. Size Exclusion Chromatography (SEC-HPLC):
-
Protocol: Analyze the samples using an SEC-HPLC system to separate and quantify monomers, dimers, and higher-order aggregates.
-
Interpretation: A decrease in the monomer peak area and an increase in aggregate peaks indicate protein aggregation.
d. Dynamic Light Scattering (DLS):
-
Protocol: Use DLS to measure the size distribution of particles in the solution.
-
Interpretation: An increase in the average particle size or the appearance of larger species suggests aggregation.
e. Protein Activity Assay:
-
Protocol: Perform a relevant functional assay to determine the biological activity of the protein (e.g., enzyme kinetics for an enzyme, binding assay for an antibody).
-
Interpretation: A decrease in specific activity indicates that the cryoprotectant failed to protect the protein's functional conformation.
f. Differential Scanning Calorimetry (DSC):
-
Protocol: Use DSC to determine the thermal stability of the protein by measuring its melting temperature (Tm).
-
Interpretation: A shift in the Tm can indicate changes in the protein's conformational stability.
Caption: Experimental workflow for validating TSPP as a protein cryoprotectant.
Data Presentation for Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: Comparison of Protein Aggregation After 5 Freeze-Thaw Cycles
| Formulation | Visual Inspection | A₃₄₀ (Arbitrary Units) | % Monomer (SEC-HPLC) | Average Particle Size (DLS, nm) |
| No Cryoprotectant | Turbid | 0.85 ± 0.05 | 75 ± 3 | 550 ± 50 |
| 10% Sucrose | Clear | 0.05 ± 0.01 | 98 ± 1 | 12 ± 2 |
| 20% Glycerol | Clear | 0.08 ± 0.02 | 97 ± 2 | 15 ± 3 |
| 1% TSPP | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5% TSPP | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Table 2: Comparison of Protein Activity and Stability After 5 Freeze-Thaw Cycles
| Formulation | Specific Activity (% of Initial) | Melting Temperature (Tm, °C) |
| No Cryoprotectant | 60 ± 5 | 68 ± 1 |
| 10% Sucrose | 95 ± 3 | 72 ± 0.5 |
| 20% Glycerol | 92 ± 4 | 71 ± 0.8 |
| 1% TSPP | Experimental Data | Experimental Data |
| 5% TSPP | Experimental Data | Experimental Data |
Conclusion
While this compound pyrophosphate is not a conventionally recognized cryoprotectant for proteins, its chemical properties and existing applications as a protein modifier warrant investigation. The experimental framework provided in this guide offers a robust methodology for researchers to validate the potential of TSPP in their specific protein formulations. By systematically comparing its performance against established cryoprotectants like sucrose and glycerol, the scientific community can objectively assess its utility and potentially expand the toolkit of excipients available for stabilizing therapeutic proteins. The logical relationship for this decision-making process is outlined below.
Caption: Logical flow for evaluating TSPP as a protein cryoprotectant.
References
- 1. TETRASODIUMPYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. TETRA SODIUM PYROPHOSPHATE (TSPP) - Ataman Kimya [atamanchemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of cryoprotection by extracellular polymeric solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allanchem.com [allanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Short Review on Cryoprotectants for 3D Protein Structure Analysis [mdpi.com]
- 12. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 13. mondstar.com [mondstar.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
Comparing the buffering capacity of tetrasodium pyrophosphate and Tris buffers
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact protein stability, enzyme activity, and the overall reliability of results. This guide provides an in-depth comparison of two commonly used buffers: Tetrasodium Pyrophosphate (TSPP) and Tris(hydroxymethyl)aminomethane (Tris), offering insights into their respective buffering capacities and optimal applications.
While both TSPP and Tris are mainstays in the laboratory, they possess distinct chemical properties that make them suitable for different biochemical applications. This comparison aims to provide the necessary data and protocols to enable an informed decision for your specific experimental needs.
Chemical Properties and Buffering Ranges
The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms and exhibits its maximum buffering capacity.
Tris , an organic compound, is one of the most common buffers in molecular biology and biochemistry. It has a pKa of approximately 8.1 at 25°C, making it an excellent choice for a wide range of biological experiments that require a slightly alkaline pH.[1] Its useful buffering range is generally considered to be between pH 7.2 and 9.0.[1]
This compound pyrophosphate (TSPP) , an inorganic salt, is also utilized as a buffering agent, among other functions.[2][3] Pyrophosphoric acid is a tetraprotic acid, meaning it has four pKa values: 0.85, 1.96, 6.60, and 9.41. This gives TSPP multiple potential buffering ranges. For most biological applications, the pKa values of 6.60 and 9.41 are of primary interest, suggesting effective buffering in the physiological pH range and at a more alkaline pH.
The following table summarizes the key chemical properties of Tris and this compound Pyrophosphate.
| Property | This compound Pyrophosphate (TSPP) | Tris |
| Chemical Formula | Na₄P₂O₇ | (HOCH₂)₃CNH₂ |
| Molecular Weight | 265.90 g/mol | 121.14 g/mol |
| pKa Values (25°C) | pKa₁: 0.85, pKa₂: 1.96, pKa₃: 6.60, pKa₄: 9.41 | pKa: ~8.1 |
| Effective Buffering Range | pH 5.6 - 7.6 and pH 8.4 - 10.4 | pH 7.2 - 9.0[1] |
| Temperature Dependence of pH | Less documented | pH decreases as temperature increases[4] |
Experimental Determination of Buffering Capacity
To objectively compare the buffering capacity of TSPP and Tris, a standardized titration experiment can be performed. Buffering capacity is a measure of a buffer's resistance to pH change upon the addition of an acid or base. A higher buffering capacity indicates a more robust buffer.
The following protocol outlines a method to generate titration curves for both buffers, allowing for a direct comparison of their performance.
Experimental Protocol: Comparative Titration of TSPP and Tris Buffers
1. Objective: To determine and compare the buffering capacity of 0.1 M this compound Pyrophosphate and 0.1 M Tris buffers by titration with a strong acid (0.1 M HCl).
2. Materials:
- This compound pyrophosphate (Na₄P₂O₇)
- Tris(hydroxymethyl)aminomethane
- Hydrochloric acid (HCl), standardized 0.1 M solution
- Deionized water
- pH meter, calibrated
- Magnetic stirrer and stir bars
- 50 mL burette
- Beakers (250 mL)
- Volumetric flasks
3. Buffer Preparation:
- 0.1 M Tris Buffer (pH 8.1):
- Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.[5][6]
- Adjust the pH to 8.1 by slowly adding 0.1 M HCl while monitoring with a calibrated pH meter.[5]
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
- 0.1 M this compound Pyrophosphate Buffer (pH 9.4 and pH 6.6):
- For pH 9.4:
- Dissolve 26.59 g of this compound pyrophosphate in approximately 800 mL of deionized water.
- The initial pH will be alkaline. If necessary, adjust to pH 9.4 by slowly adding 0.1 M HCl while monitoring with a calibrated pH meter.
- Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
- For pH 6.6:
- Dissolve 26.59 g of this compound pyrophosphate in approximately 800 mL of deionized water.
- Adjust the pH to 6.6 by slowly adding 0.1 M HCl while monitoring with a calibrated pH meter.
- Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
4. Titration Procedure:
- Pipette 100 mL of the 0.1 M Tris buffer (pH 8.1) into a 250 mL beaker with a magnetic stir bar.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
- Record the initial pH of the buffer.
- Fill the burette with standardized 0.1 M HCl.
- Add 0.1 M HCl in 1.0 mL increments, recording the pH after each addition. Stir the solution continuously.
- As the pH begins to change more rapidly, reduce the increment volume to 0.5 mL or less to accurately capture the equivalence point.
- Continue the titration until the pH has dropped by at least 2-3 pH units from the starting pH.
- Repeat the titration procedure for the 0.1 M this compound pyrophosphate buffers (both pH 9.4 and pH 6.6).
5. Data Analysis:
- For each buffer, create a table of added HCl volume versus the measured pH.
- Plot the titration curves with the volume of HCl added on the x-axis and the pH on the y-axis.
- The buffering capacity is greatest in the flattest region of the titration curve.
- Calculate the buffer capacity (β) using the formula: β = ΔB / ΔpH, where ΔB is the moles of strong acid added and ΔpH is the change in pH.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative titration experiment.
Logical Relationship of Buffer Properties
The choice between TSPP and Tris depends on a logical consideration of their properties in the context of the intended application.
Conclusion
The choice between this compound Pyrophosphate and Tris as a buffering agent is contingent on the specific requirements of the experiment. Tris is a well-characterized and widely used buffer with a strong buffering capacity in the slightly alkaline range, making it suitable for a vast array of biochemical and molecular biology applications.
This compound pyrophosphate, with its multiple pKa values, offers buffering capabilities in both the neutral and alkaline pH ranges. Its ability to chelate metal ions can be either an advantage or a disadvantage depending on the experimental context. For instance, in enzyme assays where divalent cations are essential for activity, the chelating effect of TSPP could be inhibitory. Conversely, this property can be beneficial in preventing metal-catalyzed oxidation.
While this guide provides a framework for comparison, direct experimental data comparing the buffering capacity of TSPP and Tris under identical conditions is not extensively available in the literature. Therefore, for critical applications, it is highly recommended that researchers perform their own comparative titration experiments as outlined in this guide to determine the most suitable buffer for their specific needs. This empirical approach will ensure the selection of a buffer that provides optimal pH stability and contributes to the generation of reliable and reproducible experimental data.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. TETRASODIUMPYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. How to Make Tris Buffer Solution for Medical or Lab Use [thoughtco.com]
- 6. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
Assessing the Utility of Tetrasodium Pyrophosphate in Protein Crystallization: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for high-quality protein crystals is a critical bottleneck in structural biology. The identification of suitable additives can be instrumental in overcoming challenges in protein crystallization. This guide provides a comprehensive assessment of tetrasodium pyrophosphate (TSPP) as a potential additive in protein crystallization, comparing its known properties to established alternatives and providing experimental protocols for its evaluation.
This compound pyrophosphate (TSPP), an inorganic compound with the formula Na₄P₂O₇, is widely utilized in the food industry as a buffering agent, emulsifier, dispersing agent, and thickening agent.[1] Its function often involves modifying protein properties, such as enabling moisture retention and improving stability.[2] While not a conventional additive in protein crystallization for structural biology, its chemical properties suggest potential mechanisms that could influence crystal formation.
Putative Mechanisms of Action in Protein Crystallization
Based on its established functions in other fields, TSPP could influence protein crystallization through several mechanisms:
-
Buffering Agent: TSPP can act as an alkaline buffer, helping to maintain a stable pH, which is a critical factor in protein solubility and crystallization.[2]
-
Sequestrant: TSPP can chelate metal ions.[2] By sequestering divalent cations that might otherwise interfere with crystal packing or promote aggregation, it could create a more favorable environment for crystallization.
-
Protein Modifier: In the food industry, TSPP is known to interact with proteins, influencing their hydration and networking.[3] This interaction could potentially alter a protein's surface properties, making it more amenable to forming crystal contacts. Specifically, it can influence the strength of protein networks, which may lead to the dissociation of some protein aggregates.[3]
Comparison with Established Crystallization Additives
While TSPP's direct efficacy in promoting protein crystallization for structural studies is not well-documented, we can compare its potential functions to those of well-established additives. The following table summarizes common additives and their primary roles in protein crystallization.
| Additive Class | Examples | Typical Concentration | Primary Mechanism of Action |
| Salts | Sodium Chloride, Ammonium Sulfate | 0.1 - 2.0 M | Altering protein solubility (salting-in/salting-out), screening electrostatic interactions. |
| Polymers | Polyethylene Glycol (PEG) 400 - 8000 | 5 - 30% (w/v) | Excluded volume effect, reducing the amount of free solvent and effectively concentrating the protein. |
| Small Molecules | Glycerol, MPD | 5 - 20% (v/v) | Can act as a precipitant, cryoprotectant, and can stabilize proteins. |
| Detergents | n-octyl-β-D-glucoside | Below Critical Micelle Concentration | Used for membrane proteins to maintain solubility; can sometimes aid soluble protein crystallization. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 10 - 100 mM | Can suppress non-specific aggregation and improve protein stability. |
| Reducing Agents | Dithiothreitol (DTT), TCEP | 1 - 5 mM | Prevents oxidation of cysteine residues, maintaining protein homogeneity. |
| Metal Ions | MgCl₂, CaCl₂ | 2 - 10 mM | Can be essential for protein stability or act as a ligand to promote specific crystal contacts. |
Experimental Protocols for Assessing a Novel Additive
To empirically determine the effect of a novel additive like TSPP on the crystallization of a target protein, a systematic screening approach is necessary. The following protocol outlines a general procedure using the hanging drop vapor diffusion method.
Materials
-
Purified protein solution (e.g., 5-15 mg/mL in a suitable buffer)
-
Crystallization screening kit (commercial or custom)
-
This compound pyrophosphate (TSPP) stock solution (e.g., 1 M, pH adjusted)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips or sealing tape
-
Pipettes and tips for handling small volumes
Procedure
-
Preparation of Additive-Modified Screening Conditions:
-
Prepare a set of dilutions of the TSPP stock solution (e.g., 100 mM, 50 mM, 10 mM, 5 mM, 1 mM).
-
For an initial screen, add a small volume of the diluted TSPP solution to the wells of a crystallization plate containing the screen conditions. For example, add 1 µL of a TSPP dilution to 99 µL of the reservoir solution. This creates an additive screen.
-
As a control, set up an identical plate without the addition of TSPP.
-
-
Hanging Drop Vapor Diffusion Setup:
-
Pipette 0.5 - 1.0 mL of the (additive-modified) reservoir solution into the corresponding well of the crystallization plate.
-
On a clean, siliconized cover slip, pipette 1 µL of the purified protein solution.
-
Pipette 1 µL of the reservoir solution from the well and mix it with the protein drop.
-
Invert the cover slip and place it over the well, ensuring an airtight seal with the grease on the well rim.
-
Repeat for all conditions to be tested.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope over a period of several days to weeks.
-
Document any changes, including precipitation, phase separation, and the appearance of crystals. Note the morphology and size of any crystals that form.
-
-
Optimization:
-
If promising conditions are identified (e.g., small crystals, crystalline precipitate), further optimization screens should be performed.
-
This involves systematically varying the concentrations of the protein, the precipitant, and the TSPP, as well as the pH.
-
Visualizing Experimental Workflows and Molecular Interactions
To further clarify the experimental process and the potential role of TSPP, the following diagrams have been generated.
Caption: Workflow for screening TSPP as a protein crystallization additive.
Caption: Potential interactions of TSPP with a protein and its environment.
Conclusion
While this compound pyrophosphate is not a mainstream additive in protein crystallization for structural biology, its known chemical properties as a buffering agent, sequestrant, and protein modifier suggest it could be a useful tool in certain contexts. For research teams facing challenges with protein aggregation or in finding initial crystallization hits, exploring TSPP as part of a broader additive screen could be a worthwhile endeavor. The experimental protocol provided offers a framework for systematically evaluating its potential benefits for a given protein target. As with all aspects of protein crystallization, empirical testing remains the definitive method for determining success.
References
Research studies comparing tetrasodium pyrophosphate with sodium citrate in food science
In the realm of food science, the selection of appropriate additives is paramount to achieving desired product characteristics. Among the myriad of available options, tetrasodium pyrophosphate (TSPP) and sodium citrate (B86180) (TSC) are two widely utilized salts, particularly for their roles as emulsifying agents, sequestrants, and pH buffers. This guide provides an objective comparison of their performance in various food applications, supported by experimental data from peer-reviewed research. The information is tailored for researchers, scientists, and professionals in drug and food product development.
Functional Properties in Processed Cheese
Both TSPP and sodium citrate are extensively used as emulsifying salts in the production of processed cheese. Their primary function is to sequester calcium from the casein micelles, leading to casein hydration and dispersion, which is crucial for fat emulsification and creating a stable, homogeneous product.
Studies have shown that the choice between TSPP and sodium citrate can significantly influence the rheological and textural properties of processed cheese.
A comparative study on "requeijão cremoso" processed cheese spreads revealed that both TSPP and TSC are effective emulsifiers.[1] However, cheese made with TSPP exhibited a higher consistency index, which was attributed to a combination of its higher pH and the formation of a homogeneous fat particle size distribution.[1][2] In terms of viscoelastic behavior, cheeses manufactured with TSC and TSPP behaved like concentrated solutions.[1][2]
In pasteurized process cheese, the textural properties were found to be pH-dependent and influenced by the type of emulsifying salt.[3] At a pH of 5.3, process cheese made with TSPP had the highest hardness values, while at a pH of 5.6, the cheese with TSC was the hardest.[3] Generally, trisodium (B8492382) citrate results in a softer and more adhesive processed cheese compared to the harder and more elastic texture produced by this compound pyrophosphate.[4][5]
The meltability of processed cheese is a critical quality attribute that is significantly affected by the choice of emulsifying salt. For pasteurized process cheese, increasing the pH from 5.3 to 5.6 generally increases the degree of flow for cheeses made with either salt.[3] However, as the pH further increases to around 5.9, the meltability of cheese with TSC continues to increase, whereas it decreases for cheese made with TSPP.[3] This is because TSPP can form crosslinks with casein at a pH near 6, which restricts the cheese's ability to melt.[3] In contrast, TSC does not form such crosslinks, and the increased pH enhances casein dispersion, leading to better meltability.[3]
Scanning electron microscopy of nonfat pasta filata cheese revealed that the addition of both TSC and TSPP resulted in a decrease in the size and number of serum pockets and made the protein appear more hydrated.[6] In processed Cheddar cheese, an increase in TSC concentration led to a decrease in the size of fat droplets, indicating improved fat emulsification.[5]
Applications in Meat Products
In meat processing, both TSPP and sodium citrate are utilized to improve water holding capacity (WHC), which in turn enhances tenderness, juiciness, and cooking yield.[7][8]
Phosphates like TSPP are known to increase the pH of meat, moving it further from the isoelectric point of muscle proteins. This increases the electrostatic repulsion between protein chains, allowing them to bind more water.[7][9] TSPP is particularly effective due to its high pH and its ability to dissociate the actomyosin (B1167339) complex, leading to higher protein solubility and improved water-binding. Studies on retorted beef have shown that complex phosphates can significantly increase WHC, resulting in a softer texture.[10] In cooked beef, the addition of TSPP resulted in a higher cook yield and moisture level compared to a control with only salt.
While phosphates are highly effective, there is growing interest in alternatives. Some studies have explored citrus fiber as a replacement for sodium tripolyphosphate (a related phosphate) and found that it did not negatively affect the overall retention rate of marinades in chicken breast and beef skirt.[11]
In emulsified meat products like sausages, TSPP contributes to a stable gel matrix, which can influence hardness.[9] However, one study found that TSPP did not significantly influence the hardness of cooked sausages compared to a control.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited research, comparing the effects of this compound pyrophosphate and sodium citrate on various food properties.
Table 1: Comparison of TSPP and Sodium Citrate in Processed Cheese
| Property | This compound Pyrophosphate (TSPP) | Sodium Citrate (TSC) | Reference |
| pH of final product | Higher | Lower | [1] |
| Hardness (at pH 5.3) | Higher | Lower | [3] |
| Hardness (at pH 5.6) | Lower | Higher | [3] |
| Meltability (Degree of Flow at pH > 5.6) | Decreases | Increases | [3] |
| Consistency Index | Highest value | Lower than TSPP | [2] |
| Fat Emulsification | Efficient | Efficient | [1] |
| Casein Crosslinking | Yes (around pH 6) | No | [3] |
Table 2: Comparison of TSPP and Sodium Citrate in Meat Products
| Property | This compound Pyrophosphate (TSPP) | Sodium Citrate (TSC) | Reference |
| pH of raw beef | Increased | Not specified in direct comparison | |
| Cook Yield in beef | Increased | Not specified in direct comparison | |
| Moisture Level in cooked beef | Increased | Not specified in direct comparison | |
| Water Holding Capacity | High | Can improve WHC, but generally less effective than phosphates | [7][9][10] |
| Effect on Pink Color in cooked turkey | Not specified | Reduced redness when cooked prior to irradiation | [12] |
Experimental Protocols
-
Ingredient Calculation: The amounts of ingredients were calculated to achieve a final product with 63% moisture, 10.5% protein, 1% NaCl, and 0.83% emulsifying salt (TSPP or TSC).
-
pH Adjustment: Lactic acid was added to reduce the pH of the caseinate and water mixture to 5.3.
-
Processing: The specific processing steps involve mixing the ingredients and heating, though detailed parameters are not provided in the abstract.
-
Formulation: Pasteurized process cheese (PPC) was made with 2% (wt/wt) of either TSPP or TSC as the emulsifying salt.
-
pH Variation: The pH of the PPC was adjusted to values ranging from 5.3 to approximately 5.9.
-
Meltability Testing: The degree of flow (DOF) was determined at 45°C using a UW-MeltProfiler.
-
Textural Analysis: Uniaxial compression was used to determine the textural properties of the cheese samples.
-
Pre-treatment: Beef samples were pre-treated with a 0.35% complex phosphate (B84403) solution.
-
Processing: The meat was cured at 115°C for 30 minutes and blanched at 100°C for 2 minutes.
-
Storage: The retorted beef was stored for 30 days at 10°C.
-
Analysis: The texture of the pre-treated beef was compared to that of untreated beef.
Visualizing the Mechanisms of Action
The following diagrams illustrate the functional roles of this compound pyrophosphate and sodium citrate in food systems.
Caption: Mechanism of casein dispersion by emulsifying salts in processed cheese.
Caption: Role of TSPP in enhancing water holding capacity in meat.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Effect of the type of emulsifying salt on microstructure and rheological properties of "requeijão cremoso" processed cheese spreads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH on the textural properties and meltability of pasteurized process cheese made with different types of emulsifying salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Water Holding Capacity in Meat Processing: Enhancing Quality, Efficiency, and Profitability - 徐州安侣新材料科技有限公司 [anlvchem.com]
- 8. Factors affecting the water holding capacity of red meat products: a review of recent research advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphate Reduction in Emulsified Meat Products: Impact of Phosphate Type and Dosage on Quality Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of citrus fiber as a natural alternative to sodium tripolyphosphate in marinated boneless broiler chicken breast and inside beef skirt (transversus abdominis) [animbiosci.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Tetrasodium Iminodisuccinate and EDTA for Heavy Metal Removal
A head-to-head examination of two prominent chelating agents, Tetrasodium Iminodisuccinate (IDS) and Ethylenediaminetetraacetic acid (EDTA), reveals critical differences in efficacy, environmental impact, and potential biological interactions relevant to researchers, scientists, and drug development professionals. While EDTA has long been the benchmark for heavy metal chelation, the biodegradable nature of IDS presents a compelling case for its adoption in various applications, from environmental remediation to potential therapeutic development.
This guide provides a comprehensive comparison of IDS and EDTA, focusing on their performance in heavy metal removal, supported by experimental data and detailed methodologies.
Introduction to the Chelating Agents
This compound Iminodisuccinate (IDS) is a readily biodegradable chelating agent, making it an environmentally friendly alternative to traditional aminopolycarboxylates.[1] It is effective in complexing a range of metal ions, including those of calcium, magnesium, copper, and iron.[2] Its biodegradability is a significant advantage, particularly in applications where the chelating agent may be released into the environment, such as in agriculture and industrial cleaning.[1]
Ethylenediaminetetraacetic acid (EDTA) is a powerful and versatile chelating agent that has been used for decades in numerous industrial and medical applications.[1] It forms strong, stable, water-soluble complexes with a wide variety of di- and trivalent metal ions.[1][3] However, its poor biodegradability raises environmental concerns due to its persistence and potential to mobilize heavy metals in ecosystems.[1][4]
Performance in Heavy Metal Removal: A Quantitative Comparison
The efficacy of a chelating agent is determined by its ability to form stable complexes with metal ions, which can be quantified by the stability constant (log K). A higher log K value indicates a more stable complex and, generally, a more effective chelating agent for that particular metal.
While direct comparative studies under identical conditions are limited, data from various sources allow for a relative assessment of their performance. In soil washing experiments, a common method for remediating contaminated soil, EDTA has been shown to be highly efficient at extracting heavy metals. For instance, one study demonstrated that EDTA was more effective than biodegradable chelators like IDS and EDDS for the removal of lead (Pb) and zinc (Zn).[5] Another study found that EDTA extracted a higher concentration of cadmium (Cd) from soil compared to tartaric acid, another biodegradable alternative.[6]
However, the formation of highly stable, water-soluble complexes by EDTA can also be a drawback in soil remediation, as it may increase the risk of metal leaching into groundwater.[4] In contrast, while IDS may show lower extraction efficiencies for some metals compared to EDTA, its biodegradability mitigates the risk of long-term environmental contamination.[5]
The following tables summarize the stability constants (log K) for IDS and EDTA with various heavy metal ions, providing a theoretical basis for their chelation potential. It is important to note that the actual removal efficiency can be influenced by various factors, including pH, temperature, and the presence of competing ions.
Table 1: Stability Constants (log K) of Metal-IDS Complexes
| Metal Ion | log K |
| Cu²⁺ | 13.1 |
| Zn²⁺ | 10.1 |
| Mn²⁺ | 7.0 |
| Fe³⁺ | 15.1 |
Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are indicative of the relative binding affinities.
Table 2: Stability Constants (log K) of Metal-EDTA Complexes
| Metal Ion | log K |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
| Cr³⁺ | 23.0 |
| Zn²⁺ | 16.5 |
| Cu²⁺ | 18.8 |
| Fe³⁺ | 25.1 |
Note: Stability constants for EDTA are generally higher than for IDS, indicating the formation of more stable complexes with heavy metals.
Experimental Protocols
To provide a framework for comparative studies, the following are generalized experimental protocols for evaluating the efficacy of chelating agents in heavy metal removal from aqueous solutions and soil.
Protocol 1: Heavy Metal Removal from Aqueous Solution
This protocol outlines a batch experiment to compare the removal of a target heavy metal from a contaminated aqueous solution.
1. Preparation of Solutions:
-
Heavy Metal Stock Solution: Prepare a concentrated stock solution of the target heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂) in deionized water.
-
Chelating Agent Solutions: Prepare stock solutions of this compound Iminodisuccinate and EDTA of the same molar concentration (e.g., 0.1 M) in deionized water.
-
Working Solutions: Prepare working solutions of the heavy metal at a desired concentration (e.g., 10 mg/L) by diluting the stock solution.
2. Experimental Procedure:
-
In a series of flasks, add a fixed volume of the heavy metal working solution.
-
Adjust the pH of the solutions to the desired experimental value (e.g., using NaOH or HCl).
-
Add varying volumes of the IDS and EDTA stock solutions to different flasks to achieve a range of molar ratios of chelating agent to metal ion.
-
A control flask with no chelating agent should be included.
-
Agitate the flasks on a shaker at a constant temperature for a predetermined contact time (e.g., 1 hour).
3. Analysis:
-
After agitation, filter the samples through a 0.45 µm syringe filter to remove any precipitates.
-
Analyze the filtrate for the remaining concentration of the heavy metal using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The removal efficiency is calculated using the formula: Removal Efficiency (%) = ((Initial Concentration - Final Concentration) / Initial Concentration) x 100
Protocol 2: Heavy Metal Removal from Contaminated Soil (Soil Washing)
This protocol describes a laboratory-scale soil washing experiment to assess the extraction of heavy metals from contaminated soil.
1. Soil Preparation and Characterization:
-
Obtain a representative sample of contaminated soil.
-
Air-dry the soil and sieve it through a 2 mm mesh.
-
Determine the initial concentration of the target heavy metal(s) in the soil via acid digestion followed by AAS or ICP-MS analysis.
2. Washing Solution Preparation:
-
Prepare aqueous solutions of this compound Iminodisuccinate and EDTA at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
3. Batch Washing Experiment:
-
Place a known mass of the contaminated soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a specific volume of the respective washing solution (IDS or EDTA) to each tube to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).
-
Agitate the tubes on a shaker for a set period (e.g., 24 hours) at a constant temperature.
4. Separation and Analysis:
-
Centrifuge the tubes to separate the soil from the washing solution.
-
Decant the supernatant (the liquid portion).
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the filtered supernatant for the concentration of the extracted heavy metal using AAS or ICP-MS.
-
Optionally, the remaining heavy metal concentration in the washed soil can be determined after drying and acid digestion.
-
The extraction efficiency is calculated based on the amount of metal in the liquid phase or the reduction of metal in the solid phase.
Visualizing the Process and Interactions
To better understand the experimental workflow and the potential biological implications of these chelating agents, the following diagrams are provided.
Caption: Generalized experimental workflow for the comparative study of IDS and EDTA.
Recent research suggests that the biological effects of EDTA may extend beyond simple chelation. A study has shown that EDTA can enhance cyclic AMP (cAMP) production in certain human cells, an effect that may not be directly related to its metal-binding properties. This finding is particularly relevant for drug development professionals, as cAMP is a crucial second messenger in many signaling pathways.
Caption: Potential non-chelating effect of EDTA on a cellular signaling pathway.
Conclusion
The choice between this compound Iminodisuccinate and EDTA for heavy metal removal is a nuanced decision that depends on the specific application and priorities.
EDTA remains a highly effective chelating agent with a strong affinity for a broad range of heavy metals. Its high stability constants translate to excellent removal efficiencies in many contexts. However, its significant drawback is its persistence in the environment, which can lead to long-term ecological concerns.
This compound Iminodisuccinate offers a compelling, biodegradable alternative. While its binding affinities for some metals may be lower than those of EDTA, its environmental profile is far superior. For applications where biodegradability is a critical factor, IDS is an excellent choice.
For researchers and professionals in drug development, the potential for EDTA to have cellular effects beyond chelation warrants further investigation. The observation that EDTA may influence cAMP signaling pathways opens new avenues for research into its biological activity and potential therapeutic applications or side effects. As the demand for greener and more sustainable chemical technologies grows, the role of biodegradable chelating agents like IDS is expected to expand significantly. Further direct comparative studies are needed to fully elucidate the performance of these two agents under a wider range of conditions and for a broader spectrum of heavy metals.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Removal of Heavy Metal Ions in Wastewater by Using a Novel Alginate-EDTA Hybrid Aerogel [mdpi.com]
- 3. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodegradability of Tetrasodium Iminodisuccinate: A Comparative Analysis for Laboratory Environments
For researchers, scientists, and drug development professionals, the selection of appropriate chelating agents is a critical decision that extends beyond efficacy to environmental impact. This guide provides an objective comparison of the biodegradability of tetrasodium iminodisuccinate (IDS) against other commonly used chelating agents, supported by experimental data and detailed methodologies.
This compound iminodisuccinate, a powerful chelating agent, is gaining prominence as a readily biodegradable alternative to traditional compounds like ethylenediaminetetraacetic acid (EDTA). Its favorable environmental profile, coupled with its effectiveness in a variety of applications, makes it a compelling choice for forward-thinking laboratories. This guide delves into the scientific data validating the biodegradability of IDS, offering a clear comparison with other alternatives to inform your selection process.
Comparative Biodegradability Data
The following tables summarize the biodegradability of this compound iminodisuccinate in comparison to other key chelating agents based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These tests are the international standard for assessing the ready biodegradability of chemical substances.
| Chelating Agent | Test Guideline | Biodegradation (%) | Timeframe (days) | Classification |
| This compound Iminodisuccinate (IDS) | OECD 301E | 78 | 28 | Readily Biodegradable[1] |
| OECD 302B | 100 | 28 | Inherently Biodegradable[1] | |
| Unspecified | 28.1 | 28 | Readily Biodegradable[2] | |
| Ethylenediaminetetraacetic Acid (EDTA) | Unspecified | 6.3 | 28 | Poorly Biodegradable[2] |
| Glutamic acid diacetic acid (GLDA) | Unspecified | >80 | 28 | Readily Biodegradable[1] |
| Methylglycine diacetic acid (MGDA) | Unspecified | >70 | 28 | Readily Biodegradable[1] |
Note: Direct comparative studies under identical conditions for all four chelating agents are limited. The data presented is compiled from various sources and serves as a strong indicator of relative biodegradability.
In-Depth Look at Stereoisomer Biodegradability
Further research into the biodegradation of the different stereoisomers of this compound iminodisuccinate reveals that all forms are readily biodegradable.
| IDS Stereoisomer | Test Guideline | Biodegradation (%) | Timeframe (days) | Classification |
| Technical IDS | OECD 301F | ~80 | >15 | Readily Biodegradable[3] |
| (R,R)-IDS | OECD 301F | ~80 | >20 | Readily Biodegradable[3] |
| (S,S)-IDS | OECD 301F | ~80 | >15 | Readily Biodegradable[3] |
| (R,S)-IDS | OECD 301F | ~80 | >15 | Readily Biodegradable[3] |
Experimental Protocols
The biodegradability of chelating agents is primarily assessed using the OECD 301 series of tests for "Ready Biodegradability" and the OECD 302 series for "Inherent Biodegradability." Below are the detailed methodologies for the key experiments cited.
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This test measures the amount of carbon dioxide produced when a test substance is biodegraded by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source, typically activated sludge from a wastewater treatment plant, and aerated with CO2-free air in a closed system. The CO2 evolved during microbial respiration is trapped in a solution of barium or sodium hydroxide (B78521) and is quantified by titration or by an inorganic carbon analyzer.
-
Inoculum: Activated sludge from a municipal sewage treatment plant is commonly used. The concentration of the inoculum is typically around 30 mg of suspended solids per liter of the test medium.
-
Test Concentration: The test substance is added at a concentration to yield a theoretical amount of CO2 that can be accurately measured.
-
Duration: The test is typically run for 28 days.
-
Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production (ThCO2) within a 10-day window during the 28-day test period.
OECD 301F: Manometric Respirometry Test
This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms.
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured by a manometric device that records the pressure drop in the headspace of the flask.
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is the recommended inoculum.
-
Test Concentration: The test substance is typically introduced at a concentration of 100 mg/L.
-
Duration: The test is conducted for up to 28 days.
-
Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.
Caption: Workflow for OECD 301F Manometric Respirometry Test.
OECD 302B: Zahn-Wellens Test (Inherent Biodegradability)
This test is designed to assess the potential for a substance to be biodegraded under favorable conditions.
-
Principle: The test substance, mineral nutrients, and a relatively high concentration of activated sludge are mixed in an aqueous medium and aerated for up to 28 days. Biodegradation is followed by measuring the Dissolved Organic Carbon (DOC) removal.
-
Inoculum: A higher concentration of activated sludge is used compared to the ready biodegradability tests.
-
Test Concentration: The test substance is typically introduced at a higher concentration, often between 50 and 400 mg/L of DOC.
-
Duration: Up to 28 days.
-
Interpretation: A removal of DOC greater than 70% indicates that the substance is inherently biodegradable.
Caption: Workflow for OECD 302B Zahn-Wellens Test.
Conclusion
The available data strongly supports the classification of this compound iminodisuccinate as a readily biodegradable chelating agent. Its performance in standardized OECD tests is significantly superior to that of EDTA and comparable to other green alternatives like GLDA and MGDA. For laboratories seeking to minimize their environmental footprint without compromising on the performance of their chelating agents, this compound iminodisuccinate presents a scientifically validated and sustainable choice. The detailed experimental protocols provided in this guide offer a framework for the in-house validation and comparison of chelating agents, ensuring that decisions are based on robust and reproducible scientific evidence.
References
A Comparative Analysis of the Chelating Efficiency of Tetrasodium Iminodisuccinate (IDS) and Tetrasodium N,N-bis(carboxymethyl)-L-glutamate (GLDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating efficiency of two prominent biodegradable chelating agents: Tetrasodium Iminodisuccinate (IDS) and this compound N,N-bis(carboxymethyl)-L-glutamate (GLDA). Both are presented as environmentally friendly alternatives to traditional chelants like EDTA. This document summarizes their performance based on experimental data, offers detailed experimental protocols for their evaluation, and visualizes key concepts to aid in the selection of the appropriate agent for specific applications.
Overview of this compound Iminodisuccinate (IDS) and GLDA
This compound Iminodisuccinate (IDS) and this compound N,N-bis(carboxymethyl)-L-glutamate (GLDA) are aminopolycarboxylate-based chelating agents. They are recognized for their ready biodegradability, making them attractive for a wide range of applications, including detergents, water treatment, and cosmetics.[1][2] IDS is known for its strong iron-binding capacity, while GLDA exhibits a particularly high stability constant for calcium.[1] The choice between these two chelants often depends on the specific metal ion to be sequestered and the pH conditions of the application.
Comparative Data on Chelating Efficiency
The primary measure of a chelating agent's efficiency is its stability constant (log K) with a given metal ion. A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants of IDS and GLDA with various metal ions.
Table 1: Stability Constants (log K) of Metal Complexes with IDS and GLDA
| Metal Ion | This compound Iminodisuccinate (IDS) | GLDA |
| Al³⁺ | 14.1 | 12.2 |
| Ba²⁺ | 3.4 | 3.5 |
| Ca²⁺ | 5.2 | 6.4 |
| Cd²⁺ | 8.4 | 9.1 |
| Co²⁺ | 10.5 | 10.0 |
| Cu²⁺ | 13.1 | 13.1 |
| Fe²⁺ | 8.2 | 8.7 |
| Fe³⁺ | 15.2 | 11.7 |
| Mg²⁺ | 6.1 | 5.5 |
| Mn²⁺ | 7.7 | 7.6 |
| Ni²⁺ | 12.2 | 10.9 |
| Pb²⁺ | 11.0 | 10.5 |
| Zn²⁺ | 10.8 | 10.0 |
Source: Data compiled from publicly available chemical supplier information.[3]
Performance Under Various Conditions
The chelating performance of IDS and GLDA is influenced by the pH of the solution and the temperature. Both are generally effective over a broad pH range.[4]
Table 2: Performance Characteristics of IDS vs. GLDA
| Parameter | This compound Iminodisuccinate (IDS) | GLDA |
| Optimal pH Range | Wide pH range, particularly effective in alkaline conditions. | Wide pH range, effective in both acidic and alkaline conditions.[5] |
| Temperature Stability | Maintains performance at elevated temperatures.[1] | Extremely stable, especially under alkaline conditions, at temperatures up to 170°C for short periods.[6] |
| Key Strengths | Strong iron (Fe³⁺) binding capacity.[1] | Very high stability constant for calcium (Ca²⁺).[1] |
| Biodegradability | Readily biodegradable, with degradation rates often exceeding 80% in 28 days according to OECD 301 standards.[1] | Readily biodegradable, derived from the natural amino acid glutamic acid.[7] |
Experimental Protocols
To facilitate a direct comparison of these chelating agents in a laboratory setting, the following detailed experimental protocols are provided.
Potentiometric Titration for Determination of Stability Constants
This method allows for the precise determination of the stability constants of the metal-chelate complexes.
Materials:
-
pH meter with a resolution of 0.1 mV
-
Glass electrode and a reference electrode
-
Thermostated titration vessel
-
Burette
-
Standardized solutions of IDS and GLDA (e.g., 0.1 M)
-
Standardized solutions of the metal salt of interest (e.g., 0.1 M CaCl₂, FeCl₃)
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Background electrolyte solution (e.g., 0.1 M KCl or KNO₃)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode system using standard buffer solutions.
-
Ligand Protonation Constants:
-
Pipette a known volume of the chelating agent solution (IDS or GLDA) into the thermostated vessel.
-
Add the background electrolyte to maintain a constant ionic strength.
-
Titrate the solution with the standardized strong base.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added to determine the protonation constants of the chelating agent.
-
-
Metal-Chelate Stability Constants:
-
Pipette known volumes of the chelating agent solution and the metal salt solution into the thermostated vessel. A 1:1 molar ratio is a common starting point.
-
Add the background electrolyte.
-
Titrate the mixture with the standardized strong base.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added. The displacement of this curve relative to the ligand-only titration curve is used to calculate the stability constant.
-
-
Data Analysis: Use appropriate software (e.g., HYPERQUAD) to calculate the overall stability constants (log K) from the titration data.
Spectrophotometric Method for Comparative Chelating Efficiency
This method provides a visual and quantitative comparison of the chelating agents' ability to sequester a specific metal ion.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Solutions of IDS and GLDA at various concentrations
-
Solution of a metal salt that forms a colored complex with an indicator (e.g., Fe³⁺)
-
A suitable indicator that changes color upon metal complexation (e.g., Ferrozine for Fe²⁺, which can be adapted for Fe³⁺ by including a reducing agent).
-
Buffer solutions to control pH
Procedure:
-
Wavelength of Maximum Absorbance (λ_max): Determine the λ_max of the colored metal-indicator complex.
-
Calibration Curve: Prepare a series of standard solutions with known concentrations of the metal-indicator complex and measure their absorbance at λ_max to create a calibration curve.
-
Chelation Assay:
-
In a series of test tubes, add a fixed concentration of the metal ion and the indicator.
-
Add increasing concentrations of the chelating agent (IDS or GLDA) to each tube.
-
Use a buffer to maintain a constant pH.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at λ_max.
-
-
Data Analysis:
-
The decrease in absorbance of the metal-indicator complex is proportional to the amount of metal ion chelated by IDS or GLDA.
-
Calculate the percentage of chelated metal ions for each concentration of the chelating agent.
-
Compare the results for IDS and GLDA to determine which is more efficient under the tested conditions.
-
Visualizations
To further clarify the concepts and workflows described, the following diagrams are provided.
Caption: Chemical structures of IDS and GLDA.
Caption: Generalized workflow for comparing chelating efficiency.
Caption: Decision tree for selecting between IDS and GLDA.
Conclusion
Both this compound Iminodisuccinate and GLDA are effective and environmentally responsible chelating agents. The choice between them is application-dependent. IDS is generally favored for applications where iron control is critical. GLDA is an excellent choice for systems where calcium sequestration is the primary goal. For other metal ions, a direct comparison of their stability constants at the relevant pH and temperature is recommended. The provided experimental protocols offer a framework for conducting such comparative studies to determine the optimal chelating agent for a specific formulation or process.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Describe the methods for evaluation of chelating agents EDTA and NTA... [askfilo.com]
- 4. Examples of Chelating Agents Used in Industrial Applications [thinkdochemicals.com]
- 5. columbia.edu [columbia.edu]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. ijsart.com [ijsart.com]
A Comparative Assessment of Chelating Agent Cytotoxicity: Tetrasodium Iminodisuccinate vs. EDTA in Cell Culture
A critical evaluation of the available in vitro cytotoxicity data for two widely used chelating agents, tetrasodium iminodisuccinate and ethylenediaminetetraacetic acid (EDTA), reveals a significant disparity in the depth of scientific understanding. While EDTA has been extensively studied, a notable lack of publicly available, quantitative in vitro cytotoxicity data for this compound iminodisuccinate presents a challenge for direct comparison. This guide synthesizes the existing data for EDTA and provides a framework for the experimental assessment of both compounds.
Introduction
Chelating agents are essential components in a myriad of research, pharmaceutical, and industrial applications, primarily for their ability to bind with and inactivate metal ions. In cell culture, they are indispensable for detaching adherent cells and preventing clumping. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard; however, concerns over its poor biodegradability have spurred the adoption of more environmentally friendly alternatives like this compound iminodisuccinate. While the "green" profile of this compound iminodisuccinate is well-documented, a thorough understanding of its effects at the cellular level is crucial for its safe and effective use in sensitive biological systems. This guide provides a comparative overview of the known in vitro cytotoxicity of EDTA and highlights the current data gap for this compound iminodisuccinate.
Comparative Cytotoxicity Data
The cytotoxicity of EDTA is known to be dependent on the cell line and concentration. The primary mechanism of its toxicity is the chelation of essential divalent cations, such as calcium and zinc, which are crucial for various cellular processes.[1] This disruption can lead to apoptosis (programmed cell death).
The following table summarizes representative data on the cytotoxicity of EDTA from various studies.
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect |
| Human Squamous Carcinoma (HSC-2) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of cell viability |
| Human Myelolymphocytic (U937) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of cell viability |
| Human Glioblastoma (U87-MG) | MTT Assay | Higher resistance compared to HSC-2 and U937 | 72 hours | Higher resistance to EDTA-induced toxicity |
| Human T-lymphoblastic leukemia (Molt-4) | MTT Assay | Higher resistance compared to HSC-2 and U937 | 72 hours | Higher resistance to EDTA-induced toxicity |
| Chinese hamster fibroblasts (V79) | MTT Assay | 0.05% to 1.0% | 30 minutes | Dose-dependent decrease in cell viability |
Experimental Protocols for Cytotoxicity Assessment
To enable a direct and meaningful comparison of the cytotoxicity of this compound iminodisuccinate and EDTA, a standardized in vitro cytotoxicity assay should be performed. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Objective: To determine and compare the concentration-dependent cytotoxicity of this compound iminodisuccinate and EDTA on a selected cell line (e.g., HaCaT keratinocytes or L929 fibroblasts).
Materials:
-
Selected cell line (e.g., HaCaT or L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound iminodisuccinate
-
EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound iminodisuccinate and EDTA in sterile water or culture medium.
-
Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound iminodisuccinate or EDTA to the respective wells.
-
Include a vehicle control (medium without the test compounds) and a blank (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Visualizing Experimental Workflow and Cellular Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of apoptosis induced by chelating agents.
Conclusion
The available scientific literature provides a solid foundation for understanding the cytotoxic potential of EDTA in cell culture. Its effects are dose-dependent and vary across different cell lines, primarily due to its strong chelating properties that disrupt essential cellular functions. In stark contrast, there is a significant lack of publicly available, quantitative in vitro cytotoxicity data for this compound iminodisuccinate. While it is widely promoted as a biodegradable and low-toxicity alternative to EDTA, this claim is not yet substantiated by rigorous, comparative cell-based assays in the public domain.
For researchers, scientists, and drug development professionals, this data gap underscores the importance of conducting in-house cytotoxicity assessments before adopting this compound iminodisuccinate as a direct replacement for EDTA in sensitive cell culture applications. The provided experimental protocol for the MTT assay offers a standardized approach to generate the necessary data for an informed and direct comparison. Such studies will be invaluable in confirming the cellular biocompatibility of this environmentally friendly chelating agent and ensuring its appropriate use in biological research.
References
The Green Contender: Evaluating Tetrasodium Iminodisuccinate in Agricultural Micronutrient Formulations
A Comparative Guide for Researchers and Agricultural Scientists
The imperative for sustainable agricultural practices has spurred the search for environmentally benign alternatives to traditional chelating agents in micronutrient fertilizers. Tetrasodium iminodisuccinate (IDS), a readily biodegradable chelating agent, has emerged as a promising candidate to replace persistent aminopolycarboxylates like EDTA, DTPA, and EDDHA. This guide provides an objective comparison of IDS's performance against these conventional alternatives, supported by experimental data, to inform researchers, scientists, and professionals in the agricultural sector.
Performance Evaluation: A Data-Driven Comparison
The efficacy of a chelating agent is determined by its ability to keep micronutrients bioavailable for plant uptake in various soil conditions. The following tables summarize quantitative data from studies comparing IDS (or the closely related iminodisuccinic acid, IDHA) with traditional chelates.
Table 1: Iron (Fe) Chelate Performance in Hydroponic and Calcareous Soil Conditions
| Chelate | Crop | Experimental System | Key Performance Metric | Result | Source |
| IDS | Rice | Hydroponics | Dry Biomass (mg/plant) | 63 ± 18 | --INVALID-LINK-- |
| Fe Concentration in tissue (µmol/g DW) | 118 ± 22 | ||||
| EDTA | Rice | Hydroponics | Dry Biomass (mg/plant) | 87 ± 6 | --INVALID-LINK-- |
| Fe Concentration in tissue (µmol/g DW) | 82 ± 8 | ||||
| IDHA | Soybean | Calcareous Soil (Pot Exp.) | SPAD Index (20 DAT) | Lower than S,S-EDDS | --INVALID-LINK-- |
| Fe concentration in leaves (mg/kg) | Not significantly different from control | ||||
| EDDHA | Soybean | Calcareous Soil (Pot Exp.) | SPAD Index (20 DAT) | Highest among all treatments | --INVALID-LINK-- |
| Fe concentration in leaves (mg/kg) | Significantly higher than control |
Table 2: Zinc (Zn) and Manganese (Mn) Chelate Performance in Calcareous Soil
| Chelate | Micronutrient | Crop | Key Performance Metric | Result | Source |
| IDHA | Zn | Soybean | Zn concentration in soil solution | Lower than traditional ligands | --INVALID-LINK-- |
| Zn concentration in leaves (mg/kg) | Lower than DTPA and S,S-EDDS | ||||
| DTPA | Zn | Soybean | Zn concentration in soil solution | Higher than novel ligands | --INVALID-LINK-- |
| Zn concentration in leaves (mg/kg) | Highest among all treatments | ||||
| IDHA | Mn | Soybean | Mn concentration in soil solution | Lower than traditional ligands | --INVALID-LINK-- |
| Mn concentration in leaves (mg/kg) | Not sufficient to correct deficiency | ||||
| EDTA | Mn | Soybean | Mn concentration in soil solution | Higher than novel ligands | --INVALID-LINK-- |
| Mn concentration in leaves (mg/kg) | Higher than IDHA but still low |
Table 3: Stability Constants (log K) of Metal-IDS Complexes
| Metal Ion | log K (IDS) |
| Cu²⁺ | 13.1 |
| Ni²⁺ | 11.7 |
| Zn²⁺ | 10.7 |
| Co²⁺ | 10.2 |
| Fe³⁺ | 15.1 |
| Mn²⁺ | 7.6 |
Source: Adapted from TU Dortmund University, Department of Chemistry
The stability constant indicates the strength of the bond between the chelating agent and the metal ion. A higher value generally suggests greater protection of the micronutrient from precipitation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments.
Hydroponic Evaluation of Iron Chelates
This protocol is based on studies evaluating the efficacy of different iron chelates in a controlled hydroponic environment.
a. Plant Culture:
-
Species: Rice (Oryza sativa L.) or Cucumber (Cucumis sativus L.) are commonly used.
-
Germination: Seeds are surface-sterilized and germinated on moist filter paper in the dark.
-
Growth Conditions: Seedlings are transferred to a hydroponic solution (e.g., a modified Hoagland solution) in a growth chamber with controlled light, temperature, and humidity.
b. Treatment Application:
-
A basal nutrient solution is prepared, omitting the micronutrient under investigation (e.g., iron).
-
Different chelate treatments (e.g., Fe-IDS, Fe-EDTA, Fe-DTPA, Fe-EDDHA) are added to the nutrient solution at a specific concentration (e.g., 20 µM Fe).
-
A control group with no added iron chelate is also maintained.
-
The pH of the nutrient solution is adjusted and monitored regularly.
c. Data Collection and Analysis:
-
After a defined growth period (e.g., 21 days), plants are harvested.
-
Biomass Measurement: Shoots and roots are separated, and their fresh and dry weights are recorded.
-
Chlorophyll Content: Chlorophyll content is estimated using a SPAD meter.
-
Micronutrient Analysis: Plant tissues are dried, ground, and digested using a mixture of nitric acid and hydrogen peroxide. The concentration of the target micronutrient in the digestate is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Soil Incubation and Pot Experiments for Micronutrient Bioavailability
This protocol is designed to assess the performance of chelates in a more complex soil environment, particularly in challenging conditions like calcareous soils.
a. Soil Preparation and Incubation (Batch Experiment):
-
Soil Type: A specific soil type (e.g., calcareous soil with high pH) is selected, air-dried, and sieved.
-
Treatment Application: The soil is treated with solutions of different micronutrient chelates (e.g., Zn-IDS, Zn-EDTA) at a set application rate.
-
Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions for a specific period.
-
Extraction and Analysis: At different time intervals, soil solution is extracted, and the concentration of the water-soluble micronutrient is determined by ICP-MS or ICP-OES to assess the chelate's ability to maintain the nutrient in a bioavailable form.
b. Pot Experiment:
-
Planting: A suitable crop, such as soybean (Glycine max), is planted in pots filled with the selected soil.
-
Fertilizer Application: The different chelated micronutrient formulations are applied to the soil at a recommended rate.
-
Growth and Monitoring: Plants are grown under controlled greenhouse conditions. Plant health, growth parameters (e.g., height, leaf number), and deficiency symptoms are monitored throughout the experiment.
-
Harvest and Analysis: At harvest, plant tissues (shoots, roots, and grains) are collected, and their dry weight is determined. The micronutrient concentration in the tissues is analyzed using ICP-MS or ICP-OES after acid digestion.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in evaluating these agricultural formulations, the following diagrams illustrate a typical experimental workflow and the logical relationship between a chelate's properties and its performance.
Caption: Experimental workflow for comparing micronutrient chelates.
Caption: Logical flow from chelate properties to performance outcomes.
Conclusion
This compound iminodisuccinate presents a viable, biodegradable alternative to traditional, more persistent chelating agents in agricultural micronutrient formulations.[1][2] While its performance, particularly for iron in hydroponic systems, can be comparable to or even exceed that of EDTA in some aspects, its effectiveness in calcareous soils for certain micronutrients like zinc and manganese may be lower than that of more stable chelates like DTPA and EDDHA. --INVALID-LINK-- The choice of chelating agent should, therefore, be guided by the specific crop requirements, soil characteristics, and environmental considerations. The detailed experimental protocols and comparative data provided in this guide offer a foundation for researchers to further evaluate and optimize the use of IDS in sustainable agriculture.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetrasodium Compounds in the Laboratory
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for compounds like tetrasodium salts is essential for maintaining a safe and compliant workspace. This guide provides detailed, step-by-step instructions for the proper disposal of common this compound compounds found in laboratory settings, including this compound Glutamate Diacetate, this compound EDTA, and this compound Pyrophosphate.
Comparative Disposal Procedures for this compound Compounds
The appropriate disposal method for this compound compounds varies depending on the specific salt and its concentration. The following table summarizes the recommended procedures for small and large quantities, as well as spill scenarios.
| Compound | Small Quantities/Residue | Large Quantities/Spills | Container Disposal |
| This compound Glutamate Diacetate | Dilute with water and flush down the sewer, ensuring compliance with local wastewater regulations.[1] This compound is generally not considered hazardous waste and is readily biodegradable.[1][2][3] | Contain the spill to prevent entry into waterways. Absorb with an inert, non-combustible material (e.g., sand, earth) and collect in a labeled container for disposal as solid waste in accordance with federal, state, and local regulations.[1] | Offer empty containers for recycling. If unavailable, they can be discarded in the trash.[1] |
| This compound EDTA | Disposal via sewer is not recommended.[4][5] Collect for disposal at a licensed chemical destruction plant or through controlled incineration.[4] | Sweep the spilled substance into covered containers. Moisten solids first to prevent dusting. The remaining residue can be washed away with plenty of water, while ensuring the runoff is collected and disposed of properly.[4] Absorb liquid spills with a non-combustible material and place in a suitable, labeled container.[6] | Deliver completely emptied containers to approved waste disposal authorities. Uncleaned containers should be treated as hazardous waste.[5][7] |
| This compound Pyrophosphate | Disposal must be conducted in accordance with official regulations.[8] Contact your state Department of Environmental Protection (DEP) or regional EPA office for specific recommendations, as it may be classified as hazardous waste.[9] | Mechanically recover the spilled material using a clean shovel and place it into a dry, covered container. Dispose of the material at an authorized site.[8] | Dispose of contents and container at an approved waste disposal plant.[8][10] Do not re-use empty containers.[8] |
Personal Protective Equipment (PPE) for Safe Handling
When handling any chemical, including for disposal, wearing appropriate Personal Protective Equipment is mandatory.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes or dust.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][5]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a suitable particulate filter respirator.[1][4]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, a swift and safe response is crucial. The following is a general protocol for managing spills of this compound compounds.
1. Immediate Response and Containment:
- Alert personnel in the immediate area.
- If the substance is flammable, eliminate all ignition sources.[7]
- Stop the source of the spill if it is safe to do so.[1]
- Contain the spill using absorbent materials like sand, earth, or vermiculite (B1170534) to prevent it from spreading or entering drains.[1]
2. Personal Protective Equipment (PPE):
- Before approaching the spill, don the appropriate PPE as outlined above.
3. Absorption and Collection:
- For liquid spills, absorb the material with an inert, non-combustible absorbent.[1]
- For solid spills, carefully sweep or vacuum the material. If appropriate, moisten the solid first to minimize dust generation.[4]
- Place the collected material into a suitable, clearly labeled container for disposal.[1][4]
4. Final Cleaning:
- Clean the spill area with water.[1]
- Collect the cleaning water for proper disposal as per local regulations, especially for compounds not suitable for sewer disposal like this compound EDTA.[1][4]
5. Waste Disposal:
- Dispose of the collected waste material in accordance with all applicable federal, state, and local environmental regulations.[1]
Disposal Workflow for this compound Compounds
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. shiningdeal.com [shiningdeal.com]
- 3. This compound GLUTAMATE DIACETATE GLDA - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. avenalab.com [avenalab.com]
- 6. chemistryconnection.com [chemistryconnection.com]
- 7. redox.com [redox.com]
- 8. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 9. nj.gov [nj.gov]
- 10. innophos.com [innophos.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrasodium EDTA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrasodium EDTA, offering procedural, step-by-step guidance to directly address your operational questions. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound EDTA, while a common chelating agent, requires careful handling to mitigate potential hazards. It can cause serious eye damage, skin irritation, and may be harmful if inhaled or swallowed.[1][2][3][4] Adherence to proper safety protocols is crucial for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Exposure Control
Engineering controls, such as using the substance in a well-ventilated area or with local exhaust ventilation, are the first line of defense.[1][5][6][7] When engineering controls are not sufficient, appropriate personal protective equipment must be used.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[1][6][7][8] Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., rubber or neoprene) and protective clothing are required to prevent skin contact.[6][8][9] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator should be worn.[5][6][7] |
Operational Plan for Handling this compound EDTA
This section outlines a step-by-step protocol for the safe handling of this compound EDTA from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents, copper, aluminum, zinc, and nickel.[3][9]
2. Handling and Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][5][6][7]
-
Avoid creating dust.[2][5][6][7] If handling the solid form, moisten it slightly to prevent dusting if appropriate for the procedure.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[2][3][5][8]
-
Wash hands thoroughly after handling the substance.[1][2][5][7]
3. Spill and Emergency Procedures:
-
Spill:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2][6][10]
-
Inhalation: Move the person to fresh air.[1][2][6] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Rinse mouth with water.[2][5] Do NOT induce vomiting.[3][9] Seek immediate medical attention.[2][4]
-
4. Disposal:
-
Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[1][6]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems.[2]
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling and emergency response for this compound EDTA.
References
- 1. chemistryconnection.com [chemistryconnection.com]
- 2. echemi.com [echemi.com]
- 3. redox.com [redox.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. valudor.com [valudor.com]
- 6. ingredientstodiefor.com [ingredientstodiefor.com]
- 7. p.globalsources.com [p.globalsources.com]
- 8. corecheminc.com [corecheminc.com]
- 9. avenalab.com [avenalab.com]
- 10. sdfine.com [sdfine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
